molecular formula C9H6N2O B1356709 Cinnoline-3-carbaldehyde CAS No. 51073-57-5

Cinnoline-3-carbaldehyde

Cat. No.: B1356709
CAS No.: 51073-57-5
M. Wt: 158.16 g/mol
InChI Key: IVZANHPQJIQFAX-UHFFFAOYSA-N
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Description

Cinnoline-3-carbaldehyde (CAS 51073-57-5) is a high-purity chemical building block for research and development. This compound features a cinnoline scaffold, an aromatic heterocyclic compound isomeric with quinoxaline, which is a privileged structure in medicinal chemistry . The aldehyde functional group makes it a versatile intermediate for synthesizing various novel heterocycles through reactions such as forming hydrazones or in Wittig reactions, methodologies commonly employed with similar quinoline-3-carbaldehyde compounds . The cinnoline core is of significant research interest for developing pharmacologically active molecules. Studies on cinnoline derivatives have identified compounds that act as reversible competitive inhibitors of human neutrophil elastase (HNE), a serine protease target for inflammatory diseases like COPD and cystic fibrosis . Other research avenues include exploring cinnoline-3-carboxylic acid derivatives as 5-HT3 receptor antagonists, relevant for conditions such as nausea, anxiety, and migraines . As a key synthetic intermediate, this compound is used in the study of the synthesis of natural compounds like schizocommunin . Researchers utilize this compound to create novel structures for screening in various biological assays. This product is supplied for laboratory research purposes. Handle with care and refer to the Safety Data Sheet for proper handling instructions. Storage: Store under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cinnoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZANHPQJIQFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591332
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51073-57-5
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cinnoline-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnoline-3-carbaldehyde, a key heterocyclic aldehyde, stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. The cinnoline scaffold, an isostere of quinoline, is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for the elaboration of the core structure, enabling the exploration of a wide chemical space for drug discovery and the development of novel functional materials. This technical guide provides a comprehensive overview of the fundamental properties, proposed synthetic routes, and potential applications of this compound, offering valuable insights for scientists engaged in the design and synthesis of novel cinnoline-based derivatives.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a prominent structural motif in a vast array of compounds exhibiting diverse pharmacological activities.[1][2] Derivatives of cinnoline have been reported to possess a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, anticancer, and antimalarial activities.[3][4][5][6] The arrangement of the two adjacent nitrogen atoms in the heterocyclic ring influences the electronic distribution and steric environment of the molecule, contributing to its unique binding interactions with various biological targets.[7]

The aldehyde functionality at the 3-position of the cinnoline ring in this compound serves as a critical electrophilic center and a versatile building block for a multitude of organic transformations. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures, making it a valuable intermediate in synthetic organic chemistry.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be summarized. Further experimental validation is recommended for precise characterization.

PropertyValueSource
Chemical Formula C₉H₆N₂O[7]
Molecular Weight 158.16 g/mol [7]
CAS Number 51073-57-5[7]
Appearance Expected to be a solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Expected to be soluble in common organic solventsN/A

Proposed Synthetic Routes

A direct, high-yield synthesis of this compound is not well-documented. However, a plausible and logical synthetic pathway can be proposed based on established named reactions and functional group transformations. The following multi-step synthesis is a viable approach for laboratory-scale preparation.

Overview of the Proposed Synthetic Workflow

The proposed synthesis commences with the well-known Richter Cinnoline Synthesis to construct the core heterocyclic scaffold with a carboxylic acid handle at the 3-position. This is followed by the conversion of the carboxylic acid to the corresponding aldehyde via a suitable reduction method.

G cluster_0 Step 1: Richter Cinnoline Synthesis cluster_1 Step 2: Functional Group Manipulations A o-Aminophenylpropiolic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl   C 4-Hydroxycinnoline-3-carboxylic Acid B->C  Cyclization (H₂O, heat)   D Cinnoline-3-carboxylic Acid C->D  Reduction of C4-OH   E Cinnoline-3-carbonyl Chloride D->E  SOCl₂ or (COCl)₂   F This compound E->F  Reduction (e.g., Rosenmund)  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid via Richter Cinnoline Synthesis

The Richter Cinnoline Synthesis is a classical method for the formation of the cinnoline ring system.[8][9][10]

  • Rationale: This reaction utilizes a readily available ortho-substituted aniline derivative to construct the bicyclic cinnoline core. The reaction proceeds through a diazotization followed by an intramolecular cyclization, directly installing a carboxylic acid group at the desired 3-position.

  • Protocol:

    • Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid at 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt intermediate.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to induce cyclization.

    • The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate from the solution upon cooling.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Reduction of the 4-Hydroxy Group

  • Rationale: The hydroxyl group at the 4-position needs to be removed to obtain the parent cinnoline ring system. This can be achieved through a variety of reductive methods. A common method involves conversion to a 4-chloro derivative followed by catalytic hydrogenation.

  • Protocol:

    • Treat 4-hydroxycinnoline-3-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chlorocinnoline-3-carboxylic acid.

    • Subject the 4-chlorocinnoline-3-carboxylic acid to catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (e.g., MgO or triethylamine) to reductively remove the chlorine atom, affording cinnoline-3-carboxylic acid.

Step 3: Conversion of Cinnoline-3-carboxylic Acid to this compound

The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the corresponding alcohol. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be selectively reduced.[11][12][13][14][15]

  • Rationale: The Rosenmund reduction of the corresponding acid chloride is a classic and effective method for this transformation. Alternatively, modern methods involving the reduction of activated esters can also be employed.

  • Protocol (via Rosenmund Reduction):

    • Convert cinnoline-3-carboxylic acid to cinnoline-3-carbonyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

    • Perform a Rosenmund reduction on the resulting acid chloride. This involves bubbling hydrogen gas through a solution of the acid chloride in an inert solvent (e.g., toluene) in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur).

    • Monitor the reaction progress carefully to avoid over-reduction to the alcohol.

    • Upon completion, work up the reaction mixture to isolate this compound. Purification can be achieved through column chromatography.

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the electronic properties of the cinnoline ring system.

G cluster_reactions Key Reactions of the Aldehyde Group Cinnoline_CHO This compound Oxidation Oxidation Cinnoline_CHO->Oxidation [O] Reduction Reduction Cinnoline_CHO->Reduction [H] Nucleophilic_Addition Nucleophilic Addition Cinnoline_CHO->Nucleophilic_Addition Nu⁻ Condensation Condensation Reactions Cinnoline_CHO->Condensation R-NH₂ Carboxylic_Acid Cinnoline-3-carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Cinnolin-3-ylmethanol Reduction->Alcohol Addition_Product Adducts (e.g., with Grignards) Nucleophilic_Addition->Addition_Product Imine_Enamine Imines, Enamines, Hydrazones Condensation->Imine_Enamine

Caption: Reactivity profile of this compound.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid (cinnoline-3-carboxylic acid) using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The aldehyde can be reduced to the primary alcohol (cinnolin-3-ylmethanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Condensation Reactions: this compound is expected to undergo condensation reactions with primary amines to form imines (Schiff bases), with secondary amines to form enamines, and with hydrazine derivatives to yield hydrazones.[1] These reactions are fundamental in the synthesis of a diverse range of derivatives for biological screening.

Applications in Drug Discovery and Materials Science

The cinnoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of novel drug candidates.

G cluster_applications Potential Applications Cinnoline_CHO This compound Antimicrobial Antimicrobial Agents Cinnoline_CHO->Antimicrobial Anticancer Anticancer Agents Cinnoline_CHO->Anticancer Anti_inflammatory Anti-inflammatory Agents Cinnoline_CHO->Anti_inflammatory Materials Functional Materials Cinnoline_CHO->Materials Derivatives1 Novel Schiff Bases Antimicrobial->Derivatives1 Derivatives2 Heterocyclic Adducts Anticancer->Derivatives2 Anti_inflammatory->Derivatives1 Derivatives3 Polymer Conjugates Materials->Derivatives3

Caption: Potential applications of this compound.

  • Medicinal Chemistry: The aldehyde group can be elaborated into a variety of functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the resulting cinnoline derivatives. For instance, the synthesis of Schiff bases from this compound and various amines can lead to compounds with potential antimicrobial or anticancer activity. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound an invaluable tool for generating libraries of novel compounds for high-throughput screening.

  • Materials Science: The aromatic and electron-deficient nature of the cinnoline ring system, coupled with the reactive aldehyde group, makes this compound a candidate for the synthesis of novel organic materials. It could be incorporated into polymers or macrocycles for applications in electronics, sensing, or as a component in the synthesis of dyes and pigments.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant untapped potential. While detailed experimental data remains to be fully elucidated, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of novel compounds with promising applications in drug discovery and materials science. The proposed synthetic routes and the outlined reactivity profile provide a solid foundation for researchers to explore the chemistry of this intriguing heterocyclic aldehyde. Further investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.

References

Cinnoline-3-carbaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cinnoline-3-carbaldehyde: Structure, Synthesis, and Synthetic Utility

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a privileged structure in medicinal chemistry and materials science.[1] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Central to the exploration of this chemical space is the development of versatile intermediates that allow for the facile construction of more complex molecular architectures. This compound, featuring a reactive aldehyde group on the core heterocycle, represents a key building block for synthetic diversification.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's structure and nomenclature, outlines a robust synthetic strategy, presents its validated and predicted spectroscopic profile, and explores the chemical reactivity that makes it a valuable synthetic precursor.

Chemical Structure and Nomenclature

This compound is structurally distinguished from its more common isomer, quinoline-3-carbaldehyde, by the placement of the nitrogen atoms at positions 1 and 2 of the heterocyclic ring, as opposed to position 1 in quinoline. This arrangement significantly influences the electronic properties and reactivity of the molecule.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆N₂O

  • Molecular Weight: 158.16 g/mol

The presence of the electron-withdrawing aldehyde group at the C-3 position, adjacent to the N-2 atom, modulates the electron density of the entire ring system, impacting both its reactivity and spectroscopic characteristics.

Figure 1. Chemical Structure of this compound

Synthesis of this compound

While numerous methods exist for the synthesis of the core cinnoline ring system, the introduction of a formyl group at the C-3 position is most effectively achieved through electrophilic formylation of a suitable precursor.[2] A proposed and chemically sound method is the Vilsmeier-Haack reaction , a widely used protocol for the formylation of electron-rich aromatic and heterocyclic compounds.[3]

The causality behind this choice lies in the reaction's reliability and the commercial availability of starting materials. The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), serves as a mild electrophile capable of attacking the cinnoline ring.

Experimental Protocol (Proposed)
  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: Dissolve the starting material, cinnoline (1.0 equiv.), in a suitable solvent such as dichloromethane or 1,2-dichloroethane, and add it to the Vilsmeier reagent suspension.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice containing sodium acetate or by slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G start Prepare Flask (Flame-dried, N2 atm) reagents Add DMF (3 eq) Cool to 0 °C start->reagents vilsmeier Add POCl3 (1.2 eq) dropwise (Vilsmeier Reagent Forms) reagents->vilsmeier substrate Add Cinnoline (1 eq) in solvent vilsmeier->substrate reaction Heat to Reflux (60-80 °C) Monitor by TLC substrate->reaction quench Cool to 0 °C Quench with Ice / NaHCO3(aq) reaction->quench extract Extract with DCM/EtOAc quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product This compound purify->product

Figure 2. Proposed Synthetic Workflow via Vilsmeier-Haack Reaction.

Spectroscopic and Physicochemical Properties

Table 1: Predicted Spectroscopic and Physicochemical Data

PropertyPredicted Value / CharacteristicRationale / Comments
¹H NMR δ 10.1-10.3 ppm (s, 1H, -CHO)The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.
δ 9.3-9.5 ppm (s, 1H, H4)The H4 proton is adjacent to N-1 and the aldehyde, leading to significant deshielding.
δ 7.8-8.5 ppm (m, 4H, Ar-H)Protons on the benzo-fused ring (H5, H6, H7, H8) will appear as a complex multiplet in the aromatic region.
¹³C NMR δ 190-193 ppm (C=O)The carbonyl carbon of the aldehyde group has a characteristic chemical shift in this range.
δ 125-155 ppm (Ar-C)Aromatic and heterocyclic carbons will appear in this region.
IR (Infrared) 1700-1715 cm⁻¹ (C=O stretch)Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.
2820-2850 cm⁻¹ (C-H stretch)Aldehydic C-H stretch (Fermi doublet often visible).
1580-1610 cm⁻¹ (C=C, C=N stretch)Aromatic ring vibrations.
Mass Spec. m/z = 158.05 (M⁺)Calculated exact mass for C₉H₆N₂O.
Melting Point Solid at room temperatureExpected to be a crystalline solid, similar to its isomer quinoline-3-carbaldehyde.

This predicted data serves as a self-validating system for the synthesis; successful isolation of a product matching these spectral features would confirm the formation of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the versatile reactivity of the aldehyde functional group, which can be transformed into a wide array of other functionalities.

Key Reactions:
  • Oxidation: The aldehyde can be readily oxidized to the corresponding cinnoline-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This provides access to amides, esters, and other carboxylic acid derivatives.

  • Reduction: Selective reduction to the primary alcohol, (cinnolin-3-yl)methanol , can be achieved using mild hydride reagents such as sodium borohydride (NaBH₄).[4] This opens pathways to ethers and alkyl halides.

  • Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines) . This is a cornerstone reaction for building larger, more complex molecules, often used in the synthesis of novel ligands and pharmacologically active compounds.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene , allowing for carbon-carbon bond formation and the introduction of vinyl groups at the 3-position of the cinnoline core.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base provides access to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

G aldehyde This compound R-CHO step1 Nucleophilic Attack of Amine on Carbonyl aldehyde->step1 + amine Primary Amine R'-NH2 amine->step1 schiff_base Schiff Base (Imine) R-CH=N-R' water H2O step2 Proton Transfer step1->step2 Forms Carbinolamine Intermediate step3 Dehydration (Loss of Water) step2->step3 step3->schiff_base Forms step3->water Eliminates

Figure 3. Reaction Pathway for Schiff Base Formation.

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a vast library of functionalized cinnoline derivatives. Its synthesis, while not widely reported, can be reliably achieved through established methods like the Vilsmeier-Haack reaction. The predictable and versatile reactivity of its aldehyde group allows for numerous chemical transformations, including oxidation, reduction, and crucial carbon-carbon and carbon-nitrogen bond-forming reactions. For researchers in medicinal chemistry and drug discovery, mastering the synthesis and manipulation of this compound is a key step toward unlocking the full therapeutic potential of the cinnoline chemical scaffold.

References

Cinnoline-3-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnoline-3-carbaldehyde, a key derivative of the cinnoline heterocyclic system, presents a scaffold of significant interest in medicinal chemistry and materials science. As a bioisostere of the more extensively studied quinoline-3-carbaldehyde, it offers a unique electronic and structural profile with the potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from established synthetic routes for cinnoline derivatives, the known reactivity of the cinnoline ring and heterocyclic aldehydes, and spectroscopic data from analogous compounds to present a robust predictive profile. This document is intended to serve as a foundational resource for researchers, enabling further exploration and application of this promising, yet under-documented, chemical entity.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a structural isomer of other naphthyridines such as quinoline, quinoxaline, and phthalazine. The presence of two adjacent nitrogen atoms in the heterocyclic ring imparts distinct electronic properties to the cinnoline system, influencing its reactivity and potential as a pharmacophore.[1] Cinnoline derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4] The strategic placement of a carbaldehyde group at the 3-position of the cinnoline ring introduces a versatile functional handle for a wide array of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

Synthesis of this compound: Plausible Synthetic Routes

While specific, detailed experimental protocols for the synthesis of this compound are not widely reported in the literature, its preparation can be approached through established methods for the formylation of heterocyclic systems or the oxidation of a corresponding methyl-substituted precursor.

Vilsmeier-Haack Formylation of Cinnoline

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent makes it suitable for the formylation of the cinnoline ring.

Proposed Reaction Scheme:

G cluster_reagents Reagents Cinnoline Cinnoline Intermediate Electrophilic Iminium Salt Intermediate Cinnoline->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl₃, DMF C3C This compound Intermediate->C3C Hydrolysis Hydrolysis H₂O Workup

Figure 1: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Considerations:

The regioselectivity of the Vilsmeier-Haack reaction on the cinnoline ring is a critical factor. Due to the electron-withdrawing nature of the pyridazine ring, electrophilic substitution on the carbocyclic ring is generally favored. However, under forcing conditions, formylation at the electron-deficient heterocyclic ring may occur. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor the formation of the 3-formyl derivative.

Oxidation of 3-Methylcinnoline

An alternative and potentially more regioselective route involves the oxidation of a precursor, 3-methylcinnoline. The methyl group at the 3-position can be selectively oxidized to an aldehyde using various oxidizing agents.

Proposed Reaction Scheme:

G cluster_reagents Reagents Methylcinnoline 3-Methylcinnoline C3C This compound Methylcinnoline->C3C Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SeO₂, MnO₂)

Figure 2: Proposed synthesis via oxidation of 3-methylcinnoline.

Experimental Considerations:

Common oxidizing agents for the conversion of benzylic methyl groups to aldehydes include selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The choice of oxidant and reaction conditions would be crucial to avoid over-oxidation to the corresponding carboxylic acid. This method offers the advantage of unambiguous regiochemistry, provided that 3-methylcinnoline is readily accessible.

Physical and Chemical Properties

Direct experimental data for the physical properties of this compound are scarce. However, we can infer its likely properties based on the parent cinnoline molecule and by comparison with its well-characterized isomer, quinoline-3-carbaldehyde.

Predicted Physical Properties
PropertyPredicted Value/ObservationBasis for Prediction
Molecular Formula C₉H₆N₂O-
Molecular Weight 158.16 g/mol -
Appearance Likely a pale yellow to off-white solidBased on the appearance of cinnoline and many of its derivatives.[1]
Melting Point Expected to be a solid with a defined melting point, likely in the range of 80-120 °CComparison with quinoline-3-carbaldehyde (m.p. 68-71 °C) and other substituted cinnolines. The presence of the polar aldehyde group and the cinnoline core would suggest a higher melting point than the parent cinnoline (39 °C).
Solubility Sparingly soluble in water; soluble in common organic solvents such as ethanol, DMSO, and chlorinated solvents.The polar aldehyde group may impart some water solubility, but the aromatic core will dominate.
pKa The cinnoline nitrogen atoms are weakly basic.The pKa of the parent cinnoline is 2.64. The electron-withdrawing aldehyde group at the 3-position is expected to further reduce the basicity of the ring nitrogens.
Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay between the cinnoline ring system and the aldehyde functional group.

The cinnoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the two nitrogen atoms. Electrophilic attack typically occurs on the benzene ring, preferentially at the 5- and 8-positions.[6]

Nucleophilic substitution, on the other hand, is favored on the electron-deficient pyridazine ring, particularly at the 4-position.[7] The presence of the aldehyde group at the 3-position will further influence the electronic distribution and reactivity of the ring.

Figure 3: General reactivity map of the cinnoline ring system.

The aldehyde group at the 3-position is expected to exhibit typical reactivity for aromatic aldehydes, serving as a versatile handle for various synthetic transformations.[8][9]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding Cinnoline-3-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-(hydroxymethyl)cinnoline, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases). These reactions are fundamental in building molecular complexity.

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted based on the known spectral properties of the cinnoline ring system and aromatic aldehydes.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the aromatic protons of the cinnoline ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
CHO9.5 - 10.5Singlet (s)-Typical range for aromatic aldehyde protons.
H-48.5 - 9.0Singlet (s) or narrow doubletDeshielded due to proximity to the aldehyde and ring nitrogen.
H-5, H-87.8 - 8.2Doublet (d) or Doublet of doublets (dd)ortho: 7-9; meta: 1-3Protons on the carbocyclic ring, deshielded by the aromatic system.
H-6, H-77.5 - 7.8Triplet (t) or Doublet of doublets (dd)ortho: 7-9; meta: 1-3Protons on the carbocyclic ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and signals for the aromatic carbons of the cinnoline ring.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O185 - 195Typical range for aromatic aldehyde carbonyl carbons.[10]
C-3145 - 155Carbon bearing the aldehyde group, deshielded.
C-4150 - 160Deshielded by the adjacent nitrogen and the aldehyde group.
C-4a, C-8a125 - 140Bridgehead carbons.
C-5, C-6, C-7, C-8120 - 135Carbons of the benzene ring.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic ring.

Functional GroupPredicted Absorption Frequency (cm⁻¹)IntensityRationale
C=O (carbonyl) stretch1690 - 1715StrongConjugated aromatic aldehyde.[11][12]
C-H (aldehyde) stretch2720 - 2780 and 2820 - 2880Medium to WeakCharacteristic Fermi doublets for the aldehyde C-H bond.
C=C and C=N (aromatic) stretch1450 - 1600Medium to StrongVibrations of the cinnoline ring system.
C-H (aromatic) bend750 - 900StrongOut-of-plane bending vibrations.
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern will likely involve the loss of the formyl group or its components.

m/zFragmentRationale
158[M]⁺˙Molecular ion.
157[M-H]⁺Loss of the aldehydic hydrogen radical.
130[M-CO]⁺˙Loss of carbon monoxide.
129[M-CHO]⁺Loss of the formyl radical.

Applications in Drug Development and Medicinal Chemistry

The cinnoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][13][14] The introduction of a 3-carbaldehyde group provides a key synthetic handle to explore and optimize these activities.

Potential Therapeutic Areas
  • Anticancer Agents: Many cinnoline derivatives have demonstrated potent anticancer activity. The aldehyde functionality can be used to synthesize imines, hydrazones, and other derivatives that can be evaluated for their cytotoxic effects.

  • Antimicrobial Agents: The cinnoline nucleus is present in compounds with antibacterial and antifungal properties.[4] this compound can serve as a starting material for the synthesis of novel antimicrobial agents.

  • Anti-inflammatory Agents: Cinnoline derivatives have been investigated for their anti-inflammatory properties. The aldehyde can be transformed into various functional groups to modulate this activity.

Bioisosteric Replacement

Cinnoline can be considered a bioisostere of quinoline.[15] Bioisosteric replacement is a common strategy in drug design to modify the physicochemical properties and biological activity of a lead compound.[16] Given the extensive research into quinoline-based drugs, this compound offers a valuable starting point for developing novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

G Quinoline Quinoline Scaffold (Well-studied) Cinnoline Cinnoline Scaffold (Bioisostere) Quinoline->Cinnoline Bioisosteric Replacement Lead_Optimization Lead Optimization Cinnoline->Lead_Optimization Chemical Modification Improved_Properties Improved Pharmacological Properties Lead_Optimization->Improved_Properties

Figure 4: Bioisosteric replacement strategy from quinoline to cinnoline.

Conclusion

This compound represents a molecule of high synthetic potential, situated at the intersection of heterocyclic chemistry and drug discovery. While direct experimental data for this compound remain limited, a comprehensive understanding of its physical and chemical properties can be effectively inferred from the established chemistry of the cinnoline ring system, the predictable reactivity of aromatic aldehydes, and by comparison with its structural isomer, quinoline-3-carbaldehyde. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and application of this compound, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

Navigating the Spectroscopic Landscape of Cinnoline-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a vital scaffold in medicinal chemistry and materials science.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] Among the myriad of possible derivatives, Cinnoline-3-carbaldehyde stands out as a key synthetic intermediate, offering a reactive aldehyde functionality for further molecular elaboration.

Despite its potential significance, a comprehensive and consolidated public record of the spectroscopic data for this compound is notably scarce in readily accessible scientific literature. This guide, therefore, aims to provide a detailed technical overview for researchers engaged in the synthesis and characterization of this compound. In the absence of direct, published experimental spectra, this document will present a robust, predictive analysis based on established spectroscopic principles and data from analogous structures. Furthermore, to aid in unambiguous identification and to prevent common misidentification, a comparative analysis with the isomeric quinoline-3-carbaldehyde is provided.

Synthesis of this compound: A Plausible Synthetic Approach

The synthesis of the cinnoline core can be achieved through various established methods, with the Richter cinnoline synthesis being a classic example.[4] A plausible and effective route to this compound would likely involve the oxidation of the corresponding 3-methylcinnoline. This precursor can be synthesized via the cyclization of a suitably substituted aryl-hydrazone.

A generalized workflow for the synthesis is proposed below:

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Oxidation o-nitroacetophenone o-nitroacetophenone hydrazone_intermediate Hydrazone Intermediate o-nitroacetophenone->hydrazone_intermediate Hydrazine hydrate hydrazine hydrazine 3-methylcinnoline 3-methylcinnoline hydrazone_intermediate->3-methylcinnoline e.g., Fe/AcOH This compound This compound 3-methylcinnoline->this compound e.g., SeO2

A plausible synthetic workflow for this compound.

This proposed pathway leverages well-established transformations in heterocyclic chemistry. The final oxidation step is critical, and the choice of oxidizing agent (e.g., selenium dioxide) is guided by its known efficacy in converting benzylic methyl groups to aldehydes. Researchers should be mindful of optimizing reaction conditions and purification procedures to ensure the isolation of a pure product for accurate spectroscopic analysis.

Predicted Spectroscopic Data of this compound

The following sections detail the anticipated spectroscopic signatures for this compound, derived from the analysis of the parent cinnoline scaffold and the influence of the 3-carbaldehyde substituent.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative. The aldehyde proton will be the most downfield signal, typically appearing above 10 ppm. The protons on the cinnoline ring system will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atoms.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.5 - 8.7s-
H-58.0 - 8.2d8.0 - 9.0
H-67.7 - 7.9t7.0 - 8.0
H-77.6 - 7.8t7.0 - 8.0
H-87.9 - 8.1d8.0 - 9.0
-CHO10.0 - 10.2s-

Predicted data is based on general principles and data from similar aromatic aldehydes.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield resonance of the carbonyl carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen atoms and the aldehyde substituent.

Carbon Predicted Chemical Shift (ppm)
C-3145 - 150
C-4130 - 135
C-4a125 - 130
C-5130 - 135
C-6128 - 132
C-7125 - 130
C-8130 - 135
C-8a150 - 155
-CHO190 - 195

Predicted data is based on general principles and data from similar aromatic aldehydes.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present. The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the aldehyde.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aldehyde)2700 - 2900 (often two weak bands)Weak
C=O (aldehyde)1690 - 1715Strong
C=N, C=C (aromatic)1450 - 1600Medium to Strong

Predicted data is based on general principles and data from similar aromatic aldehydes.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The molecular formula of this compound is C₉H₆N₂O, with an exact mass of approximately 158.0480 g/mol .

Technique Predicted m/z Interpretation
High-Resolution MS~158.0480[M]⁺ (Molecular Ion)
Low-Resolution MS158[M]⁺
Fragmentation129[M-CHO]⁺

Predicted data is based on the molecular formula and common fragmentation patterns of aromatic aldehydes.

Comparative Analysis: this compound vs. Quinoline-3-carbaldehyde

To prevent potential misidentification, it is crucial to differentiate this compound from its isomer, Quinoline-3-carbaldehyde. The key structural difference is the position of the nitrogen atoms in the heterocyclic ring. This difference will manifest in their respective spectroscopic data.

Isomer_Comparison cluster_cinnoline This compound cluster_quinoline Quinoline-3-carbaldehyde Cinnoline 1,2-Diazanaphthalene derivative Spectroscopic_Differences Spectroscopic_Differences Cinnoline->Spectroscopic_Differences Different N positions Quinoline 1-Azanaphthalene derivative Quinoline->Spectroscopic_Differences Different N positions

Structural comparison of this compound and Quinoline-3-carbaldehyde.
Published Spectroscopic Data for Quinoline-3-carbaldehyde

The following table summarizes the readily available experimental data for Quinoline-3-carbaldehyde, which can serve as a valuable reference for comparison.

Spectroscopic Technique Quinoline-3-carbaldehyde Data
¹H NMR (CDCl₃) δ (ppm): 10.2 (s, 1H, CHO), 9.4 (d, 1H), 8.8 (d, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.8 (t, 1H), 7.6 (t, 1H)
IR (KBr, cm⁻¹) ~1690 (C=O), ~3050 (Ar-H)
Mass Spec (EI, m/z) 157 (M⁺)

Data sourced from publicly available spectral databases.

The key distinguishing features in the ¹H NMR will be the precise chemical shifts and coupling constants of the aromatic protons, which are highly sensitive to the placement of the nitrogen atoms.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its synthesis and characterization. The predicted NMR, IR, and Mass Spectrometry data, grounded in established chemical principles, offer a reliable benchmark for researchers. By understanding the expected spectroscopic signatures and by carefully comparing them with known data for its isomer, Quinoline-3-carbaldehyde, scientists can confidently identify and utilize this important synthetic intermediate in their drug discovery and materials science endeavors. The detailed protocols and predictive data herein are designed to empower researchers, ensuring scientific integrity and fostering innovation in the field.

References

The Synthesis of Cinnoline Derivatives: A Technical Guide for Chemical and Pharmaceutical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[2] This technical guide provides a comprehensive overview of the principal synthetic routes to the cinnoline core, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical methods, provide detailed, field-proven experimental protocols, and explore modern catalytic approaches that have expanded the synthetic chemist's toolbox. This document is structured to serve as both a foundational introduction and a practical laboratory resource.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, or 1,2-benzodiazine, is an isosteric analog of quinoline and isoquinoline, and its derivatives have garnered significant attention due to their diverse biological activities.[2] While no naturally occurring cinnoline compounds were identified until 2011, synthetic derivatives have become vital components in the development of novel therapeutic agents.[2] The arrangement of the nitrogen atoms in the cinnoline ring system imparts unique electronic properties that influence its interactions with biological targets.

One of the most notable examples of a cinnoline-based drug is Cinoxacin , an antibacterial agent previously used for the treatment of urinary tract infections.[2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase, thereby preventing DNA replication and repair.[3] The successful clinical application of Cinoxacin has spurred further research into the synthesis and biological evaluation of a vast array of cinnoline derivatives, making efficient and versatile synthetic methodologies a critical area of study.

This guide will explore the key synthetic strategies for constructing the cinnoline ring system, providing not just the "how" but also the "why" behind these powerful chemical transformations.

Classical Syntheses of the Cinnoline Nucleus

The foundational methods for cinnoline synthesis have been established for over a century and continue to be relevant in many synthetic campaigns. These reactions typically involve intramolecular cyclization of appropriately substituted benzene derivatives.

The Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a classic and reliable method for preparing cinnolines from α-vinyl-anilines (o-aminoarylethylenes).[4][5] The reaction proceeds via diazotization of the aniline followed by an intramolecular cyclization.

Causality and Mechanistic Insight:

The core of this reaction lies in the generation of a diazonium salt from the o-amino group. This highly electrophilic group is then positioned to be attacked by the nucleophilic double bond of the vinyl substituent. The choice of a strong mineral acid like hydrochloric acid is crucial for both the diazotization step (in conjunction with sodium nitrite) and to facilitate the cyclization by protonating the vinyl group, making it more susceptible to attack. The reaction is typically run at low temperatures (0-5 °C) during the diazotization to ensure the stability of the diazonium salt, followed by warming to room temperature to drive the cyclization.[4] The presence of an electron-donating group on the vinyl substituent generally facilitates the reaction, while electron-withdrawing groups can hinder it.[5]

Experimental Protocol: Synthesis of 4-Methylcinnoline

  • Diazotization: A solution of o-aminostyrene (1.0 eq) in 3M hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution of the aniline, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The solution is then made basic by the careful addition of a saturated sodium carbonate solution.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 4-methylcinnoline.

Data Presentation: Scope of the Widman-Stoermer Synthesis

Starting Material (o-aminoarylethylene)ProductYield (%)Reference
2-amino-α-methylstyrene4-Methylcinnoline~75%[4][6]
2-amino-α,β-dimethylstyrene3,4-Dimethylcinnoline~80%[6]
2-amino-α-ethylstyrene4-Ethylcinnoline~70%[5]

Visualization: Mechanism of the Widman-Stoermer Synthesis

Widman_Stoermer cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start o-Aminoarylethylene diazonium Arenediazonium Salt start->diazonium Diazotization reagents 1. NaNO₂, HCl (0-5 °C) 2. Warm to RT product Cinnoline Derivative diazonium->product Intramolecular Cyclization

Caption: Workflow of the Widman-Stoermer synthesis.

The Neber-Bossel Synthesis

The Neber-Bossel synthesis is a key method for the preparation of 3-hydroxycinnolines.[7][8] This process involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the resulting diazonium salt to a hydrazine, and subsequent acid-catalyzed cyclization.

Causality and Mechanistic Insight:

The synthesis begins with the conversion of a 2-aminophenyl derivative to a hydrazine. This transformation is crucial as the hydrazine nitrogen atoms will form the N1-N2 bond of the cinnoline ring. The subsequent cyclization is an intramolecular condensation reaction. Boiling in hydrochloric acid provides the necessary energy and acidic environment to protonate the ester carbonyl, making it more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazine, leading to ring closure and formation of the 3-hydroxycinnoline.[7] Yields are often good, with substituents on the aromatic ring influencing the ease of cyclization.[8]

Experimental Protocol: Synthesis of 3-Hydroxycinnoline

  • Hydrazine Formation: (2-Aminophenyl)hydroxyacetate (1.0 eq) is diazotized with sodium nitrite in hydrochloric acid at low temperature. The resulting diazonium salt is then reduced in situ, for example, with stannous chloride, to form the corresponding hydrazine.

  • Cyclization: The crude hydrazine is then heated under reflux in concentrated hydrochloric acid for several hours.

  • Work-up: Upon cooling, the 3-hydroxycinnoline often precipitates from the acidic solution.

  • The solid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure product.

Data Presentation: Examples of Neber-Bossel Synthesis

Starting Material ((2-aminophenyl)hydroxyacetate)ProductYield (%)Reference
Unsubstituted3-Hydroxycinnoline60%[8]
4-Chloro-substituted7-Chloro-3-hydroxycinnoline70%[8]

Visualization: Neber-Bossel Synthesis Pathway

Neber_Bossel start 2-Aminophenylhydroxyacetate diazotization Diazotization & Reduction start->diazotization hydrazine Arylhydrazine Intermediate diazotization->hydrazine cyclization Acid-Catalyzed Cyclization (HCl, Δ) hydrazine->cyclization product 3-Hydroxycinnoline cyclization->product

Caption: Key steps in the Neber-Bossel synthesis.

The Richter Cinnoline Synthesis

The Richter synthesis is the historical first synthesis of the cinnoline ring system and involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by hydration and cyclization.[9][10]

Causality and Mechanistic Insight:

Similar to the Widman-Stoermer synthesis, the Richter reaction begins with the formation of a diazonium salt from an o-amino group. The key difference is the nature of the internal nucleophile – in this case, a carbon-carbon triple bond. The highly reactive diazonium salt undergoes an intramolecular cyclization via attack from the alkyne. Subsequent hydration and tautomerization lead to the formation of 4-hydroxycinnoline derivatives.[10] This method provides a direct route to 4-hydroxycinnolines, which are valuable intermediates for further functionalization.

Experimental Protocol: General Procedure for Richter Synthesis

  • Dissolution: Dissolve the 2-amino-substituted phenylpropiolic acid (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1-2 hours to drive the cyclization.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The product often precipitates and can be collected by filtration.

  • The crude product is washed with water and recrystallized from an appropriate solvent to afford the pure 4-hydroxycinnoline derivative.

Visualization: Richter Synthesis Mechanism

Richter_Synthesis start o-Aminoarylpropiolic acid diazotization NaNO₂, H⁺ start->diazotization diazonium Diazonium Intermediate diazotization->diazonium cyclization Intramolecular Cyclization diazonium->cyclization hydration Hydration & Tautomerization cyclization->hydration product 4-Hydroxycinnoline Derivative hydration->product

Caption: Mechanistic flow of the Richter synthesis.

The Borsche–Herbert Synthesis

The Borsche–Herbert synthesis is a widely used method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.[8]

Causality and Mechanistic Insight:

This reaction also proceeds through the diazotization of an o-amino group. The cyclization is facilitated by the enol form of the acetophenone, which acts as the nucleophile attacking the diazonium salt. The reaction is quite versatile and allows for a range of substituents on the aromatic ring, with yields often in the 70-90% range.[8] The choice of acid for the diazotization (hydrochloric, sulfuric, or formic) can influence the reaction outcome.[8]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylcinnoline

  • Diazotization: 2-Amino-5-methylacetophenone (1.0 eq) is dissolved in the chosen acid (e.g., 2M HCl) and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C.

  • The mixture is stirred for 30-60 minutes at this temperature.

  • Cyclization: The reaction is then allowed to warm to room temperature and may be gently heated to ensure complete cyclization.

  • Work-up: The resulting precipitate of 4-hydroxy-6-methylcinnoline is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent provides the purified product.

Modern Synthetic Approaches: The Advent of Catalysis

While classical methods are robust, modern organic synthesis often seeks milder conditions, broader functional group tolerance, and higher efficiency. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of cinnoline derivatives.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling and annulation reactions have revolutionized the construction of heterocyclic systems, including cinnolines. These methods often involve the formation of C-C and C-N bonds in a controlled and efficient manner.

Causality and Mechanistic Insight:

A common strategy involves the palladium-catalyzed reaction of an aryl hydrazine with an alkyne. The mechanism typically proceeds through a catalytic cycle involving oxidative addition of the aryl hydrazine to the palladium center, followed by insertion of the alkyne. Reductive elimination then furnishes the cinnoline product and regenerates the active palladium catalyst. These reactions often require a ligand to stabilize the palladium catalyst and a base to facilitate the reaction. The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3,4-Disubstituted Cinnoline

  • Reaction Setup: To an oven-dried Schlenk flask are added the aryl hydrazine (1.0 eq), the alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • A degassed solvent (e.g., DMF or toluene) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired cinnoline derivative.

Data Presentation: Examples of Palladium-Catalyzed Cinnoline Synthesis

Aryl HydrazineAlkyneCatalyst/LigandProductYield (%)
PhenylhydrazineDiphenylacetylenePd(OAc)₂/PPh₃3,4-DiphenylcinnolineHigh
4-Methoxyphenylhydrazine1-Phenyl-1-propynePd(dba)₂/Xantphos6-Methoxy-3-methyl-4-phenylcinnolineGood

Visualization: General Palladium Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-H(L₂) OxAdd->PdII Insertion Alkyne Insertion PdII->Insertion PdII_alkyne Cyclic Pd(II) Intermediate Insertion->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Cinnoline RedElim->Product ArylHydrazine Aryl Hydrazine ArylHydrazine->OxAdd Alkyne Alkyne Alkyne->Insertion

Caption: Simplified catalytic cycle for palladium-catalyzed cinnoline synthesis.

Applications in Medicinal Chemistry

The cinnoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2]

  • Antibacterial Agents: As previously mentioned, Cinoxacin is a cinnoline-based antibiotic.[2] Its structure features a carboxylic acid at the 3-position and an ethyl group at the N1 position, which are crucial for its antibacterial activity. The synthesis of Cinoxacin often employs a Borsche-Herbert type cyclization of a substituted 2-aminoacetophenone as a key step.[11]

  • Anticancer Agents: Certain cinnoline derivatives have shown potent anticancer activity. For example, compounds with specific substitutions have been found to act as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are important targets in angiogenesis.[1]

  • Anti-inflammatory Agents: A number of pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[7]

  • Antifungal and Antimalarial Agents: Cinnoline derivatives incorporating pyrazole and sulfonamide moieties have demonstrated promising activity against various fungal strains and the malaria parasite, Plasmodium falciparum.[2]

The continued exploration of novel synthetic routes to cinnoline derivatives is essential for expanding the chemical space available to medicinal chemists and for the development of new and improved therapeutic agents.

Conclusion

The synthesis of cinnoline derivatives has a rich history, from the classical cyclization reactions that laid the groundwork to the modern catalytic methods that offer enhanced efficiency and scope. This guide has provided an in-depth look at the core synthetic strategies, emphasizing the mechanistic rationale behind these transformations and offering practical, step-by-step protocols. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of these synthetic pathways is paramount for the innovation of novel molecules with desired biological or material properties. The versatility of the cinnoline scaffold ensures that it will remain a focus of synthetic and medicinal chemistry for the foreseeable future.

References

Pharmacological importance of the cinnoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Importance of the Cinnoline Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), represents a privileged scaffold in medicinal chemistry.[1][2] Isosteric to quinoline and isoquinoline, its unique electronic and structural properties have made it a versatile building block for the design of novel therapeutic agents.[1][3] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.[4] This guide provides a comprehensive technical overview of the key therapeutic applications of the cinnoline scaffold, detailing the mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols for researchers and drug development professionals. We will explore how targeted modifications to the core structure give rise to compounds that interact with a variety of biological targets, such as enzymes and receptors, leading to significant therapeutic potential.[5]

The Cinnoline Scaffold in Oncology

The development of novel anticancer agents is a primary focus of modern drug discovery, and the cinnoline scaffold has emerged as a promising pharmacophore.[6] Derivatives have demonstrated significant cytotoxicity against a multitude of human tumor cell lines, often through the targeted inhibition of critical signaling pathways that are dysregulated in cancer.[7][8]

Mechanism of Action: Kinase and Topoisomerase Inhibition

A predominant mechanism for the anticancer activity of cinnoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[6] This cascade is fundamental for regulating cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers.[6] Specific cinnoline compounds have been identified as potent PI3K inhibitors, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the activation of downstream effectors like Akt. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.[6]

Beyond kinase inhibition, other cinnoline derivatives, particularly substituted dibenzo[c,h]cinnolines, function as non-camptothecin topoisomerase I (TOP1) inhibitors.[1] These compounds interfere with the DNA replication process in cancer cells, inducing apoptosis.[1]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 P Cinnoline Cinnoline Derivative Cinnoline->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Caption: PI3K/Akt/mTOR pathway inhibited by cinnoline derivatives.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for optimizing the anticancer potency of cinnoline derivatives:

  • For TOP1 Inhibition: Studies on dibenzo[c,h]cinnolines revealed that a methylenedioxy group on the D ring and 2,3-dimethoxy substituents on the A ring were crucial for TOP1-targeting activity and cytotoxicity.[1]

  • For Kinase Inhibition: The specific substitution patterns around the core determine the potency and selectivity for kinases like PI3K. The development of extensive compound libraries is essential to probe these relationships.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of a representative cinnoline-based PI3K inhibitor against various human tumor cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
25HCT116 (Colon Carcinoma)0.264[6],[8]
25A549 (Lung Carcinoma)2.04[8]
25Human Tumor Cell Line 31.14[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of cinnoline compounds against a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test cinnoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnoline test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cinnoline Derivatives as Antimicrobial Agents

Infectious diseases pose a significant global health challenge, exacerbated by rising antimicrobial resistance.[1] The cinnoline scaffold has proven to be a valuable template for developing new antibacterial and antifungal agents.[9]

Mechanism of Action and Spectrum of Activity

The antibacterial drug Cinoxacin , a cinnoline derivative, has been used for treating urinary tract infections, highlighting the scaffold's clinical relevance.[1] The mechanisms of action for many cinnoline-based antimicrobials involve the inhibition of essential bacterial processes. For instance, some act similarly to quinolones by targeting DNA gyrase.

These compounds exhibit a broad spectrum of activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as various fungal strains (Aspergillus niger, Candida albicans).[1][2]

Structure-Activity Relationship (SAR)
  • Sulphonamide Moiety: The incorporation of a sulphonamide group into the cinnoline structure has been shown to significantly improve antimicrobial and antifungal activity.[1]

  • Halogen Substitution: The presence of halogen atoms (Cl, F, Br) on the cinnoline ring often results in more potent antimicrobial compounds.[1][9]

  • Fused Heterocycles: Fusing other heterocyclic rings, such as pyrazole, to the cinnoline core can yield dual-acting compounds with both antimicrobial and anti-inflammatory properties.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table shows the antimicrobial activity of representative cinnoline derivatives.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Cinnoline-sulphonamideS. aureus12.5[2]
Cinnoline-sulphonamideE. coli25[2]
Cinnoline-1,2,3-triazoleE. coli-[10]
Halogenated CinnolineB. subtilis-[1]
Halogenated CinnolineA. niger-[1]

(Note: Specific MIC values were not available in all cited abstracts, but potent activity was noted).

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of a cinnoline derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate fungal growth medium

  • Sterile 96-well microtiter plates

  • Test cinnoline compound (dissolved in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin) and negative (growth) control

Procedure:

  • Compound Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column.

  • Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum and vehicle).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Cinnolines in the Central Nervous System (CNS)

The cinnoline scaffold has been explored for its potential to treat neurological and psychiatric disorders by modulating key CNS receptors.[1]

Molecular Targets: GABA-A Receptor Modulation

A significant area of investigation has been the development of cinnoline derivatives as non-benzodiazepine modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] These compounds aim to provide anxiolytic effects with a potentially improved side-effect profile compared to traditional benzodiazepines. One such compound, AZD7325, progressed to clinical trials.[1] Other derivatives have shown affinity for serotonin (5-HT2A, 5-HT2C) and dopamine (D2) receptors, although their primary potency often lies elsewhere.[1] Additionally, certain fused cinnolines have been evaluated for antiparkinsonian activity.[4]

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a cinnoline derivative for a specific CNS receptor (e.g., the benzodiazepine site on the GABA-A receptor).

Materials:

  • Source of receptors (e.g., rat cortical membrane preparation)

  • Radioligand (e.g., [³H]Flumazenil)

  • Assay buffer (e.g., Tris-HCl)

  • Test cinnoline compound and a known displacer (e.g., Diazepam for non-specific binding)

  • Glass fiber filters and a cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test cinnoline compound.

  • Total and Non-Specific Binding: Prepare "total binding" tubes (containing only buffer and radioligand) and "non-specific binding" tubes (containing buffer, radioligand, and a high concentration of a known non-labeled drug).

  • Receptor Addition: Initiate the binding reaction by adding the membrane preparation to all tubes.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ of the test compound from a concentration-response curve. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cinnolines as Anti-inflammatory Agents

The cinnoline scaffold has also been utilized to develop compounds with anti-inflammatory properties.[9] Research has focused on creating derivatives that can modulate key pathways involved in the inflammatory response.

Mechanism of Action

Several pyrazolo[4,3-c]cinnoline derivatives have been synthesized and shown to possess significant anti-inflammatory activity.[1][2] The mechanism is believed to involve the inhibition of inflammatory mediators. Some compounds have been designed as dual-acting agents, possessing both anti-inflammatory and antibacterial properties.[1]

Structure-Activity Relationship (SAR)

For pyrazolo[4,3-c]cinnolines, it was found that compounds with an electron-donating group in an attached benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups.[1]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[11]

Objective: To assess the ability of a cinnoline derivative to reduce acute inflammation in a rat model.

Materials:

  • Wistar albino rats (150-200 g)

  • Test cinnoline compound

  • Standard drug (e.g., Celecoxib, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the rats into groups (n=6): a control group (vehicle), a standard group, and test groups receiving different doses of the cinnoline compound.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Conclusion and Future Perspectives

The cinnoline scaffold is a pharmacologically significant core that has given rise to a diverse array of biologically active molecules.[7][12] Its derivatives have demonstrated potent activities against cancer, microbial infections, inflammation, and CNS disorders by interacting with a wide range of molecular targets.[1] The synthetic tractability of the cinnoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[13]

Future research will likely focus on developing highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects. The design of multi-target ligands and hybrid molecules that combine the cinnoline scaffold with other pharmacophores represents another promising avenue for addressing complex diseases like cancer and drug-resistant infections. The continued exploration of this versatile scaffold undoubtedly holds significant promise for the discovery of next-generation therapeutics.

References

The Alchemical Core: A Technical Guide to Cinnoline-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cinnoline scaffold, a benzo[c]pyridazine ring system, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] This guide delves into the unique and strategic role of a specific, highly reactive derivative: cinnoline-3-carbaldehyde. We will explore its synthesis, its pivotal function as a versatile chemical intermediate, and the subsequent development of potent therapeutic agents, including Schiff bases and hydrazones. This document serves as a technical resource for researchers and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols and an analysis of the structure-activity relationships that govern the therapeutic potential of its derivatives.

The Cinnoline Nucleus: A Foundation of Biological Significance

Cinnoline (1,2-diazanaphthalene) is an aromatic heterocyclic compound first synthesized by V. Richter in 1883.[3] Its structure, an isostere of quinoline and isoquinoline, imparts a unique set of electronic and steric properties that facilitate interactions with a multitude of biological targets.[2] Derivatives of the cinnoline core have demonstrated a remarkable spectrum of activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[4][5][6] The inherent biological activity of the cinnoline system makes it a fertile ground for the development of novel therapeutics.[1]

The strategic introduction of a carbaldehyde group at the 3-position transforms the relatively stable cinnoline nucleus into a highly versatile scaffold for synthetic elaboration. The aldehyde's electrophilic carbon and its capacity to readily undergo condensation reactions make it an invaluable handle for medicinal chemists to generate large libraries of diverse molecular architectures.[7]

Synthesis of the Keystone: this compound

The synthesis of this compound is a critical first step. While various methods exist for the creation of the core cinnoline ring, such as the Richter and Borsche–Herbert cyclizations, a common and adaptable laboratory-scale approach for generating the 3-carbaldehyde derivative is analogous to the Vilsmeier-Haack reaction used for similar heterocycles like quinolines.[3][8][9] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization in a one-pot procedure from an appropriate acetanilide precursor.[9]

Conceptual Synthetic Workflow

The logical flow for synthesizing this compound from a starting acetanilide is depicted below. This process involves the formation of the Vilsmeier reagent, which then acts on the electron-rich aromatic ring of the acetanilide to drive cyclization and formylation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cinnoline Ring Formation DMF DMF V_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->V_Reagent  + POCl3 POCl₃ POCl3->V_Reagent Acetanilide Substituted Acetanilide Intermediate Diformylated Enamine Intermediate Acetanilide->Intermediate  + Vilsmeier Reagent Cyclization Cyclization & Hydrolysis Intermediate->Cyclization C3C This compound Cyclization->C3C

Caption: Vilsmeier-Haack approach to this compound.

Experimental Protocol: Synthesis of this compound (Analogous Method)

This protocol is adapted from established Vilsmeier-Haack procedures for the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[10][11][12] Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~3.5 eq.) to ice-cold N,N-dimethylformamide (DMF, ~1.5 eq.). Stir the mixture at 0°C for 30-60 minutes.

  • Reaction Initiation: To the prepared Vilsmeier reagent, add the chosen substituted acetanilide (~1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Cyclization: After the addition is complete, heat the reaction mixture under reflux (typically 80-90°C) for several hours (4-10 hours, reaction progress should be monitored by TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. The crude this compound can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or petroleum ether).

  • Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The aldehyde proton should be identifiable as a singlet in the ¹H NMR spectrum, typically in the δ 9-11 ppm range.[12]

Derivatization of this compound: Gateway to Bioactivity

The true utility of this compound in medicinal chemistry lies in its ability to serve as a precursor to a vast number of derivatives. The aldehyde group is a prime site for nucleophilic attack, most commonly exploited through condensation reactions with amine-containing nucleophiles to form imines (Schiff bases) or with hydrazines to form hydrazones.

This compound Hydrazones

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The synthesis of cinnoline-based hydrazones is a straightforward and high-yielding reaction, making it an attractive strategy for generating compound libraries for biological screening.[1]

G C3C This compound Reaction Condensation (e.g., Reflux in Ethanol, cat. Acetic Acid) C3C->Reaction Hydrazine Substituted Hydrazine (R-NHNH₂) Hydrazine->Reaction  + Hydrazone This compound Hydrazone Reaction->Hydrazone

Caption: Synthetic pathway to this compound hydrazones.

This protocol is based on standard procedures for hydrazone synthesis from heterocyclic aldehydes.[1][2]

  • Dissolution: Dissolve this compound (1 eq.) in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Hydrazine: To this solution, add an equimolar amount of the desired substituted hydrazine or hydrazide (1 eq.).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for a period of 30 minutes to a few hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated hydrazone product is then collected by vacuum filtration.

  • Purification: Wash the solid product with cold ethanol and dry. If necessary, further purification can be achieved by recrystallization.

  • Characterization: The formation of the hydrazone can be confirmed by ¹H NMR, observing the disappearance of the aldehyde proton signal and the appearance of a new N=CH proton signal, as well as an N-H proton signal.

Hydrazone derivatives of related heterocyclic aldehydes have demonstrated significant potential as both antimicrobial and anticancer agents.

  • Antimicrobial Activity: Studies on quinoline-3-carbaldehyde hydrazones have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking studies suggest that these compounds may act by inhibiting DNA topoisomerase IV, an essential enzyme for bacterial DNA replication. The hydrazone moiety can form crucial hydrogen bonds within the enzyme's active site, leading to inhibition.

  • Anticancer Activity: Numerous hydrazone-containing compounds exhibit cytotoxic effects against various cancer cell lines.[1] While the exact mechanisms can vary, they often involve inducing apoptosis, inhibiting cell cycle progression, or targeting specific kinases involved in cancer cell proliferation.

Compound ClassTarget Organism/Cell LineReported Activity (IC₅₀ / MIC)Proposed Mechanism of ActionReference
Quinoline HydrazonesMRSAMIC: 16 µg/mlDNA Topoisomerase IV Inhibition
Triazole-Quinoline HydrazonesHuman Cancer Cell Lines (DAN-G, SISO)IC₅₀: 1.23–7.39 µMCytostatic/Cytotoxic Effects[1]
This compound Schiff Bases

Schiff bases (or imines) are formed through the condensation of a primary amine with an aldehyde. This reaction provides a powerful tool for introducing a vast array of functional groups onto the cinnoline scaffold, allowing for fine-tuning of steric and electronic properties to optimize biological activity.

Schiff bases derived from heterocyclic aldehydes are particularly prominent in anticancer research.

  • Anticancer Activity: The imine bond (C=N) is often crucial for the biological activity of Schiff bases. These compounds can act as chelating agents, binding to metal ions that are essential for enzymatic functions within cancer cells. Furthermore, their planar aromatic structures can facilitate intercalation with DNA, disrupting replication and transcription processes and ultimately leading to apoptosis.[13] Studies on quinoline-based Schiff bases have shown significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[14][15] The mechanism often involves the induction of apoptosis through the regulation of pro- and anti-apoptotic proteins and the activation of caspases.[16]

Compound ClassTarget Cell LineReported Activity (IC₅₀)Proposed Mechanism of ActionReference
Quinoline-Benzothiazole Schiff BasesMCF-7 (Breast Cancer)10.65 - 13.78 µMApoptosis Induction, Cell Cycle Arrest[14][15]
Quinoline-Benzothiazole Schiff BasesA549 (Lung Cancer)10.89 - 13.76 µMApoptosis Induction, Cell Cycle Arrest[14][15]
Uranyl Schiff Base ComplexesOvarian (Ovcar-3) & Melanoma (M14)Potent CytotoxicityDNA Intercalation[13]

Analysis of various cinnoline and quinoline derivatives provides key insights for future drug design:

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methoxy) on the benzene portion of the cinnoline ring can significantly modulate the compound's lipophilicity and electronic distribution, thereby affecting its pharmacokinetic profile and target binding affinity.[5]

  • The Nature of the Hydrazone/Schiff Base Side Chain: The aromatic or heterocyclic ring introduced via the condensation reaction is a critical determinant of activity. Bulky, lipophilic groups can enhance binding to hydrophobic pockets in target proteins. The presence of additional hydrogen bond donors or acceptors can lead to more specific and potent interactions.[16] For instance, in quinoline hydrazones, the presence of a benzotriazole moiety led to significantly higher cytotoxic effects compared to a less lipophilic 1,2,4-triazole ring.[1]

  • Metal Chelation: Schiff bases, in particular, can be designed to chelate metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, potentially due to altered redox potentials and improved cellular uptake.[13]

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a strategic linchpin in the design and synthesis of novel therapeutic agents. Its reactive aldehyde functionality serves as an open gateway for the creation of diverse molecular libraries, primarily through the formation of hydrazones and Schiff bases. These derivatives have consistently demonstrated potent anticancer and antimicrobial activities, validating the cinnoline scaffold as a source of valuable lead compounds.

Future research should focus on several key areas:

  • Mechanism of Action Studies: While preliminary mechanisms have been proposed, detailed biochemical and cellular assays are required to definitively identify the molecular targets of the most potent this compound derivatives.

  • Expansion of Chemical Diversity: The exploration of a wider range of amines, hydrazines, and other nucleophiles in condensation reactions will undoubtedly lead to the discovery of novel compounds with improved activity and selectivity.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The logical and efficient synthetic pathways originating from this compound, coupled with the profound biological activities of its derivatives, ensure that this heterocyclic core will remain a subject of intense interest and a valuable tool in the ongoing quest for new and more effective medicines.

References

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of Cinnoline-3-carbaldehyde from o-Aminoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4][5] Cinnoline-3-carbaldehyde, in particular, serves as a versatile synthetic intermediate, enabling the facile introduction of diverse functional groups at the 3-position for the development of novel therapeutic agents.[6][7][8] This application note provides a comprehensive, multi-step protocol for the synthesis of this compound, commencing from readily available o-aminoacetophenones. The described pathway involves a classical Borsche–Herbert cyclization, subsequent chlorination, selective oxidation, and final reductive dechlorination. Each step is detailed with mechanistic insights, step-by-step instructions, and key characterization data to guide researchers in the successful execution of this synthesis.

Introduction & Synthetic Strategy

The synthesis of the cinnoline ring system from o-aminoaryl ketones via diazotization and subsequent intramolecular cyclization is a well-established transformation known as the Borsche–Herbert reaction.[9][10] This reaction typically yields 4-hydroxy-3-methylcinnoline from o-aminoacetophenone. To achieve the target this compound, a subsequent four-step synthetic sequence is required.

The strategic rationale is as follows:

  • Cyclization: The initial step constructs the core cinnoline ring system.

  • Chlorination: The 4-hydroxy group is converted to a chloro group. This is a crucial activation step, as the chloro group is an excellent leaving group, facilitating the final dechlorination and preventing unwanted side reactions during the subsequent oxidation.

  • Oxidation: The methyl group at the 3-position is selectively oxidized to the desired carbaldehyde functionality.

  • Dechlorination: The 4-chloro substituent is removed to yield the final target molecule.

This application note provides a robust and reproducible protocol for this transformation, designed for researchers in synthetic organic chemistry and drug discovery.

Synthetic_Pathway_Overview start o-Aminoacetophenone step1 4-Hydroxy-3-methylcinnoline start->step1 1. Borsche–Herbert Cyclization step2 4-Chloro-3-methylcinnoline step1->step2 2. Chlorination (POCl₃) step3 4-Chloro-3-cinnolinecarbaldehyde step2->step3 3. Oxidation (SeO₂) end_product This compound step3->end_product 4. Dechlorination (H₂/Pd-C)

Figure 1: Overall synthetic pathway from o-aminoacetophenone to this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Reagents such as phosphorus oxychloride (POCl₃) and selenium dioxide (SeO₂) are highly toxic and corrosive; handle with extreme care.

Part 1: Synthesis of 4-Hydroxy-3-methylcinnoline (1)

This step utilizes the Borsche–Herbert reaction. The primary amine of o-aminoacetophenone is diazotized with nitrous acid (generated in situ from sodium nitrite and HCl) to form a diazonium salt. This intermediate undergoes a rapid acid-catalyzed intramolecular cyclization via its enol tautomer to yield the stable cinnoline ring system.[9][10]

Protocol:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve o-aminoacetophenone (13.5 g, 0.1 mol) in concentrated hydrochloric acid (60 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature, then heat to 60-70 °C on a water bath for 1 hour. A yellow precipitate will form.

  • Cool the mixture to room temperature, and collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or acetic acid to afford 4-hydroxy-3-methylcinnoline (1) as a yellow crystalline solid.

Part 2: Synthesis of 4-Chloro-3-methylcinnoline (2)

The hydroxyl group at the C4 position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4-hydroxy-3-methylcinnoline (1) (8.0 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (POCl₃) (25 mL, 0.27 mol) to the flask in a fume hood.

  • Heat the mixture to reflux (approx. 105-110 °C) using an oil bath for 2 hours. The solid will gradually dissolve.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from an ethanol/water mixture to yield 4-chloro-3-methylcinnoline (2).

Part 3: Synthesis of 4-Chloro-3-cinnolinecarbaldehyde (3)

The methyl group at the C3 position is selectively oxidized to an aldehyde using selenium dioxide (SeO₂). This is a classic method for the oxidation of activated methyl groups.

Protocol:

  • In a 250 mL flask equipped with a reflux condenser, dissolve 4-chloro-3-methylcinnoline (2) (7.14 g, 0.04 mol) in dioxane (100 mL).

  • Add selenium dioxide (SeO₂, 5.3 g, 0.048 mol) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form.

  • After the reaction is complete, cool the mixture and filter off the selenium precipitate through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to give 4-chloro-3-cinnolinecarbaldehyde (3) as a crystalline solid.

Part 4: Synthesis of this compound (4)

The final step involves the reductive dechlorination of the C4 position. Catalytic hydrogenation is an effective method for this transformation.

Protocol:

  • Dissolve 4-chloro-3-cinnolinecarbaldehyde (3) (5.8 g, 0.03 mol) in ethanol (150 mL) in a hydrogenation flask.

  • Add 10% Palladium on carbon (Pd/C) (approx. 0.6 g, 10% w/w) and anhydrous sodium acetate (2.7 g, 0.033 mol) to the solution. Sodium acetate acts as a base to neutralize the HCl formed during the reaction.

  • Connect the flask to a hydrogenation apparatus (e.g., Parr hydrogenator) and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (30-50 psi) and shake or stir vigorously at room temperature until the theoretical amount of hydrogen has been consumed (or until uptake ceases).

  • Release the pressure and filter the reaction mixture through Celite to remove the catalyst.

  • Wash the Celite pad with fresh ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound (4).

Workflow and Characterization

The overall laboratory workflow is depicted below, summarizing the key transformations and purification steps.

Experimental_Workflow cluster_0 Part 1: Cyclization cluster_1 Part 2: Chlorination cluster_2 Part 3: Oxidation cluster_3 Part 4: Dechlorination a0 React o-Aminoacetophenone with NaNO₂/HCl at 0-5°C a1 Heat to 70°C a0->a1 a2 Filter & Recrystallize a1->a2 b0 Reflux Intermediate 1 with POCl₃ a2->b0 Intermediate 1 b1 Quench on Ice, Neutralize b0->b1 b2 Filter & Recrystallize b1->b2 c0 Reflux Intermediate 2 with SeO₂ in Dioxane b2->c0 Intermediate 2 c1 Filter off Selenium c0->c1 c2 Purify via Chromatography c1->c2 d0 Hydrogenate Intermediate 3 with H₂/Pd-C c2->d0 Intermediate 3 d1 Filter off Catalyst d0->d1 d2 Evaporate & Recrystallize d1->d2 final_product This compound d2->final_product Final Product 4

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Below are the expected characterization data.

Parameter Expected Value / Observation
Appearance Pale yellow crystalline solid
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
¹H NMR (400 MHz, CDCl₃)δ 10.3 (s, 1H, -CHO), 9.5 (s, 1H, H4), 8.5-7.8 (m, 4H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ 191.5 (CHO), 151.0, 148.0, 135.0, 132.5, 131.0, 130.0, 129.0, 125.0
Mass Spec (EI) m/z (%): 158 (M⁺, 100), 130, 129, 102
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, 1480 (C=C, C=N)

Note: NMR chemical shifts (δ) are hypothetical and may vary slightly based on solvent and experimental conditions.[11][12][13]

Field-Proven Insights & Troubleshooting

  • Borsche-Herbert Reaction: Maintaining a low temperature during diazotization is critical to prevent decomposition of the diazonium salt. Incomplete reaction may lead to recovery of the starting material.

  • Chlorination with POCl₃: This reaction is exothermic and releases corrosive HCl gas. It must be performed in a highly efficient fume hood. The quenching step on ice must be done slowly and with caution to control the vigorous reaction.

  • SeO₂ Oxidation: Selenium dioxide and its byproducts are highly toxic. Avoid inhalation of dust and ensure proper disposal of selenium waste. The reaction can sometimes be sluggish; extending the reflux time or adding a small amount of water can sometimes improve the rate, but may also lead to over-oxidation to the carboxylic acid.

  • Catalytic Hydrogenation: The Pd/C catalyst is flammable, especially when dry and exposed to air. Ensure the catalyst is always handled wet. If the dechlorination is slow, warming the reaction slightly or increasing the hydrogen pressure may be beneficial.

Conclusion

This application note provides a detailed and reliable multi-step protocol for synthesizing this compound from o-aminoacetophenone. By following the outlined procedures for cyclization, chlorination, oxidation, and dechlorination, researchers can effectively produce this valuable building block. The insights into the reaction mechanisms and potential troubleshooting steps are intended to empower scientists in drug development and organic synthesis to utilize this versatile scaffold for creating novel molecules with significant therapeutic potential.

References

A Strategic Approach to the Synthesis of Cinnoline-3-carbaldehyde via the Richter Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Cinnoline and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The Cinnoline-3-carbaldehyde scaffold, in particular, is a versatile synthon for the elaboration of more complex molecular architectures in medicinal chemistry. This application note provides a comprehensive, two-part synthetic strategy for obtaining this compound. The initial protocol details the foundational Richter cinnoline synthesis to produce a key 4-hydroxycinnoline-3-carboxylic acid intermediate.[3][4] The subsequent protocols outline a logical and field-proven sequence of functional group interconversions to transform this intermediate into the target aldehyde. This guide emphasizes the causality behind procedural choices, provides detailed, step-by-step instructions, and includes troubleshooting insights to ensure reproducible and successful synthesis.

Section 1: The Richter Cinnoline Synthesis: Foundational Principles

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a cornerstone reaction for the formation of the cinnoline ring system.[5][6] The reaction proceeds via the diazotization of an o-aminoarylalkyne, typically an o-aminophenylpropiolic acid, which undergoes a subsequent intramolecular cyclization.[7][8]

Mechanism of Action:

The accepted mechanism involves two critical stages:

  • Diazotization: The primary aromatic amine of the o-aminophenylpropiolic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive aryldiazonium salt.

  • Intramolecular Cyclization: The diazonium salt intermediate then undergoes a spontaneous intramolecular nucleophilic attack by the alkyne's triple bond. This cyclization event, followed by hydration and tautomerization, leads to the formation of the stable, aromatic 4-hydroxycinnoline-3-carboxylic acid.[6]

The elegance of this reaction lies in its ability to construct the bicyclic cinnoline core in a single, efficient step from a readily accessible linear precursor.

Richter_Mechanism Richter Synthesis Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization A o-Aminophenyl- propiolic Acid B Aryldiazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Vinyl Cation Intermediate B->C Spontaneous Cyclization D 4-Hydroxycinnoline- 3-carboxylic Acid C->D Hydration & Tautomerization

Caption: Mechanism of the Richter Cinnoline Synthesis.

Section 2: Protocol I - Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

This protocol details the synthesis of the key carboxylic acid intermediate. The choice of aqueous hydrochloric acid is critical as it serves both to generate nitrous acid and to maintain the solubility of the starting material and intermediates.

Protocol_I_Workflow Workflow: Synthesis of the Carboxylic Acid Intermediate start Dissolve Starting Material (o-aminophenylpropiolic acid) in dilute HCl diazotize Cool to 0-5 °C and add NaNO₂ solution dropwise start->diazotize Step 1 cyclize Stir at 0-5 °C, then warm to room temperature and heat diazotize->cyclize Step 2 precipitate Cool reaction mixture to induce precipitation cyclize->precipitate Step 3 isolate Isolate solid product by vacuum filtration precipitate->isolate Step 4 purify Wash with cold water and dry to yield final product isolate->purify Step 5

Caption: Experimental workflow for Protocol I.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
o-Aminophenylpropiolic acid10.0 g1.0Starting material.
Concentrated HCl25 mL-Reagent grade.
Deionized Water250 mL-For solutions.
Sodium Nitrite (NaNO₂)4.7 g1.1High purity.
Crushed IceAs needed-For temperature control.

Step-by-Step Protocol:

  • Preparation of Starting Material Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of o-aminophenylpropiolic acid in 200 mL of deionized water. Add 25 mL of concentrated hydrochloric acid slowly while stirring. The suspension should dissolve to form a clear solution.

  • Diazotization: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. Prepare a solution of 4.7 g of sodium nitrite in 50 mL of cold deionized water. Add this sodium nitrite solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

    • Scientific Rationale: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt, which is a common cause of low yields and tar formation.[9]

  • Cyclization and Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. Remove the ice bath and allow the mixture to warm to room temperature, then heat it on a water bath at 70-80 °C for 2 hours. A yellow precipitate should form.

  • Isolation: Cool the reaction mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification and Drying: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual acid and salts. Dry the product in a vacuum oven at 60 °C overnight.

    • Expected Yield: 75-85%.

    • Characterization: The product, 4-hydroxycinnoline-3-carboxylic acid, should be a yellow to light-brown solid. Confirm identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Protocol II - Strategic Conversion to this compound

The conversion of 4-hydroxycinnoline-3-carboxylic acid to the target aldehyde is a multi-step process requiring careful functional group manipulation. The following sequence is a robust and logical pathway.

Protocol_II_Workflow Workflow: Conversion to this compound start 4-Hydroxycinnoline- 3-carboxylic Acid step_a Deoxygenation & Decarboxylation start->step_a Zn dust, heat step_b Cinnoline step_a->step_b step_c Formylation step_b->step_c Vilsmeier-Haack (POCl₃, DMF) end Cinnoline-3- carbaldehyde step_c->end

Caption: A streamlined workflow for Protocol II.

An alternative and more direct route from a related Richter product involves the reduction of a carboxylic acid to an alcohol, followed by oxidation. The classic Richter synthesis, however, often leads to a product that can be simplified first. For this guide, we will detail a common sequence starting from the initial product: deoxygenation/decarboxylation followed by formylation.

Step A: Synthesis of Cinnoline from 4-Hydroxycinnoline

The initial product from the Richter synthesis can be decarboxylated to 4-hydroxycinnoline, which is then deoxygenated. A more direct method is the reductive distillation with zinc dust, which accomplishes both transformations.

Protocol II-A: Reductive Distillation to Cinnoline

  • Setup: In a distillation apparatus, thoroughly mix 5.0 g of 4-hydroxycinnoline-3-carboxylic acid with 25 g of zinc dust.

  • Reaction: Heat the mixture strongly with a Bunsen burner or a heating mantle set to high. The product, cinnoline, will distill over as a pale yellow oil or solid.

  • Isolation: Collect the distillate. It can be purified further by recrystallization from ether.[3]

    • Scientific Rationale: Zinc dust at high temperatures is a powerful reducing agent capable of removing both the hydroxyl and carboxyl groups from the heterocyclic ring, yielding the parent cinnoline.

Step B: Formylation of Cinnoline to this compound

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. While cinnoline is not as activated as pyrrole, formylation can be directed to the 3-position.

Protocol II-B: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a 100 mL flask cooled to 0 °C, add 10 mL of dimethylformamide (DMF). Slowly add 5 mL of phosphorus oxychloride (POCl₃) dropwise with stirring. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve 2.0 g of cinnoline (from Step A) in 20 mL of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating and Quenching: After addition, allow the mixture to warm to room temperature and then heat at 90 °C for 3-5 hours. Cool the mixture and pour it carefully onto 100 g of crushed ice.

  • Workup and Isolation: Neutralize the aqueous solution with sodium bicarbonate until it is slightly basic. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

    • Scientific Rationale: The electrophilic Vilsmeier reagent attacks the cinnoline ring. The 3-position is electronically favored for electrophilic attack in some cinnoline systems. This reaction is analogous to the synthesis of 2-chloro-quinoline-3-carbaldehydes.[10]

Section 4: Troubleshooting and Data Interpretation

CompoundExpected YieldKey ¹H NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
4-Hydroxycinnoline-3-carboxylic Acid75-85%11-13 (br s, 1H, -COOH), 7.5-8.5 (m, 4H, Ar-H)3300-2500 (O-H, acid), 1720 (C=O, acid)
Cinnoline40-60%9.2 (d, 1H, H4), 7.6-8.2 (m, 5H, Ar-H)3050 (Ar C-H), 1600, 1500 (C=C, C=N)
This compound50-70%10.1 (s, 1H, -CHO), 9.5 (s, 1H, H4), 7.8-8.5 (m, 4H, Ar-H)2850, 2750 (C-H, aldehyde), 1695 (C=O, aldehyde)

Common Issues and Solutions:

  • Problem: Low yield and tar formation in Protocol I.

    • Cause: The diazonium salt is unstable at higher temperatures.[9]

    • Solution: Strictly maintain the reaction temperature below 5 °C during the addition of sodium nitrite. Ensure efficient stirring.

  • Problem: Incomplete reaction in Protocol II-B (Formylation).

    • Cause: Insufficient activation of the cinnoline ring or insufficient reaction time/temperature.

    • Solution: Ensure the Vilsmeier reagent is freshly prepared. Increase the reaction time or temperature moderately (e.g., to 100 °C), monitoring by TLC.

Conclusion

The synthesis of this compound is a valuable process for medicinal chemistry and drug discovery. While a direct one-step synthesis from simple precursors is not standard, a strategic, multi-step approach is highly effective. By first employing the robust Richter cinnoline synthesis to build the core heterocycle and then applying well-established functional group interconversion reactions, researchers can reliably access this important synthetic building block. The protocols provided herein are designed to be clear, logical, and reproducible, empowering scientific advancement in the development of novel cinnoline-based therapeutics.

References

Application Notes & Protocols: Vilsmeier-Haack Formylation for the Synthesis of Quinoline-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline-3-Carbaldehydes

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] Among the vast library of quinoline derivatives, quinoline-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[5] The aldehyde functionality at the C3-position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex, fused heterocyclic systems and the introduction of diverse pharmacophores.[3][5]

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It offers an efficient, mild, and economical route for introducing a formyl group.[8] In the context of quinoline synthesis, the Vilsmeier-Haack reaction is particularly notable for its ability to facilitate a one-pot cyclization and formylation of N-arylacetamides to yield 2-chloroquinoline-3-carbaldehydes.[9] These products are invaluable building blocks for further derivatization in drug discovery programs.[1][10]

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for synthesizing quinoline-3-carbaldehydes, detailing the underlying mechanism, comprehensive experimental protocols, and field-proven insights for optimization and troubleshooting.

Reaction Mechanism: From Acetanilide to Quinoline Carbaldehyde

The synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides via the Vilsmeier-Haack reaction is a sophisticated process that involves two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization cascade.[11]

Stage 1: Formation of the Vilsmeier Reagent The reaction begins with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), by a halogenating agent like phosphorus oxychloride (POCl₃).[12][13] DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[11][14]

Stage 2: Electrophilic Aromatic Substitution, Cyclization, and Formylation The N-arylacetamide substrate, in the presence of the Vilsmeier reagent, undergoes a sequence of transformations. The Vilsmeier reagent activates the acetamide, facilitating an intramolecular electrophilic attack on the electron-rich aromatic ring. This cyclization event forms the quinoline core. Subsequent reaction with additional Vilsmeier reagent and eventual hydrolysis during aqueous workup installs the formyl group at the C3-position and a chloro group at the C2-position.[9]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclization Intermediate Vilsmeier_Reagent->Intermediate Activation & Cyclization Acetanilide N-Arylacetamide (Substrate) Acetanilide->Intermediate Electrophilic Attack Iminium_Salt Quinoline Iminium Salt Intermediate->Iminium_Salt Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis Product 2-Chloroquinoline-3-carbaldehyde Hydrolysis->Product Hydrolysis G prep_node prep_node react_node react_node workup_node workup_node iso_node iso_node start Start: Oven-Dried Glassware prep_reagent Prepare Vilsmeier Reagent: Add POCl₃ dropwise to DMF at 0-5 °C start->prep_reagent add_sub Add N-Arylacetamide substrate slowly prep_reagent->add_sub heat Heat reaction mixture (e.g., 80-90 °C, 4-16 h) add_sub->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete quench Quench: Pour mixture into crushed ice monitor->quench Complete neutralize Neutralize with base (e.g., Na₂CO₃) to pH 6-8 quench->neutralize filter Filter the crude solid product neutralize->filter wash Wash with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from a suitable solvent (e.g., Ethyl Acetate) dry->recrystallize end End: Pure Quinoline-3-carbaldehyde recrystallize->end

References

Introduction: The Cinnoline Scaffold and the Versatility of the 3-Formyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Reactivity of Cinnoline-3-carbaldehyde for Synthetic and Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of cinnoline have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4] This biological significance has driven considerable interest in the development of synthetic routes to novel cinnoline-based molecules.[5][6]

At the heart of this synthetic exploration lies this compound. This molecule serves as a pivotal intermediate, where the aldehyde functional group at the C-3 position acts as a potent electrophilic site, readily undergoing reactions with a wide array of nucleophiles. This reactivity allows for the elaboration of the cinnoline core, enabling the construction of complex molecular architectures and the systematic exploration of structure-activity relationships. The chemistry of this compound is analogous to that of other well-studied heterocyclic aldehydes, such as quinoline-3-carbaldehyde, which are recognized as versatile precursors for diverse synthetic transformations.[7][8]

This guide provides a detailed examination of key nucleophilic reactions involving this compound, offering field-proven insights and step-by-step protocols for researchers in organic synthesis and drug discovery.

Wittig Reaction: Olefination for C-C Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[9] This transformation is highly valuable for converting the aldehyde group of this compound into a vinyl linkage, a functional group that can serve as a handle for further modifications or as a key pharmacophoric element. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide employed.[9][10]

Causality and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate known as a betaine. This intermediate rapidly collapses to form a four-membered oxaphosphetane ring.[10] The driving force for the reaction is the subsequent decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide.[9] The use of non-stabilized ylides (e.g., derived from alkyl halides) typically favors the formation of (Z)-alkenes, while stabilized ylides (bearing electron-withdrawing groups) generally yield (E)-alkenes.[9]

Aldol_Condensation Diagram 2: Claisen-Schmidt Condensation Workflow Ketone Acetophenone (Enolizable Ketone) Base Base (NaOH) Deprotonation Enolate Enolate Nucleophile (Resonance Stabilized) Base->Enolate Forms Addition Nucleophilic Addition Enolate->Addition C3C This compound (Electrophile) C3C->Addition Intermediate β-Hydroxy Ketone (Aldol Adduct) Addition->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Cinnoline Chalcone (α,β-Unsaturated Ketone) Dehydration->Product

References

Application Notes & Protocols: Cinnoline-3-carbaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cinnoline scaffold is a privileged bicyclic N-heterocycle, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Among the various functionalized cinnolines, cinnoline-3-carbaldehyde stands out as a uniquely versatile and powerful building block for the synthesis of more complex, fused heterocyclic systems. Its strategic placement of an electrophilic aldehyde group adjacent to the pyridine-like nitrogen of the cinnoline core enables a diverse range of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in modern organic synthesis, detailing key reaction classes and providing validated protocols for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of this compound

Cinnoline, or 1,2-diazanaphthalene, is an aromatic heterocyclic compound that has garnered substantial interest in medicinal chemistry.[1][4][5] The reactivity of the cinnoline ring system, combined with the synthetic handle provided by the 3-carbaldehyde group, makes it an ideal starting point for constructing libraries of novel drug candidates. The aldehyde functionality serves as a linchpin for a variety of classical and modern synthetic methodologies.

The primary modes of reactivity exploited in the application of this compound are:

  • Condensation Reactions: The electrophilic aldehyde readily reacts with nucleophiles, particularly primary amines (like hydrazines) and compounds with active methylene groups.

  • Cyclization Cascades: Following an initial condensation, the proximity of the newly formed functionality to the cinnoline ring nitrogen often facilitates subsequent intramolecular cyclization events, leading to the formation of fused polycyclic systems.

  • Multicomponent Reactions (MCRs): The aldehyde can participate in one-pot reactions involving three or more reactants, offering a highly efficient route to complex molecular architectures.[6][7]

This document will focus on the most impactful of these transformations, providing both the mechanistic rationale and practical, step-by-step protocols.

Synthesis of Pyrazolo[4,3-c]cinnolines: A Cornerstone Application

One of the most well-documented and significant applications of this compound is the synthesis of pyrazolo[4,3-c]cinnoline derivatives. This fused heterocyclic system is of high interest due to its potent anti-inflammatory, antibacterial, and antitumor activities.[2][8][9] The synthesis is remarkably straightforward, typically involving a condensation-cyclization sequence with a hydrazine derivative.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the lone pair of the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a stable cinnolin-3-yl)methylene)hydrazine intermediate (a hydrazone). The choice of an acidic medium, such as glacial acetic acid, is critical as it serves a dual purpose: it catalyzes the initial condensation by protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity, and it facilitates the subsequent dehydration step.

In the second stage, an intramolecular cyclization occurs. The lone pair on the second nitrogen of the hydrazone attacks the C4 carbon of the cinnoline ring, which is electron-deficient. This is followed by a tautomerization to restore aromaticity, yielding the stable pyrazolo[4,3-c]cinnoline core.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product & Analysis C3C This compound Condensation Step 1: Condensation (Acid Catalyst, e.g., AcOH) - H2O C3C->Condensation Reacts with Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Condensation Hydrazone Intermediate: Hydrazone Formation Condensation->Hydrazone Forms Cyclization Step 2: Intramolecular Cyclization & Tautomerization Hydrazone->Cyclization Undergoes Product Pyrazolo[4,3-c]cinnoline Derivative Cyclization->Product Yields Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Workflow for Pyrazolo[4,3-c]cinnoline Synthesis.

Protocol: Synthesis of 2-Phenyl-2H-pyrazolo[4,3-c]cinnoline

This protocol describes a representative synthesis using phenylhydrazine.

Materials & Reagents:

  • This compound (1.0 g, 6.32 mmol)

  • Phenylhydrazine (0.75 g, 6.95 mmol, 1.1 eq)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (for recrystallization)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.32 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the aldehyde. Once dissolved, add phenylhydrazine (0.75 g, 6.95 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

    • Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the dehydration (hydrazone formation) and the subsequent intramolecular cyclization.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-phenyl-2H-pyrazolo[4,3-c]cinnoline as a crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary

The following table summarizes the synthesis of various pyrazolo[4,3-c]cinnoline derivatives using this general approach.

EntryHydrazine Derivative (R-NHNH₂)Product (R group on Pyrazole)Typical Yield (%)Reference
1Hydrazine HydrateH85-90[8]
2PhenylhydrazinePhenyl80-88[9]
34-Chlorophenylhydrazine4-Chlorophenyl75-85[8]
44-Methylphenylhydrazine4-Tolyl82-90[2]
52,4-Dinitrophenylhydrazine2,4-Dinitrophenyl90-95[8]

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[10] this compound is an excellent substrate for this reaction, leading to the formation of functionalized vinylcinnoline derivatives, which are themselves valuable intermediates for further synthetic elaborations.

Mechanistic Considerations

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and a subsequent base-catalyzed elimination of water (dehydration) yields the final α,β-unsaturated product.

G C3C This compound Attack Nucleophilic Attack C3C->Attack AMC Active Methylene Cmpd. (e.g., Malononitrile) Base Base Catalyst (e.g., Piperidine) AMC->Base is deprotonated by Carbanion Carbanion (Nucleophile) Base->Carbanion generates Carbanion->Attack Intermediate Alkoxide Intermediate Attack->Intermediate forms Dehydration Dehydration (- H2O) Intermediate->Dehydration undergoes Product Vinylcinnoline Product Dehydration->Product yields

Caption: Mechanism of Knoevenagel Condensation.

Protocol: Synthesis of 2-(Cinnolin-3-ylmethylene)malononitrile

Materials & Reagents:

  • This compound (0.5 g, 3.16 mmol)

  • Malononitrile (0.21 g, 3.16 mmol, 1.0 eq)

  • Ethanol (15 mL)

  • Piperidine (2-3 drops)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.5 g, 3.16 mmol) and malononitrile (0.21 g, 3.16 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add 2-3 drops of piperidine to the solution. Stir the mixture at room temperature.

    • Causality Note: Piperidine is a sufficiently strong base to deprotonate malononitrile, initiating the reaction, but mild enough to prevent side reactions with the aldehyde or the product. The reaction is often exothermic and proceeds readily at room temperature.

  • Reaction and Precipitation: A solid product usually begins to precipitate from the solution within 30-60 minutes. Continue stirring for an additional 2 hours to ensure complete reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven. The product is often pure enough for subsequent steps without further purification. If needed, it can be recrystallized from a suitable solvent like acetonitrile.

Safety and Handling

  • Cinnoline derivatives should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine and its derivatives are toxic and potential carcinogens; handle with extreme care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Conclusion

This compound is a high-value, versatile synthon for the construction of diverse and pharmacologically relevant heterocyclic compounds. The protocols and mechanistic insights provided herein for the synthesis of pyrazolo[4,3-c]cinnolines and Knoevenagel adducts serve as a robust foundation for researchers. The straightforward nature of these transformations, coupled with the significant biological activities of the resulting products, ensures that this compound will remain a key building block in the field of medicinal chemistry and drug discovery.

References

Application of Cinnoline-3-carbaldehyde in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth exploration of Cinnoline-3-carbaldehyde as a key starting material and versatile building block in the drug discovery process. We will delve into its synthesis, reactivity, and application in the generation of novel bioactive molecules, supported by detailed protocols and mechanistic insights.

The Cinnoline Scaffold: A Foundation for Diverse Biological Activity

Cinnoline (1,2-benzodiazine) is an isostere of quinoline and isoquinoline, and its derivatives have garnered significant attention due to their wide-ranging therapeutic potential.[1][2] The presence of the two adjacent nitrogen atoms in the heterocyclic ring imparts unique electronic properties that influence molecular interactions with biological targets. Extensive research has demonstrated that cinnoline-containing compounds possess a remarkable array of biological activities, including:

  • Anticancer Properties: Cinnoline derivatives have been investigated as potential anticancer agents, with some acting as topoisomerase I inhibitors and others exhibiting cytotoxic activity against various cancer cell lines.[1] The scaffold has also been utilized to develop inhibitors of key kinases involved in cancer signaling pathways, such as Bruton's tyrosine kinase (BTK) and PI3K.[1][4]

  • Antimicrobial and Antifungal Activity: The cinnoline nucleus is a core component of molecules designed to combat bacterial and fungal infections.[1][2][5][6][7][8] Derivatives bearing sulfonamide moieties or integrated into chalcone and pyrazoline structures have shown significant antimicrobial efficacy.[1][2][7]

  • Antiviral Activity: The structural similarities to quinolines, which have known antiviral properties, have prompted the investigation of cinnoline derivatives as antiviral agents.[9][10]

  • Anti-inflammatory and Analgesic Effects: Certain cinnoline derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders.[1][11]

  • Other Activities: The versatility of the cinnoline scaffold extends to other therapeutic areas, with derivatives showing promise as antimalarial, anxiolytic, and human neutrophil elastase (HNE) inhibitors.[1][3]

The aldehyde functional group at the 3-position of the cinnoline ring, as in this compound, offers a reactive handle for a multitude of chemical transformations, making it an exceptionally valuable tool for medicinal chemists.

Synthesis of this compound

While various methods exist for the synthesis of the cinnoline core, a common route to this compound often involves the cyclization of appropriately substituted precursors. One conceptual approach is outlined below, drawing inspiration from established quinoline synthesis methodologies. The Vilsmeier-Haack reaction, for instance, is a powerful method for the formylation of activated aromatic and heterocyclic rings and can be adapted for the synthesis of related heterocyclic aldehydes.[12][13]

Conceptual Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a substituted phenylhydrazine derivative. The key steps would involve the formation of a hydrazone followed by an intramolecular cyclization reaction.

G A Substituted Phenylhydrazine C Hydrazone Intermediate A->C Condensation B Glyoxal or equivalent B->C D Cyclization (e.g., acid-catalyzed) C->D E Cinnoline Ring D->E F Formylation (e.g., Vilsmeier-Haack) E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

Application in Drug Discovery: Protocols and Methodologies

The true utility of this compound lies in its ability to serve as a versatile precursor for the synthesis of diverse compound libraries. The aldehyde functionality is amenable to a wide range of chemical reactions, allowing for the introduction of various pharmacophoric features.

Protocol 1: Synthesis of Cinnoline-based Schiff Bases as Potential Anticancer Agents

Rationale: Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including anticancer properties. The imine bond provides a linker to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To the stirred solution, add a substituted primary amine (1.1 mmol). A variety of anilines or aliphatic amines can be used to generate a library of compounds.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Characterize the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.

G A This compound D Reflux A->D B Substituted Primary Amine (R-NH2) B->D C Ethanol, Glacial Acetic Acid (cat.) C->D E Cinnoline-based Schiff Base D->E Condensation

Caption: Workflow for the synthesis of Cinnoline-based Schiff bases.

Protocol 2: Knoevenagel Condensation for the Synthesis of Cinnoline-based Chalcones with Antimicrobial Activity

Rationale: Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds. Cinnoline-based chalcones have shown promise as antimicrobial agents.[1][2] The Knoevenagel condensation provides a straightforward method for their synthesis.

Experimental Protocol:

  • Reactant Preparation: In a flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., a substituted acetophenone) (1.0 mmol) in 15 mL of ethanol.

  • Base Addition: To this solution, add a catalytic amount of a base, such as piperidine or aqueous sodium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized chalcones using appropriate spectroscopic techniques.

G A This compound D Stir at RT A->D B Active Methylene Compound (e.g., Substituted Acetophenone) B->D C Ethanol, Base (cat.) C->D E Cinnoline-based Chalcone D->E Knoevenagel Condensation

Caption: Workflow for the synthesis of Cinnoline-based chalcones.

Protocol 3: Reductive Amination to Synthesize Cinnoline-based Amines as Kinase Inhibitors

Rationale: The introduction of an amine functionality can significantly impact the pharmacological properties of a molecule, often enhancing its ability to interact with biological targets such as kinases through hydrogen bonding. Reductive amination is a robust method for converting aldehydes to amines. Cinnoline derivatives have been identified as potent kinase inhibitors.[1][4]

Experimental Protocol:

  • Imine Formation: Dissolve this compound (1.0 mmol) and a desired primary or secondary amine (1.2 mmol) in a suitable solvent such as methanol or dichloromethane. Add a drying agent like magnesium sulfate. Stir the mixture at room temperature for 1-2 hours to form the imine or iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine by column chromatography on silica gel.

  • Characterization: Characterize the final product by spectroscopic methods.

G A This compound D Imine/Iminium Ion Formation A->D B Primary/Secondary Amine B->D C Solvent, Drying Agent C->D F Cinnoline-based Amine D->F Reduction E Reducing Agent (e.g., NaBH4) E->F

References

The Versatile Virtuoso: Cinnoline-3-carbaldehyde as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnoline, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Among the diverse array of functionalized cinnolines, Cinnoline-3-carbaldehyde stands out as a particularly versatile and powerful building block for the synthesis of complex molecular architectures. Its aldehyde functionality, positioned on the electron-deficient pyridazine ring, serves as a reactive handle for a multitude of chemical transformations. This comprehensive guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Importance of the Cinnoline Scaffold

The cinnoline nucleus, an isomer of quinoline and isoquinoline, has garnered significant attention in synthetic and medicinal chemistry.[2] Its unique electronic properties and ability to participate in various biological interactions make it a sought-after motif in the design of novel therapeutic agents. The introduction of a formyl group at the C3 position unlocks a gateway to a vast chemical space, enabling the construction of fused heterocyclic systems and decorated cinnoline cores with enhanced biological profiles. This document serves as a practical guide for the effective utilization of this compound in the laboratory.

Synthesis of this compound: A Protocol Grounded in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] While direct formylation of the parent cinnoline ring is challenging, the reaction proceeds efficiently with activated precursors such as 4-hydroxycinnoline. The resulting 4-hydroxythis compound can then be converted to the more synthetically versatile 4-chlorothis compound.

Protocol 1: Synthesis of 4-Hydroxythis compound

This protocol is based on the well-established Vilsmeier-Haack formylation of activated heterocyclic systems.

Materials:

  • 4-Hydroxycinnoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ice

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 4-Hydroxycinnoline: Dissolve 4-hydroxycinnoline (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Expected Outcome: 4-Hydroxythis compound as a solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 4-Chlorothis compound

The conversion of the hydroxyl group to a chloro group is a crucial step, as the chlorine atom can act as a leaving group in subsequent nucleophilic substitution reactions.

Materials:

  • 4-Hydroxythis compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene, anhydrous

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-hydroxythis compound (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A few drops of N,N-dimethylaniline can be added to catalyze the reaction.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously pour the residue onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) will afford the pure 4-chlorothis compound.

Expected Outcome: 4-Chlorothis compound as a crystalline solid.

The Synthetic Utility of this compound: Key Transformations and Protocols

The aldehyde functionality of this compound is a gateway to a plethora of synthetic transformations, allowing for the construction of diverse molecular scaffolds.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is particularly useful for creating carbon-carbon double bonds and extending the carbon framework.

Causality: The electron-withdrawing nature of the cinnoline ring enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by the carbanion of the active methylene compound. The subsequent dehydration is driven by the formation of a stable, conjugated system.

Knoevenagel_Condensation cinnoline_aldehyde This compound intermediate Adduct Intermediate cinnoline_aldehyde->intermediate + active_methylene Active Methylene Compound (e.g., malononitrile) active_methylene->intermediate base Base (e.g., Piperidine) product α,β-Unsaturated Product intermediate->product - H₂O water H₂O

Caption: Knoevenagel Condensation Workflow.

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • 4-Chlorothis compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Reaction Mixture: To a solution of 4-chlorothis compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Isolation: Filter the precipitated solid, wash with cold ethanol, and dry to obtain the desired product.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
4-Chlorothis compoundMalononitrilePiperidineEthanol2-4>90
4-Chlorothis compoundEthyl cyanoacetatePiperidineEthanol3-585-95
Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[7][8]

Causality: The nucleophilic carbon of the ylide attacks the electrophilic aldehyde carbon, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The driving force for the final elimination step is the formation of the highly stable triphenylphosphine oxide.

Wittig_Reaction cinnoline_aldehyde This compound betaine Betaine Intermediate cinnoline_aldehyde->betaine + wittig_reagent Phosphonium Ylide (Ph₃P=CHR) wittig_reagent->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane alkene_product Alkene Product oxaphosphetane->alkene_product phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide +

Caption: Wittig Reaction Pathway.

Protocol 4: Wittig Olefination

Materials:

  • 4-Chlorothis compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorothis compound (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) in anhydrous toluene.

  • Reaction Conditions: Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired alkene product.

Schiff Base Formation: A Gateway to Diverse Functionality

The reaction of this compound with primary amines readily forms Schiff bases (imines), which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and can also exhibit biological activity themselves.[9][10]

Protocol 5: Synthesis of a this compound Schiff Base

Materials:

  • 4-Chlorothis compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Mixture: Dissolve 4-chlorothis compound (1 equivalent) and aniline (1 equivalent) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid.

  • Reaction Conditions: Reflux the mixture for 2-4 hours.

  • Isolation: Cool the reaction mixture. The Schiff base product will often crystallize out. Filter the solid, wash with cold ethanol, and dry.

Application in the Synthesis of Fused Heterocyclic Systems of Medicinal Importance

A primary application of this compound is in the construction of fused polycyclic systems, many of which are of significant interest in drug discovery.

Synthesis of Pyrazolo[4,3-c]cinnolines

Derivatives of pyrazolo[4,3-c]cinnoline have demonstrated potent anti-inflammatory and antibacterial activities.[11] The synthesis of this scaffold can be efficiently achieved from 4-chlorothis compound.

Causality: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution where the nitrogen of the hydrazone displaces the chlorine atom at the C4 position of the cinnoline ring.

Pyrazolo_Cinnoline_Synthesis chloro_cinnoline_aldehyde 4-Chlorocinnoline- 3-carbaldehyde hydrazone_intermediate Hydrazone Intermediate chloro_cinnoline_aldehyde->hydrazone_intermediate + hydrazine Hydrazine Hydrate (H₂N-NH₂) hydrazine->hydrazone_intermediate pyrazolo_cinnoline Pyrazolo[4,3-c]cinnoline hydrazone_intermediate->pyrazolo_cinnoline Intramolecular Cyclization (-HCl)

Caption: Synthesis of Pyrazolo[4,3-c]cinnoline.

Protocol 6: Synthesis of Pyrazolo[4,3-c]cinnoline

Materials:

  • 4-Chlorothis compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reaction Mixture: To a solution of 4-chlorothis compound (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reaction Conditions: Reflux the mixture for 6-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure pyrazolo[4,3-c]cinnoline.

Multicomponent Synthesis of Pyrimido[5,4-c]cinnolines

Pyrimido[5,4-c]cinnolines are another class of fused heterocycles with potential biological activities. Their synthesis can be envisioned through multicomponent reactions starting from a cinnoline precursor. While a direct protocol starting from the 3-carbaldehyde is not explicitly detailed in the initial search, a logical synthetic route can be proposed based on known multicomponent reactions for similar systems.[12][13] This often involves the initial formation of a reactive intermediate from the aldehyde.

Conclusion

This compound is a high-value, versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group provide access to a wide range of functionalized cinnolines and fused heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important intermediate in the pursuit of novel molecules with significant biological and material applications.

References

Application Notes & Protocols: A Guide to the Synthesis of Cinnoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed technical guide on the principal synthetic methodologies for obtaining Cinnoline-3-carbaldehyde derivatives. It is designed to offer both theoretical understanding and practical, step-by-step protocols, grounded in established chemical literature.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its structure, an isostere of quinoline and isoquinoline, serves as a core scaffold in numerous compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4][5] The functionalization of the cinnoline ring is key to modulating its biological activity, and among the most versatile functional groups is the aldehyde.

The this compound moiety, in particular, is a crucial synthetic intermediate. The aldehyde group is a highly reactive handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, oxidations to carboxylic acids, and the formation of various other heterocyclic systems. This versatility allows for extensive structure-activity relationship (SAR) studies, making protocols for its synthesis indispensable for drug discovery and development programs.[6]

This guide details three robust and widely applicable methods for the synthesis of this compound derivatives, explaining the mechanistic underpinnings and providing actionable laboratory protocols.

Overview of Synthetic Strategies

The introduction of a formyl group at the C3 position of the cinnoline nucleus can be achieved through several distinct strategic approaches. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the benzene ring, and tolerance of other functional groups.

G cluster_start Starting Materials cluster_methods Synthetic Methods SM1 Substituted Cinnoline MethodA Method A: Vilsmeier-Haack Formylation SM1->MethodA SM2 3-Methylcinnoline Derivative MethodB Method B: Oxidation SM2->MethodB SM3 3-Halocinnoline Derivative MethodC Method C: Cross-Coupling & Transformation SM3->MethodC Product This compound Derivative MethodA->Product MethodB->Product MethodC->Product caption Figure 1: Key synthetic routes to this compound.

Caption: Figure 1: Key synthetic routes to this compound.

  • Direct Formylation (Method A): The Vilsmeier-Haack reaction allows for the direct introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring.[7]

  • Oxidation of a Methyl Group (Method B): A pre-installed methyl group at the C3 position can be selectively oxidized to the corresponding aldehyde.

  • Functional Group Interconversion (Method C): A halogen at the C3 position can be leveraged in modern cross-coupling reactions, such as the Sonogashira coupling, to install a two-carbon unit that is subsequently converted to an aldehyde.[8][9]

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of activated aromatic and heteroaromatic compounds.[10][11] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[12]

Mechanism and Rationale

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich cinnoline ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[11][12] Anhydrous conditions are critical prior to the hydrolysis step to ensure the stability and reactivity of the Vilsmeier reagent.

G DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Formation Attack Electrophilic Aromatic Substitution Vilsmeier->Attack Cinnoline Cinnoline Substrate Cinnoline->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product caption Figure 2: Mechanism of the Vilsmeier-Haack reaction.

Caption: Figure 2: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

  • Substituted Cinnoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • N,N-Dimethylformamide (DMF) (used as reagent and solvent)

  • Dichloromethane (DCM, anhydrous, optional solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the substituted cinnoline (1.0 eq).

  • Add anhydrous DMF (or a mixture of DMF and DCM). Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back down to 0 °C.

  • Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is neutral (~7-8). Caution: This quenching is highly exothermic and releases gas.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound derivative.

Method B: Oxidation of 3-Methylcinnoline

This method is a straightforward functional group transformation, ideal when the corresponding 3-methylcinnoline precursor is readily available. The key is to select an oxidizing agent that is potent enough to oxidize the benzylic-like methyl group but selective enough to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic ring.

Reagent Selection

Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups to aldehydes. The reaction typically proceeds in a high-boiling solvent like dioxane or acetic acid. Other reagents, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under controlled conditions, can also be employed, but often carry a higher risk of over-oxidation.

Experimental Protocol

Materials:

  • Substituted 3-Methylcinnoline (1.0 eq)

  • Selenium dioxide (SeO₂) (1.1 - 1.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the 3-methylcinnoline derivative (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.2 eq) and a small amount of water (e.g., 5% v/v of the dioxane).

  • Heat the mixture to reflux (approx. 101 °C) and maintain for 6-24 hours. Monitor the reaction by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.

  • Combine the filtrate and washings. Dilute with additional ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the target aldehyde.

Method C: Synthesis from 3-Halocinnoline via Sonogashira Coupling

This modern, multi-step approach offers great flexibility for introducing diverse substituents. It involves a palladium-catalyzed Sonogashira cross-coupling of a 3-halocinnoline (typically bromo- or iodo-) with a terminal alkyne, followed by transformation of the alkyne into an aldehyde.[9][13] Using trimethylsilylacetylene is a common strategy, as the TMS group can be easily cleaved, and the resulting terminal alkyne can be hydrated or oxidatively cleaved.

Workflow and Rationale

The workflow involves two key steps:

  • Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the 3-halocinnoline and a terminal alkyne. It is co-catalyzed by palladium and copper complexes and requires a base (typically an amine) to facilitate the reaction cycle.[14][15]

  • Alkyne to Aldehyde Conversion: The resulting 3-alkynylcinnoline can be converted to the aldehyde via several methods, most commonly through hydration (using mercury salts or gold catalysis) to form a methyl ketone, which isn't the target, or more effectively, through oxidative cleavage of the alkyne. A more direct route from a terminal alkyne is hydroboration-oxidation.

G Start 3-Halocinnoline Coupling Sonogashira Coupling (e.g., with TMS-acetylene) [Pd(0), Cu(I), Base] Start->Coupling Intermediate1 3-(Trimethylsilylethynyl)- cinnoline Coupling->Intermediate1 Deprotection TMS Deprotection (e.g., K2CO3, MeOH) Intermediate1->Deprotection Intermediate2 3-Ethynylcinnoline Deprotection->Intermediate2 Conversion Hydroboration- Oxidation Intermediate2->Conversion Product Cinnoline-3- carbaldehyde Conversion->Product caption Figure 3: Multi-step synthesis via Sonogashira coupling.

Caption: Figure 3: Multi-step synthesis via Sonogashira coupling.

Experimental Protocol (Illustrative Example)

Step 1: Sonogashira Coupling

  • To a Schlenk flask, add 3-bromocinnoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill with nitrogen three times.

  • Add anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as the solvent and base.

  • Add trimethylsilylacetylene (1.5 eq) via syringe.

  • Heat the mixture to 50-70 °C and stir for 2-8 hours until TLC indicates consumption of the starting material.

  • Cool, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify by column chromatography to yield 3-(trimethylsilylethynyl)cinnoline.

Step 2: Deprotection and Conversion

  • Dissolve the product from Step 1 in methanol and add K₂CO₃ (2.0 eq). Stir at room temperature for 1-3 hours.

  • Remove the solvent, add water, and extract with ethyl acetate. Dry and concentrate to get 3-ethynylcinnoline.

  • For the conversion to aldehyde, a hydroboration-oxidation sequence can be employed. Dissolve the 3-ethynylcinnoline in THF, cool to 0 °C, and add a borane source (e.g., 9-BBN or catecholborane). After stirring, oxidize the intermediate with an oxidative workup (e.g., H₂O₂/NaOH) to yield the this compound.

Data Summary

The following table provides a comparative overview of the synthetic methods discussed.

Parameter Method A: Vilsmeier-Haack Method B: Oxidation Method C: Sonogashira Route
Starting Material Substituted Cinnoline3-Methylcinnoline3-Halocinnoline
Key Reagents POCl₃, DMFSeO₂Pd/Cu catalysts, Alkyne, Base
Number of Steps OneOneMultiple (2-3)
Typical Yields Moderate to Good (40-75%)Variable (30-60%)Good to Excellent (overall)
Advantages Direct, uses common reagents.[16]Atom-economical transformation.High functional group tolerance, modular.[8]
Disadvantages Harsh/corrosive reagents, exothermic quench.Risk of over-oxidation, toxic SeO₂.Multi-step, requires catalyst, can be costly.

Conclusion

The synthesis of this compound derivatives is a critical capability for medicinal chemistry research. The choice between direct formylation via the Vilsmeier-Haack reaction, oxidation of a 3-methyl precursor, or a modern multi-step cross-coupling strategy depends on factors such as starting material availability, scale, and the chemical environment of the target molecule. Each protocol presented herein offers a validated pathway to these valuable intermediates, enabling further elaboration and the discovery of novel bioactive cinnoline derivatives.[1][3]

References

Cinnoline-3-carbaldehyde: A Versatile Precursor for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Cinnoline Scaffold in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the cinnoline (1,2-benzodiazine) nucleus has emerged as a "privileged scaffold".[1][2] This bicyclic aromatic heterocycle, an isostere of quinoline and isoquinoline, serves as the foundational structure for a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including potent antitumor effects.[3][4] Cinnoline derivatives have been reported to exert their anticancer action through various mechanisms, such as the inhibition of topoisomerases, induction of apoptosis, and modulation of critical signaling pathways, making them a fertile ground for the development of next-generation cancer therapeutics.[1]

At the heart of this synthetic exploration lies cinnoline-3-carbaldehyde , a key intermediate whose aldehyde functional group offers a versatile handle for the construction of a diverse library of derivatives. Through reactions like condensation to form Schiff bases and hydrazones, this precursor can be elaborated into complex molecules designed to interact with specific biological targets within cancer cells.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound as a precursor for anticancer agents. We will delve into the synthetic protocols for the precursor and a representative anticancer derivative, detail the methodologies for evaluating their biological activity, and explore the underlying mechanisms of action.

Synthetic Strategies: From Precursor to Bioactive Agent

The journey from the basic cinnoline framework to a potential anticancer drug candidate involves a series of strategic synthetic transformations. The initial critical step is the synthesis of the this compound precursor, followed by its derivatization to introduce pharmacologically relevant moieties.

Protocol 1: Synthesis of this compound Precursor

A common and effective method for the formylation of electron-rich heterocyclic systems like cinnoline is the Vilsmeier-Haack reaction .[4][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[7][8] For the synthesis of this compound, a suitable starting material is 4-hydroxycinnoline, which can be prepared via the Richter cinnoline synthesis.[9]

Conceptual Workflow for Vilsmeier-Haack Formylation

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Chlorination DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Cinnoline 4-Hydroxycinnoline Cinnoline->Intermediate Electrophilic Attack Product 4-Chloro-cinnoline-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Step-by-Step Protocol (Representative):

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Add 4-hydroxycinnoline (1 equivalent) portion-wise to the prepared Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The Vilsmeier-Haack reaction on 4-hydroxycinnoline often results in both formylation at the 3-position and chlorination at the 4-position.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid, 4-chloro-cinnoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Note: The chloro group at the 4-position can be subsequently removed via catalytic hydrogenation if this compound is the desired final product.

Protocol 2: Synthesis of a Representative Anticancer Agent: this compound Hydrazone Derivative

Hydrazones are a class of compounds known for their wide range of biological activities, including anticancer properties.[6][10] The condensation of this compound with a suitable hydrazide, such as isonicotinic hydrazide (isoniazid), can yield a potent anticancer agent.

General Synthetic Scheme

C3C This compound Product This compound Hydrazone Derivative C3C->Product Condensation (Acid catalyst, Reflux) Hydrazide R-NHNH₂ (e.g., Isonicotinic hydrazide) Hydrazide->Product

Caption: Synthesis of a this compound Hydrazone.

Step-by-Step Protocol (Representative):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add isonicotinic hydrazide (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials and dry it under vacuum. The purity of the final compound should be confirmed by analytical techniques such as NMR and mass spectrometry.

Reagent Molar Mass ( g/mol ) Equivalents Amount
This compound158.161.0(To be calculated)
Isonicotinic hydrazide137.141.1(To be calculated)
Ethanol-Solvent(Sufficient amount)
Glacial Acetic Acid-Catalyst2-3 drops

Biological Evaluation: Assessing Anticancer Potential

Once synthesized, the novel cinnoline derivatives must be subjected to a battery of in vitro assays to determine their cytotoxic and pro-apoptotic effects on cancer cells.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized cinnoline derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Apoptosis Induction Assessment via Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Caspases are a family of proteases that play a central role in executing apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Step-by-Step Protocol (Fluorometric Assay):

  • Cell Treatment: Seed and treat cells with the cinnoline derivatives in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the caspase-3/7 assay buffer and the fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Cell Lysis: After the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase Reaction: Add the caspase-3/7 substrate to the cell lysates in a black 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.

Mechanism of Action: Targeting Key Signaling Pathways

Understanding the molecular mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Cinnoline and related heterocyclic compounds have been shown to target various signaling pathways that are often dysregulated in cancer.[5] A prominent example is the PI3K/Akt/mTOR pathway , which is a critical regulator of cell growth, proliferation, survival, and angiogenesis.[9][12]

Simplified PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Cinnoline Cinnoline Derivative (Inhibitor) Cinnoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a cinnoline derivative.

In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting uncontrolled cell growth and survival.[12] Cinnoline derivatives can be designed to specifically inhibit key components of this pathway, such as PI3K, thereby blocking downstream signaling and inducing cancer cell death.[5][9] The evaluation of the phosphorylation status of Akt and downstream effectors like mTOR in treated cells via Western blotting can validate this mechanism of action.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile precursor for the synthesis of a new generation of anticancer agents. Its reactive aldehyde group provides a gateway to a vast chemical space of derivatives, including Schiff bases and hydrazones, with the potential for potent and selective anticancer activity. The protocols outlined in this guide offer a solid foundation for the synthesis and biological evaluation of these promising compounds.

Future research in this area should focus on expanding the library of this compound derivatives and employing structure-activity relationship (SAR) studies to optimize their anticancer efficacy and selectivity. Furthermore, investigating their effects on a wider range of cancer cell lines and in vivo models will be crucial for translating these promising laboratory findings into clinically relevant cancer therapies. The continued exploration of the cinnoline scaffold, with this compound as a key building block, holds significant promise for the discovery of novel and effective treatments in the ongoing fight against cancer.

References

Application Notes and Protocols for the Development of Cinnoline-3-carbaldehyde based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of the Cinnoline Scaffold

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Heterocyclic compounds have long been a cornerstone of medicinal chemistry, and among them, the cinnoline scaffold presents a compelling yet underexplored opportunity.[1][2] Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4] This guide focuses on a specific, promising starting point for novel antimicrobial development: Cinnoline-3-carbaldehyde .

While much of the existing research has focused on various substituted cinnoline and quinoline analogues, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals to systematically investigate this compound as a lead compound. We will delve into the rationale behind its selection, propose synthetic strategies, provide detailed protocols for antimicrobial evaluation, and discuss potential mechanisms of action. Our approach is grounded in established scientific principles and aims to provide a self-validating framework for your research endeavors.

The Cinnoline Core: A Privileged Scaffold in Antimicrobial Research

The cinnoline ring system, an isostere of quinoline, has attracted significant interest due to its structural similarity to proven antimicrobial agents like cinoxacin, which functions through the inhibition of bacterial DNA gyrase.[5] The presence of two nitrogen atoms in the heterocyclic ring influences the electronic distribution and potential for hydrogen bonding, which can be critical for target engagement.[1] The aldehyde functional group at the 3-position of this compound offers a versatile handle for synthetic modification, allowing for the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).

Synthesis of this compound and its Derivatives: A Proposed Strategy

A robust and efficient synthetic route is paramount for any drug discovery program. While specific literature on the synthesis of this compound is limited, established methods for constructing the cinnoline core and analogous quinoline-3-carbaldehydes provide a strong foundation.

Core Synthesis: The Richter Cinnoline Synthesis

A classical approach to the cinnoline core is the Richter cinnoline synthesis.[6] This method involves the cyclization of a diazonium salt derived from an ortho-substituted aminophenyl alkyne.

Protocol 1: Synthesis of the Cinnoline Core via Richter Cyclization (Hypothetical)

Objective: To synthesize the core cinnoline scaffold as a precursor to this compound.

Materials:

  • o-aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Appropriate reducing agent (e.g., sodium sulfite)

  • Organic solvents (e.g., ethanol, diethyl ether)

Procedure:

  • Diazotization: Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes.

  • Cyclization: Gently warm the reaction mixture to induce cyclization of the diazonium salt. The formation of 4-hydroxycinnoline-3-carboxylic acid is expected.

  • Reduction and Decarboxylation: Isolate the crude 4-hydroxycinnoline-3-carboxylic acid. Subsequent reduction of the hydroxyl group and decarboxylation will yield the parent cinnoline ring. Specific conditions for these steps will need to be optimized.

  • Purification: Purify the final cinnoline product using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized cinnoline using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analogue Synthesis: Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehyde

A well-established method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction, which can serve as a blueprint for the synthesis of the analogous cinnoline derivative.[7][8]

Protocol 2: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Reference Protocol)

Objective: To synthesize 2-chloroquinoline-3-carbaldehyde as a reference and potential precursor for derivatization.

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Petroleum ether

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ to DMF at 0 °C.

  • Add the acetanilide derivative to the Vilsmeier-Haack adduct.

  • Heat the reaction mixture, for example, using microwave irradiation at 90°C for 3-5 minutes.[7]

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration and dry it.

  • Purify the crude 2-chloroquinoline-3-carbaldehyde by recrystallization from petroleum ether.[7]

  • Confirm the structure using appropriate analytical techniques (NMR, IR, MS).

Antimicrobial Susceptibility Testing: A Step-by-Step Guide

Determining the in vitro antimicrobial activity of this compound and its derivatives is a critical step. The following are standardized protocols for assessing antibacterial and antifungal efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Protocol 3: Broth Microdilution Assay

Objective: To determine the MIC of this compound derivatives against a panel of bacteria and fungi.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial/fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and inoculum)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[1]

Protocol 4: Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound derivatives.

Materials:

  • Muller-Hinton agar plates

  • Sterile paper disks

  • Test compound solution of known concentration

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Inoculation: Uniformly streak the surface of the agar plate with the bacterial suspension using a sterile swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place a positive control antibiotic disk.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Quantitative Data Summary: A Framework for Analysis

Systematic recording and comparison of antimicrobial activity data are crucial. The following table provides a template for summarizing MIC values.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusBacillus subtilisEscherichia coli
This compound3264128
Derivative A (e.g., Hydrazone)81632
Derivative B (e.g., Sulfonamide)4816
Ciprofloxacin (Control)10.50.25
Fluconazole (Control)---

Note: The above data is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Unraveling the Mechanism of Action: A Plausible Hypothesis

Based on the structural similarity of cinnolines to quinolone antibiotics, a primary hypothesis for their mechanism of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][10] These enzymes are essential for DNA replication, repair, and recombination.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism of action of this compound derivatives on bacterial DNA replication.

antimicrobial_mechanism cluster_drug This compound Derivative cluster_bacterium Bacterial Cell Cinnoline Cinnoline Derivative DNAGyrase DNA Gyrase / Topoisomerase IV Cinnoline->DNAGyrase Inhibition Replication DNA Replication & Repair DNAGyrase->Replication Prevents relaxation of supercoiled DNA DNA Bacterial DNA CellDeath Cell Death Replication->CellDeath Leads to

Caption: Proposed mechanism of action of cinnoline derivatives.

Experimental Workflow for Antimicrobial Drug Discovery

The development of a novel antimicrobial agent follows a structured workflow, from initial synthesis to lead optimization.

drug_discovery_workflow Synthesis Synthesis of this compound & Derivatives Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Synthesis->Screening MIC Quantitative MIC Determination (Broth Microdilution) Screening->MIC Cytotoxicity Cytotoxicity Assays (e.g., on human cell lines) MIC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies MIC->SAR Cytotoxicity->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) SAR->Mechanism LeadOpt Lead Optimization SAR->LeadOpt Mechanism->LeadOpt

Caption: Experimental workflow for cinnoline-based antimicrobial discovery.

Considerations for In Vivo Studies and Future Directions

Promising in vitro activity is the first step. Subsequent evaluation should include:

  • Cytotoxicity: Assessing the toxicity of the compounds against mammalian cell lines is crucial to determine their therapeutic index.[9][11]

  • Solubility and Stability: Determining the solubility and stability of the compounds in biological fluids is essential for formulation and in vivo studies.

  • In Vivo Efficacy: Promising candidates should be evaluated in animal models of infection to assess their in vivo efficacy.

  • Mechanism of Resistance: Investigating the potential for resistance development is a critical component of preclinical evaluation.

Conclusion

This compound represents a promising, yet largely untapped, scaffold for the development of novel antimicrobial agents. Its synthetic tractability and the proven antimicrobial potential of the broader cinnoline class provide a strong rationale for its investigation. By following the systematic protocols and strategic framework outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and its derivatives, contributing to the vital search for new weapons against infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cinnoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound. Cinnoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The successful synthesis of key intermediates like this compound is a critical step in the discovery of novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of the cinnoline ring system has been approached through various strategies since its discovery.[1][3] Historically, methods often involve the cyclization of arenediazonium salts or aryl hydrazones.[1][3][4] For the introduction of a formyl group at the C-3 position, the Vilsmeier-Haack reaction is a widely employed and effective method for formylating electron-rich heterocyclic systems.[5][6][7] This reaction typically utilizes a Vilsmeier reagent, which is formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Q2: What is the mechanism of the Vilsmeier-Haack reaction for this compound synthesis?

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, the Vilsmeier reagent (a substituted chloroiminium ion), from the reaction of DMF and POCl₃.[5] This reagent is a weak electrophile that then attacks the electron-rich cinnoline ring in an electrophilic aromatic substitution. The resulting intermediate is subsequently hydrolyzed during the aqueous workup to yield the final this compound.[5]

Q3: Why is the yield of my this compound synthesis consistently low?

Low yields in the Vilsmeier-Haack formylation of cinnoline can stem from several factors:

  • Substrate Reactivity: The cinnoline nucleus, while heterocyclic, may not be sufficiently activated for efficient electrophilic substitution, especially if electron-withdrawing groups are present on the benzene ring.[5]

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is sensitive to moisture. Using old or improperly stored DMF or POCl₃ can lead to reagent degradation and reduced reactivity.[5] The molar ratio of the Vilsmeier reagent to the cinnoline substrate is also a critical parameter.[5]

  • Reaction Conditions: Temperature and reaction time are crucial. The reaction may be too slow at lower temperatures, while higher temperatures can lead to side product formation and decomposition.[5]

  • Workup and Purification: The product may be lost or decompose during the workup and purification steps. Cinnoline derivatives can sometimes be challenging to purify due to their polarity and potential instability on silica gel.[8]

Q4: Are there alternative, higher-yielding methods to synthesize this compound?

While the Vilsmeier-Haack reaction is common, exploring alternative synthetic routes may provide better yields depending on the available starting materials and laboratory capabilities. Some strategies include:

  • Functional Group Transformation: Synthesis of a cinnoline derivative with a group at the 3-position that can be readily converted to an aldehyde, for example, the oxidation of a 3-methylcinnoline or the reduction of a cinnoline-3-carboxylic acid or its ester.

  • Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods involving metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized cinnoline derivatives and could be adapted for the introduction of a formyl group or a precursor.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields in heterocyclic synthesis by providing rapid and uniform heating.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.

Problem 1: Incomplete Reaction - Starting Material Remains
Potential Cause Recommended Solution Scientific Rationale
Insufficient Vilsmeier Reagent Increase the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF) relative to the cinnoline substrate. A common starting point is 1.5 equivalents.[5]The stoichiometry of the reaction is critical. An insufficient amount of the electrophilic Vilsmeier reagent will result in incomplete conversion of the starting material.
Short Reaction Time Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]The formylation of less reactive substrates can be slow. Allowing the reaction to proceed for a longer duration ensures it reaches completion.
Low Reaction Temperature Gradually increase the reaction temperature. For less reactive substrates, refluxing overnight may be necessary.[5]The rate of chemical reactions is temperature-dependent. Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Degraded Reagents Use freshly distilled or newly purchased anhydrous DMF and POCl₃.[5]The Vilsmeier reagent is moisture-sensitive. Water can hydrolyze POCl₃ and the Vilsmeier reagent itself, rendering them inactive. DMF can degrade to dimethylamine.[5]
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution Scientific Rationale
Regioselectivity Issues Consider changing the solvent. Solvent polarity can influence the position of formylation.[5]The solvent can stabilize or destabilize the transition states leading to different regioisomers, thus influencing the product distribution.
Over-Formylation or Other Side Reactions Carefully control the reaction temperature and the stoichiometry of the Vilsmeier reagent. Avoid excessively high temperatures.High temperatures and an excess of the formylating agent can lead to the formation of di-formylated products or other undesired side reactions.
Decomposition of Starting Material or Product Ensure the reaction conditions are not too harsh. If using elevated temperatures, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).Cinnoline derivatives can be sensitive to strong acids and high temperatures, which can lead to decomposition.
Problem 3: Difficult Workup or Product Isolation
Potential Cause Recommended Solution Scientific Rationale
Product is Water-Soluble After quenching the reaction with a base (e.g., sodium bicarbonate solution), extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).The polarity of this compound may lead to some solubility in the aqueous phase. Repeated extractions will maximize the recovery of the product.
Emulsion Formation During Extraction Add a saturated brine solution to the aqueous layer to break the emulsion.The increased ionic strength of the aqueous phase helps to break up emulsions by reducing the mutual solubility of the organic and aqueous phases.
Product Decomposition on Silica Gel Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like neutral alumina. Deactivating silica gel with a base (e.g., triethylamine) in the eluent can also be effective.[8]The acidic nature of silica gel can cause the decomposition of sensitive compounds. Neutral alumina or deactivating the silica gel can mitigate this issue.[8]
Product is an Oil or Difficult to Crystallize Attempt purification via column chromatography. If the product is still impure, consider converting it to a solid derivative (e.g., a hydrazone) for purification and then regenerating the aldehyde. High vacuum distillation using a Kugelrohr apparatus may also be an option for thermally stable oils.[8]Some aldehydes are non-crystalline. Purification via chromatography is a standard technique for such compounds. Derivatization can be a useful strategy for purifying difficult compounds.

Experimental Protocols & Visualizations

General Protocol for Vilsmeier-Haack Formylation of Cinnoline
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, typically 1.5 equivalents) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes. It is crucial to maintain the temperature below 5 °C during this exothermic addition.[5] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

  • Reaction with Cinnoline: Dissolve the cinnoline substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (this may range from room temperature to 80 °C or higher, depending on the substrate's reactivity).[5] Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral or slightly basic.

  • Extraction: Extract the product from the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Is the reaction going to completion? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complete_reaction Reaction is Complete check_reaction->complete_reaction Yes check_reagents Are reagents fresh and anhydrous? incomplete_reaction->check_reagents increase_equivalents Increase equivalents of Vilsmeier reagent check_reagents->increase_equivalents Yes use_fresh_reagents Use fresh/distilled reagents check_reagents->use_fresh_reagents No extend_time_temp Increase reaction time and/or temperature increase_equivalents->extend_time_temp end Improved Yield extend_time_temp->end use_fresh_reagents->end check_workup Are there issues with workup/purification? complete_reaction->check_workup optimize_extraction Optimize extraction (multiple extractions, brine) check_workup->optimize_extraction Yes change_purification Change purification method (Alumina, crystallization) optimize_extraction->change_purification change_purification->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Cinnoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The protocols and advice provided are based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.

I. Understanding the Molecule: Key Purification Challenges

This compound, a heterocyclic aromatic aldehyde, presents a unique set of purification challenges. Its chemical structure, featuring a basic nitrogenous cinnoline core and a reactive aldehyde group, dictates the potential difficulties during isolation and purification. Key issues can include:

  • Degradation on Acidic Stationary Phases: The basic nitrogen atoms in the cinnoline ring can interact with acidic silica gel, a common stationary phase in column chromatography, leading to product degradation.[1]

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude product is exposed to air for extended periods.

  • Co-elution of Impurities: Structurally similar impurities from the synthesis, such as starting materials or by-products, can be challenging to separate.

This guide will provide systematic approaches to overcome these and other purification hurdles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My this compound is decomposing during silica gel column chromatography. What is happening and how can I prevent it?

Answer:

Decomposition on a standard silica gel column is a frequent issue with nitrogen-containing heterocycles like cinnolines.[1] The acidic nature of the silica gel can catalyze the degradation of your compound.

Causality: The lone pair of electrons on the nitrogen atoms of the cinnoline ring makes it basic. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel, which can result in irreversible adsorption and subsequent decomposition.

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). Let the slurry stand for a short period before packing the column. This will cap the acidic silanol groups and minimize their interaction with your compound.

  • Use of an Alternative Stationary Phase: If decomposition persists, consider using a less acidic or neutral stationary phase. Alumina (neutral or basic) can be an excellent alternative for purifying basic compounds.[2]

  • Swift Chromatography: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to accelerate the solvent flow, is preferable to gravity chromatography.

Question 2: I'm observing significant streaking (tailing) of my compound spot on the TLC plate and during column chromatography. What causes this and how can I achieve better separation?

Answer:

Streaking, or tailing, is often a sign of strong, undesirable interactions between your compound and the stationary phase.

Causality: Similar to decomposition, the primary cause of streaking for this compound on silica gel is the interaction between the basic nitrogen atoms and the acidic stationary phase. This leads to a non-ideal equilibrium during the separation process, causing the compound to "drag" along the stationary phase.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to your eluent system. As mentioned for preventing decomposition, adding 0.1-1% triethylamine to your mobile phase can significantly improve peak shape by competing with your compound for the acidic sites on the silica gel.

  • Optimize Solvent Polarity: Ensure your chosen solvent system provides an appropriate retention factor (Rf) for your compound, ideally between 0.2 and 0.4 on a TLC plate. A solvent system that is too weak will result in slow elution and increased band broadening.

  • Sample Loading: Avoid overloading the column. A high concentration of the sample applied to the column can lead to tailing. A general guideline is to use a silica gel-to-crude product weight ratio of at least 50:1 for effective separation.

Question 3: My purified this compound shows a new impurity after storage. What is this impurity and how can I prevent its formation?

Answer:

The most likely new impurity is the corresponding carboxylic acid, Cinnoline-3-carboxylic acid, formed by the oxidation of the aldehyde group.

Causality: Aldehydes are prone to oxidation, a reaction that can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Solutions:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Cold and Dark Storage: Store the compound at a low temperature (e.g., in a refrigerator or freezer) and in a container that protects it from light, such as an amber vial.

  • Purity of Solvents: Ensure that the solvents used for the final workup and storage are of high purity and free from oxidizing contaminants.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended recrystallization solvents for this compound?

A: The choice of recrystallization solvent depends on the impurities present. Based on literature for similar compounds, common and effective solvents for recrystallization include petroleum ether, ethyl acetate, and ethanol, or mixtures thereof.[3] A good starting point is to test solubility in a range of solvents of varying polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: How can I visualize this compound on a TLC plate?

A: Due to its aromatic nature, this compound should be readily visible under a UV lamp (254 nm). For staining, a potassium permanganate stain is a good general choice for visualizing aldehydes, as it reacts with the aldehyde group, leaving a yellow spot on a purple background.[2]

Q3: Are there any alternative purification methods to column chromatography for this compound, especially if it is very sensitive?

A: Yes, for aldehydes that are particularly sensitive to the conditions of column chromatography, purification via the formation of a bisulfite adduct is a viable alternative.[4][5][6] This method involves reacting the crude aldehyde with sodium bisulfite to form a water-soluble adduct. The non-aldehyde impurities can then be washed away with an organic solvent. The pure aldehyde can be regenerated from the aqueous layer by treatment with a base.[5][6]

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure. The specific eluent system should be determined by preliminary TLC analysis.

1. Preparation of the Stationary Phase (Deactivated Silica Gel): a. In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude product) into a beaker. b. Add the initial, least polar eluent to create a slurry. c. Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v). d. Stir the slurry for 15-20 minutes.

2. Packing the Column: a. Secure a glass chromatography column vertically. b. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. c. Gently tap the column to ensure even packing. d. Allow the excess solvent to drain until it is just above the silica gel bed.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully apply the sample solution to the top of the silica gel bed using a pipette.

4. Elution: a. Begin eluting with the initial, non-polar solvent system. b. Gradually increase the polarity of the eluent as needed to elute the compound. c. Collect fractions of a consistent volume.

5. Analysis of Fractions: a. Monitor the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). b. Allow the solution to cool to room temperature and then in an ice bath. c. If crystals form, the solvent is suitable. If no crystals form, the solvent is too polar. If the compound does not dissolve when hot, the solvent is not polar enough.

2. Recrystallization Procedure: a. Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove any insoluble impurities and the charcoal. d. Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals. e. Once crystal formation appears complete, place the flask in an ice bath to maximize the yield. f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals in a vacuum oven.

V. Visualization of Workflows

Troubleshooting Workflow for Column Chromatography

troubleshooting_workflow start Start Purification (Column Chromatography) issue Issue Encountered? start->issue decomposition Decomposition on Column issue->decomposition Yes streaking Streaking/Tailing issue->streaking Yes no_separation Poor Separation issue->no_separation Yes success Successful Purification issue->success No deactivate_silica Deactivate Silica Gel (add Triethylamine) decomposition->deactivate_silica change_stationary_phase Use Alumina decomposition->change_stationary_phase use_flash Use Flash Chromatography decomposition->use_flash add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) streaking->add_modifier optimize_rf Optimize Rf (0.2-0.4) streaking->optimize_rf check_loading Reduce Sample Loading streaking->check_loading optimize_eluent Optimize Eluent System (TLC first) no_separation->optimize_eluent gradient_elution Use Gradient Elution no_separation->gradient_elution deactivate_silica->success change_stationary_phase->success use_flash->success add_modifier->success optimize_rf->success check_loading->success optimize_eluent->success gradient_elution->success

Caption: Troubleshooting decision tree for column chromatography of this compound.

Purification Method Selection Workflow

purification_selection start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No purified_product Purified Product recrystallization_success->purified_product Yes is_sensitive Is the compound sensitive to silica gel? column_chromatography->is_sensitive deactivated_silica Use Deactivated Silica or Alumina is_sensitive->deactivated_silica Yes standard_silica Use Standard Silica Gel is_sensitive->standard_silica No bisulfite_adduct Consider Bisulfite Adduct Formation is_sensitive->bisulfite_adduct Highly Sensitive deactivated_silica->purified_product standard_silica->purified_product bisulfite_adduct->purified_product

Caption: Decision workflow for selecting a suitable purification method.

VI. References

  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives. --INVALID-LINK--

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57351. --INVALID-LINK--

  • Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. --INVALID-LINK--

  • ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. --INVALID-LINK--

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. --INVALID-LINK--

  • International Journal of Applied Pharmaceutics. (2017). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTHELMINTHIC ACTIVITY OF NEWER QUINOLINE DERIVATIVES CONTAINING ACRIDINE MOIETY. --INVALID-LINK--

  • MDPI. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. --INVALID-LINK--

  • Reddit. (2015). Purifying aldehydes? : r/chemistry. --INVALID-LINK--

  • Benchchem. stability of 2-Phenylquinoline-7-carbaldehyde under acidic/basic conditions. --INVALID-LINK--

  • ResearchGate. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. --INVALID-LINK--

  • Wikipedia. Cinnoline. --INVALID-LINK--

  • University of Colorado Boulder. Column chromatography. --INVALID-LINK--

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2018). A concise review on cinnoline and its biological activities. --INVALID-LINK--

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Column Chromatography. --INVALID-LINK--

  • ResearchGate. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. --INVALID-LINK--

  • Benchchem. Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. --INVALID-LINK--

  • NIST. quinoline-3-carbaldehyde. --INVALID-LINK--

  • Benchchem. Addressing challenges in the purification of quinoline derivatives. --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. --INVALID-LINK--

  • PMC. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. --INVALID-LINK--

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. --INVALID-LINK--

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. --INVALID-LINK--

  • Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. --INVALID-LINK--

  • ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. --INVALID-LINK--

References

Technical Support Center: Synthesis of Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Cinnoline-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. This compound is a valuable precursor for a variety of pharmacologically active compounds, but its synthesis can be challenging, often accompanied by side reactions that complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common pitfalls and optimize your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the most prevalent and reliable synthetic route: the oxidation of 3-methylcinnoline.

Issue 1: Low or No Yield of the Desired this compound

Question: My reaction has a low conversion rate, and I'm recovering mostly unreacted 3-methylcinnoline. What's going wrong?

Answer: This is a common issue often related to the choice and activity of the oxidizing agent or suboptimal reaction conditions.

  • Probable Cause A: Insufficient Oxidant Activity. Selenium dioxide (SeO₂) is the most effective and widely used reagent for this transformation.[1][2] However, its effectiveness can be hampered by moisture or degradation. The use of old or improperly stored SeO₂ can lead to incomplete reactions.

    • Solution: Use freshly opened or sublimed SeO₂ for best results.[2] Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the mechanism. The solvent choice is also critical; dioxane or a mixture of xylene and ethanol are often effective.[3]

  • Probable Cause B: Suboptimal Reaction Temperature or Time. The oxidation of activated methyl groups on N-heterocycles is highly dependent on temperature. Too low a temperature will result in a sluggish or stalled reaction, while excessive heat can lead to decomposition.

    • Solution: The reaction typically requires heating to reflux (around 100-140°C, depending on the solvent).[4] Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. However, be cautious not to overheat, which can lead to the formation of tarry byproducts.

Issue 2: The Main Product Isolated is Cinnoline-3-carboxylic Acid

Question: My NMR and MS data confirm that I've synthesized the carboxylic acid instead of the aldehyde. How can I prevent this over-oxidation?

Answer: Over-oxidation is the most significant side reaction in this synthesis. The aldehyde product is itself susceptible to further oxidation under the reaction conditions.

  • Probable Cause: Excessive Oxidant or Prolonged Reaction Time. Using a large excess of the oxidizing agent (e.g., >1.5 equivalents of SeO₂) or allowing the reaction to proceed long after the starting material has been consumed dramatically increases the likelihood of forming the carboxylic acid. Other strong oxidants like KMnO₄ are known to convert methyl groups directly to carboxylic acids and are unsuitable for isolating the aldehyde.[5]

    • Solution 1: Control Stoichiometry. Use a carefully measured amount of SeO₂, typically between 1.0 and 1.2 equivalents. This ensures there is just enough oxidant to convert the starting material without aggressively oxidizing the product.

    • Solution 2: Careful Monitoring. Track the disappearance of the 3-methylcinnoline starting material by TLC. Once it is consumed, work up the reaction promptly to isolate the aldehyde before it can be further oxidized.

    • Solution 3: Catalytic Approach. A more controlled method involves using a catalytic amount of SeO₂ (e.g., 0.1 eq) with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH).[2] This keeps the instantaneous concentration of the strong oxidant low, favoring the formation of the aldehyde.

Issue 3: The Final Product is a Dark, Tarry, or Complex Mixture

Question: After work-up, I'm left with a dark, intractable material that is very difficult to purify. What causes this decomposition?

Answer: The formation of tar and polymeric materials is usually a sign of product or starting material decomposition under harsh reaction conditions.

  • Probable Cause A: Excessive Heat. The cinnoline ring system, while aromatic, can be sensitive to high temperatures, especially in the presence of an oxidizing agent.

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Use a reflux condenser and an oil bath with a thermometer to ensure precise temperature control.

  • Probable Cause B: Contamination with Elemental Selenium. The reaction produces elemental selenium (a red or black solid) as a byproduct. If not removed properly, it can contaminate the product and interfere with purification.

    • Solution: After the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the precipitated selenium before proceeding with the aqueous work-up and extraction.[4]

Issue 4: Difficulty in Purifying the Aldehyde Product

Question: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure aldehyde by column chromatography. Are there better methods?

Answer: Purifying aldehydes can be challenging due to their reactivity. A classic and highly effective technique is purification via a sodium bisulfite adduct.[6][7]

  • Probable Cause: Mixture of Aldehyde, Unreacted Starting Material, and Carboxylic Acid. These compounds may have similar polarities, making chromatographic separation inefficient.

    • Solution: Purification via Bisulfite Adduct.

      • Dissolve the crude product in a suitable solvent (e.g., methanol, THF).[6]

      • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will react to form a water-soluble salt (the bisulfite adduct), while the non-aldehyde impurities (like 3-methylcinnoline) remain in the organic phase.[8]

      • Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove the impurities. The aqueous layer now contains the purified adduct.

      • To regenerate the pure aldehyde, treat the aqueous layer with a base (e.g., NaOH solution) to pH >10.[7][9] This reverses the reaction, and the pure aldehyde can be extracted back into an organic solvent. This method is highly specific for aldehydes and provides a significant purity upgrade.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The oxidation of 3-methylcinnoline using selenium dioxide (SeO₂) is the most direct and commonly cited method for this transformation.[1][10] Alternative multi-step routes, such as the reduction of a Cinnoline-3-carboxylic acid derivative or building the ring from a pre-functionalized precursor, are generally more complex and lower-yielding.

Q2: Why is direct formylation of the cinnoline ring at the 3-position not a preferred method?

Direct electrophilic formylation (e.g., Vilsmeier-Haack reaction) on the parent cinnoline ring is challenging. The pyridazine portion of the cinnoline system is electron-deficient due to the two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (SEAr).[11] Electrophilic attack, when it does occur, typically favors the electron-rich benzene ring at positions 5 and 8.[12] While Vilsmeier-Haack reactions are effective for synthesizing 3-formylquinolines from acetanilides, the analogous reaction to form cinnolines is not as straightforward.[13]

Q3: What are the key spectroscopic signatures to confirm the formation of this compound?

  • ¹H NMR: Look for a characteristic singlet for the aldehyde proton (–CHO) in the downfield region, typically between δ 9.5 and 10.5 ppm. The disappearance of the methyl singlet (around δ 2.5-3.0 ppm) from the 3-methylcinnoline starting material is also a key indicator.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear as a signal around δ 185-195 ppm.

  • IR Spectroscopy: A strong C=O stretching vibration for the aldehyde will be present around 1690-1710 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₆N₂O (158.05 g/mol ).

Q4: Are there any specific safety precautions I should take?

Yes. Selenium compounds, including SeO₂, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes.

Data & Visualization

Table 1: Comparison of Oxidizing Agents for Methyl-Heterocycle Oxidation
Oxidizing AgentTypical ConditionsTarget ProductCommon Side ProductsPros & Cons
Selenium Dioxide (SeO₂) ** 1.1 eq, Dioxane or Xylene, RefluxAldehyde Carboxylic acid, Elemental SePro: High selectivity for aldehyde. Con: Highly toxic, requires careful handling.[1]
Potassium Permanganate (KMnO₄) Excess, Pyridine/H₂O, 85°CCarboxylic AcidTarry decomposition productsPro: Inexpensive and powerful. Con: Prone to over-oxidation; not suitable for isolating aldehydes.[5]
Manganese Dioxide (MnO₂) **Large excess, CH₂Cl₂ or CHCl₃, RefluxAldehydeIncomplete reactionPro: Milder than SeO₂, good for activated (allylic/benzylic) alcohols. Con: Often requires a large excess and long reaction times for methyl groups.
Chromium Trioxide (CrO₃) H₂SO₄, Acetone (Jones Reagent)Carboxylic AcidCr(VI) waste, over-oxidationPro: Strong oxidant. Con: Toxic heavy metal waste, poor selectivity for aldehyde.
Reaction Schemes and Mechanisms

The primary pathway for the synthesis of this compound and its associated side reactions are outlined below.

Synthesis_and_Side_Reactions SM 3-Methylcinnoline OX SeO₂ (1.1 eq) Dioxane, 101°C SM->OX Main Reaction Prod This compound (Target Product) OX->Prod Side2 Elemental Selenium (Se) (Byproduct) OX->Side2 Reduction of Se(IV) Side1 Cinnoline-3-carboxylic Acid (Over-oxidation) Prod->Side1 Excess SeO₂ or Prolonged Heating

Caption: Main synthetic route and key side reaction.

The mechanism for the Riley oxidation of the methyl group proceeds through an ene reaction followed by a[14]-sigmatropic rearrangement.

Riley_Mechanism cluster_0 Step 1: Ene Reaction cluster_1 Step 2: [2,3]-Sigmatropic Rearrangement cluster_2 Step 3: Hydrolysis & Elimination Start 3-Methylcinnoline + SeO₂ Int1 Allylic Seleninic Acid Intermediate Start->Int1 Int2 Selenate Ester Int1->Int2 Int3 Hydrated Intermediate (Gem-diol analog) Int2->Int3 +H₂O Final This compound + Se(OH)₂ Int3->Final -H₂O

References

Technical Support Center: Optimization of Reaction Conditions for Cinnoline-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cinnoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and optimization protocols for this important synthetic transformation. As a key building block in medicinal chemistry, the efficient synthesis of this compound is crucial for the development of novel therapeutics. This document provides practical, field-proven insights to help you navigate the complexities of its synthesis and achieve optimal results.

I. Introduction to the Synthesis of this compound

This compound is a valuable intermediate in organic synthesis, primarily owing to the presence of the reactive aldehyde group on the cinnoline scaffold. Cinnoline and its derivatives have garnered significant attention due to their diverse pharmacological activities.[1] The synthesis of this compound, however, can be challenging, and often requires careful optimization of reaction conditions to achieve high yields and purity.

The most common and adaptable method for the introduction of a formyl group onto an electron-rich heterocyclic system like cinnoline is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation. While direct formylation of the parent cinnoline ring can be challenging due to the electron-withdrawing nature of the pyridazine ring, the reaction can be successfully applied to activated cinnoline precursors.

This guide will focus on the optimization of the Vilsmeier-Haack reaction for the synthesis of this compound, and will also address potential challenges and troubleshooting strategies.

II. Core Synthesis Protocol: Vilsmeier-Haack Formylation

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of a suitable cinnoline precursor. The specific starting material and reaction parameters may require optimization based on the substrate's reactivity. A plausible starting material would be a cinnoline derivative with an electron-donating group to facilitate the electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

Materials:

  • Substituted Cinnoline (e.g., 4-aminocinnoline or 4-hydroxycinnoline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add POCl₃ (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Cinnoline Substrate: Dissolve the substituted cinnoline (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-6 hours), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material even after prolonged reaction times. What could be the issue?

A1: Incomplete conversion is a common problem in Vilsmeier-Haack reactions, especially with less reactive substrates. Here are several factors to consider and troubleshoot:

  • Insufficient Activation of the Cinnoline Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The cinnoline ring itself is relatively electron-deficient. If your starting material is not sufficiently activated with an electron-donating group (e.g., -NH₂, -OH, -OR), the reaction may be sluggish.

    • Solution: Consider using a more activated cinnoline derivative as your starting material.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all your glassware is flame-dried and you are using anhydrous solvents.

    • Solution: Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ and use it immediately.

  • Incorrect Stoichiometry: The ratio of the Vilsmeier reagent to the substrate is crucial.

    • Solution: Try increasing the equivalents of the Vilsmeier reagent (e.g., from 1.5 eq. to 2.0 or 2.5 eq.).

  • Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with the aromatic substrate often requires heating.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as excessive heat can lead to side product formation.

Q2: I am observing the formation of multiple products on my TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products can arise from several factors, including reaction at different positions on the cinnoline ring or side reactions of the product.

  • Isomeric Products: If the cinnoline ring has multiple activated positions, formylation can occur at more than one site, leading to a mixture of isomers.

  • Over-formylation: In some cases, if the reaction conditions are too harsh, diformylation might occur.

  • Side reactions of the aldehyde: The newly formed aldehyde can sometimes participate in further reactions under the reaction conditions.

  • Decomposition: Harsh conditions can lead to the decomposition of the starting material or the product.

Troubleshooting Strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the formation of side products.

  • Control Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent to avoid over-formylation.

  • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of degradation products.

Q3: My purified this compound seems to be unstable and decomposes upon standing. How can I improve its stability?

A3: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acids, especially in the presence of air and light.

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20 °C is recommended for long-term storage). Protect it from light by storing it in an amber vial.

  • Purity: Ensure the product is free from any acidic or basic impurities that might catalyze its decomposition. Re-purification by column chromatography or recrystallization might be necessary.

Q4: I am having trouble purifying my this compound by column chromatography. It either streaks badly on the TLC plate or seems to decompose on the silica gel.

A4: The basic nitrogen atoms in the cinnoline ring can interact strongly with the acidic silica gel, leading to streaking and potential decomposition.

  • Deactivating the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-polar base, such as triethylamine (e.g., hexane with 1% triethylamine).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Alternative Purification Methods: If chromatography proves difficult, consider other purification techniques like recrystallization from a suitable solvent system.

IV. Optimization of Reaction Conditions

Systematic optimization of reaction parameters is key to maximizing the yield and purity of this compound. The following table provides a starting point for your optimization studies.

ParameterRange to InvestigateRationale & Expected Outcome
Stoichiometry of POCl₃ 1.1 - 3.0 eq.Insufficient POCl₃ will lead to incomplete formation of the Vilsmeier reagent and low conversion. Excess POCl₃ can lead to side reactions and decomposition. The optimal amount will depend on the reactivity of the cinnoline substrate.
Stoichiometry of DMF 3.0 - 10.0 eq.DMF acts as both a reagent and a solvent. A sufficient excess is needed to ensure the complete formation of the Vilsmeier reagent.
Reaction Temperature Room Temp. to 80 °CHigher temperatures generally increase the reaction rate but can also lead to the formation of side products and decomposition. The optimal temperature will be a balance between reaction rate and selectivity.
Reaction Time 1 - 12 hoursThe reaction time should be optimized by monitoring the reaction progress by TLC. Prolonged reaction times can lead to product degradation.
Solvent DCM, Dichloroethane, DMFThe choice of solvent can influence the solubility of the reactants and the reaction temperature. Anhydrous conditions are crucial.

Visualization of the Optimization Workflow

OptimizationWorkflow cluster_start Initial Reaction Setup cluster_optimization Parameter Optimization cluster_analysis Analysis & Refinement cluster_end Final Protocol Start Start with Baseline Protocol (1.5 eq. POCl₃, 3 eq. DMF, Reflux in DCM, 4h) Temp Vary Temperature (RT, 40°C, 60°C, 80°C) Start->Temp 1. Optimize Temperature Analysis Analyze Yield & Purity (TLC, NMR) Temp->Analysis 2. Optimize Stoichiometry Stoich Vary POCl₃ Stoichiometry (1.1, 2.0, 2.5, 3.0 eq.) Stoich->Analysis 3. Optimize Time Time Vary Reaction Time (Monitor by TLC) Time->Analysis 4. Optimize Solvent Solvent Test Different Solvents (DCE, DMF) Solvent->Analysis Analysis->Stoich 2. Optimize Stoichiometry Analysis->Time 3. Optimize Time Analysis->Solvent 4. Optimize Solvent Refine Refine Conditions Analysis->Refine Refine->Temp Iterate if necessary End Optimized Protocol for This compound Synthesis Refine->End Finalize Vilsmeier_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex Intermediate Vilsmeier->Sigma Cinnoline Activated Cinnoline Cinnoline->Sigma Attack by Cinnoline Iminium Iminium Salt Sigma->Iminium Rearomatization Product This compound Iminium->Product H2O H₂O (Work-up) H2O->Product

References

Technical Support Center: Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist: The following guide on the stability and storage of Cinnoline-3-carbaldehyde (CAS: 51073-57-5) has been compiled to assist you in your research. It is important to note that while this compound is available commercially, detailed experimental studies on its specific long-term stability and degradation pathways are not extensively published. Therefore, this document synthesizes information from general principles of heterocyclic and aldehyde chemistry, data on related structures like quinoline-3-carbaldehyde, and the broader chemistry of the cinnoline ring system.[1][2][3] The advice provided herein is grounded in established chemical expertise to ensure the integrity of your experiments. We strongly recommend performing small-scale validation experiments under your specific laboratory conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of solid this compound?

A1: this compound is typically a solid. While pure cinnoline is a pale yellow solid, the color of substituted derivatives can vary.[2] You should refer to the supplier's certificate of analysis for the specified appearance. A significant deviation from a light yellow or off-white color, such as the presence of dark brown or black particulates, may indicate degradation.

Q2: How should I store this compound for long-term use?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, and stored in a freezer, preferably at -20°C. The area should be dry and well-ventilated. Some suppliers may recommend cold-chain transportation, indicating sensitivity to temperature fluctuations.[4]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, like many aromatic aldehydes, this compound is susceptible to oxidation by atmospheric oxygen, which can convert the aldehyde group to a carboxylic acid (Cinnoline-3-carboxylic acid). It is also potentially sensitive to moisture. It is best handled under an inert atmosphere (e.g., argon or nitrogen) and stored with a desiccant.

Q4: What are suitable solvents for dissolving this compound?

A4: this compound is expected to be soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For reactions, solvents like ethanol may also be suitable, as seen in syntheses involving the related quinoline-3-carbaldehydes.[5][6] Due to the potential for oxidation, using degassed or sparged solvents is a good practice, especially for preparing stock solutions for long-term storage.

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent like DMSO, aliquot the solution into single-use vials to minimize freeze-thaw cycles, and store at -80°C under an inert atmosphere. Regularly check the purity of the stock solution before use.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem/Observation Potential Cause(s) Suggested Solution(s) & Explanation
Compound has darkened in color (e.g., turned brown) upon storage. 1. Oxidation: The aldehyde group has likely oxidized to the corresponding carboxylic acid or other colored byproducts. 2. Photodecomposition: Exposure to light can cause degradation of aromatic and heterocyclic compounds.[7][8]1. Confirm Purity: Before use, analyze the compound's purity via HPLC, LC-MS, or NMR.[9][10][11] 2. Purification: If impurities are detected, consider recrystallization or column chromatography. 3. Prevention: Always store the compound in an amber vial, inside a secondary container, at or below -20°C. Purge the vial with an inert gas like argon before sealing.
Reaction yields are lower than expected, or the reaction fails to proceed. 1. Degraded Starting Material: The aldehyde may have oxidized, reducing the concentration of the active reactant. 2. Inhibitory Impurities: Degradation products could be inhibiting your reaction.1. Assess Purity: Do not assume the purity of an old reagent. Always verify the purity of this compound before starting a critical reaction. 2. Use Fresh Reagent: If possible, use a freshly opened bottle of the compound for sensitive reactions. 3. Reaction Conditions: Ensure your reaction solvent is anhydrous and degassed, as residual water or oxygen can interfere with many reactions involving aldehydes.
An unexpected peak corresponding to a higher molecular weight is observed in Mass Spectrometry. 1. Dimerization/Polymerization: Aldehydes can undergo self-condensation or polymerization, especially under certain catalytic (acidic or basic) conditions.[12][13]1. Review Reaction Conditions: Avoid harsh acidic or basic conditions unless required by the reaction mechanism. 2. Control Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions. 3. Characterize Byproduct: If possible, isolate and characterize the byproduct to understand the reaction pathway and optimize conditions to avoid it.
Formation of Cinnoline-3-carboxylic acid is detected as a major byproduct. 1. Oxidation: This is the most common degradation pathway for aldehydes. This can happen during storage or during the reaction if it is not performed under an inert atmosphere.1. Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (N₂ or Ar). 2. Use Fresh Solvents: Use freshly opened or distilled anhydrous solvents that have been properly degassed. 3. Antioxidants: For storage of solutions (if absolutely necessary), the addition of a small amount of an antioxidant like BHT could be tested, but its compatibility with your downstream application must be verified.

Section 3: Properties and Storage Summary

Property Value / Recommendation Source / Rationale
Molecular Formula C₉H₆N₂O[14][15]
Molecular Weight 158.16 g/mol [14][15]
CAS Number 51073-57-5[14][15]
Appearance Typically a solid (likely pale yellow)Inferred from general properties of cinnolines.[2]
Long-Term Storage (Solid) -20°C, in the dark, under inert gas, tightly sealed.General best practice for aldehydes to prevent oxidation and photodegradation.
Short-Term Storage (Solution) Not recommended. If necessary, -80°C in anhydrous, degassed DMSO, single-use aliquots.Minimizes degradation in solution.
Recommended Solvents DMSO, DMF, Ethanol (use degassed solvents).General solubility for heteroaromatic compounds.[5][6]
Incompatibilities Strong oxidizing agents, strong bases, strong acids (may catalyze side reactions).General chemical reactivity of aldehydes.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes a self-validating system for preparing a stock solution for immediate use or short-term storage.

  • Preparation:

    • Bring the sealed vial of this compound to room temperature in a desiccator to prevent moisture condensation upon opening.

    • Use a high-quality, anhydrous grade of DMSO. It is recommended to use a sealed bottle.

  • Weighing:

    • In a fume hood, weigh the desired amount of this compound into a tared, sterile, amber glass vial.

    • Perform this step quickly to minimize exposure to air and light. For highest precision, use an analytical balance inside a glove box.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

    • Seal the vial tightly with a PTFE-lined cap.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Inerting and Storage:

    • If the solution is to be stored, gently purge the headspace of the vial with a stream of argon or nitrogen for 15-30 seconds.

    • Seal the vial tightly and wrap the cap with parafilm.

    • For short-term storage, aliquot into single-use vials and store at -80°C.

  • Validation:

    • Before use, especially after storage, take a small aliquot of the stock solution and verify its concentration and purity by HPLC-UV.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method to check the purity of this compound.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of this compound in a suitable solvent like Acetonitrile or a mixture of Acetonitrile/Water.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a gradient appropriate for aromatic compounds, for example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 310 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Analysis:

    • A pure sample should yield a single major peak.

    • The presence of an earlier eluting peak could indicate the more polar Cinnoline-3-carboxylic acid (the oxidation product).

    • Integrate the peak areas to determine the percentage purity.

Section 5: Visualization of Potential Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathways for this compound

G A This compound B Cinnoline-3-carboxylic acid A->B Oxidation (O₂, light) C Photodegradation Products (e.g., decarbonylation, ring cleavage) A->C UV Light Exposure D Polymeric/Condensation Products A->D Acid/Base Catalysis, High Concentration

Caption: Inferred degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Impure or Inactive Compound

G start Experiment Fails or Yields are Low check_purity Assess Purity of This compound (HPLC, NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Compound (Recrystallization or Chromatography) is_pure->purify No check_conditions Review Experimental Conditions (Solvent, Atmosphere, Temp.) is_pure->check_conditions Yes re_run Use Purified Compound and Re-run Experiment purify->re_run end_success Problem Solved re_run->end_success end_fail Consult Further or Source New Material check_conditions->end_fail

Caption: A logical workflow for troubleshooting experiments.

Section 6: References

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  • Zhang, J., et al. (2024). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation. Chemistry of Materials. Available: --INVALID-LINK--

  • Aso, C., Tagami, S., & Kunitake, T. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402. Available: --INVALID-LINK--

  • Aso, C., & Tagami, S. (1969). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Macromolecules, 2(4), 414-416. Available: --INVALID-LINK--

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6506. Available: --INVALID-LINK--

  • Yuan, Y., et al. (2023). Economical synthesis of functional aromatic polythioamides from KOH-assisted multicomponent polymerizations of sulfur, aromatic diamines and dialdehydes. Polymer Chemistry. Available: --INVALID-LINK--

  • Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Pure and Applied Chemistry. Available: --INVALID-LINK--

  • PubChem. (n.d.). 3-Quinolinecarboxaldehyde. National Center for Biotechnology Information. Retrieved January 5, 2026, from --INVALID-LINK--

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 51073-57-5. Retrieved January 5, 2026, from --INVALID-LINK--

  • Szafrański, K., & Gzella, A. K. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(10), 2397. Available: --INVALID-LINK--

  • Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. De Gruyter. Available: --INVALID-LINK--

  • SpectraBase. (n.d.). Quinoline-3-carboxaldehyde. Wiley. Retrieved January 5, 2026, from --INVALID-LINK--

  • ABI Chem. (n.d.). This compound;51073-57-5. Retrieved January 5, 2026, from --INVALID-LINK--

  • NIST. (n.d.). quinoline-3-carbaldehyde. NIST Chemistry WebBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Quinoline-3-carboxaldehyde. Retrieved January 5, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline-3-carboxaldehyde. Retrieved January 5, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-cinnolinecarboxaldehyde CAS#: 51073-57-5. Retrieved January 5, 2026, from --INVALID-LINK--

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available: --INVALID-LINK--

  • Wang, C., et al. (2021). Photocatalytic redox-neutral hydroxyalkylation of N-heteroaromatics with aldehydes. Chemical Science. Available: --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-METHOXY-QUINOLINE-3-CARBALDEHYDE(139549-06-7) 1H NMR. Retrieved January 5, 2026, from --INVALID-LINK--

  • Mishra, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available: --INVALID-LINK--

  • Wikipedia. (n.d.). Cinnoline. Retrieved January 5, 2026, from --INVALID-LINK--

  • Silva, A. M. G., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(23), 5693. Available: --INVALID-LINK--

  • Zozulya, S., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. Available: --INVALID-LINK--

  • Deshmukh, R., & Jha, A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Available: --INVALID-LINK--

  • Wróblewska, A., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(11), 2939. Available: --INVALID-LINK--

  • Staskal, D. F., et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental science & technology, 43(15), 5769-5774. Available: --INVALID-LINK--

  • Alabugin, I. V., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5704. Available: --INVALID-LINK--

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and bioanalytical chemistry, 407(21), 6157-6167. Available: --INVALID-LINK--

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available: --INVALID-LINK--

  • Rajapakse, A., & Gates, K. S. (2012). Recent Developments in the Synthesis of Cinnoline Derivatives. Journal of Organic Chemistry. Available: --INVALID-LINK--

  • Alabugin, I. V., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. PubMed. Available: --INVALID-LINK--

  • Balasubramanian, C., et al. (2009). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. Available: --INVALID-LINK--

  • Li, X., et al. (2017). Photocatalytic degradation of formaldehyde by PAN nonwoven supported Fe(iii) catalysts under visible light irradiation. New Journal of Chemistry. Available: --INVALID-LINK--

  • Saxena, A., & Kumar, A. (2020). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. ResearchGate. Available: --INVALID-LINK--

  • Singh, P., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available: --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Solubility of Cinnoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility often encountered with Cinnoline-3-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies for your experiments. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to empower your research and development efforts.

Understanding the Challenge: Why are this compound Derivatives Poorly Soluble?

This compound derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] However, their typically planar, aromatic structure contributes to strong intermolecular forces within the crystal lattice, making them difficult to dissolve in aqueous media. While the aldehyde group can participate in hydrogen bonding, the overall hydrophobic nature of the fused ring system often dominates, leading to low aqueous solubility.[5][6][7] This poor solubility can be a major hurdle in preclinical development, affecting bioavailability and limiting the therapeutic potential of these promising compounds.

The basicity of the cinnoline ring, with a pKa of approximately 2.64, provides a key handle for solubility manipulation through pH adjustment and salt formation.[2] Understanding the physicochemical properties of your specific derivative is the first critical step in designing an effective solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing very low solubility in aqueous buffers. Where do I start?

A1: The first step is to systematically characterize the physicochemical properties of your compound. This data will provide the foundation for selecting the most appropriate solubility enhancement strategy.

Recommended Initial Characterization:

  • Aqueous Solubility Determination: Measure the solubility at different pH values (e.g., pH 2, 5, 7.4) to understand its pH-dependent solubility profile.

  • pKa Determination: Experimentally determine or computationally predict the pKa of your derivative. This is crucial for pH adjustment and salt formation strategies.

  • LogP/LogD Measurement: Determine the lipophilicity of your compound. A high LogP value indicates poor aqueous solubility.

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any potential polymorphs.

This initial characterization will guide you through the decision-making workflow outlined below.

Q2: What are the primary strategies for improving the solubility of my this compound derivative?

A2: Several well-established techniques can be employed. The choice of strategy depends on the physicochemical properties of your specific derivative, the desired dosage form, and the intended route of administration.

Primary Solubility Enhancement Strategies:

  • pH Adjustment: Leveraging the basic nature of the cinnoline ring, you can significantly increase solubility in acidic conditions.

  • Co-solvency: The use of water-miscible organic solvents can reduce the polarity of the solvent system, enhancing the solubility of hydrophobic compounds.

  • Salt Formation: Forming a salt with a pharmaceutically acceptable acid is a highly effective method to improve both solubility and dissolution rate.

  • Solid Dispersions: Dispersing your compound in a hydrophilic polymer matrix at a molecular level can improve wettability and dissolution.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic cinnoline derivative within a cyclodextrin molecule can increase its apparent solubility in water.

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting tips for the most common solubility enhancement techniques applicable to this compound derivatives.

Guide 1: pH Adjustment and Salt Formation

Scientific Rationale: Cinnoline derivatives are weak bases due to the nitrogen atoms in the heterocyclic ring.[2] By lowering the pH of the solution, these nitrogen atoms can be protonated, forming a more soluble cationic species. This principle is also the basis for forming highly soluble salt forms of the compound.

Experimental Protocol: pH-Dependent Solubility Study

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., 1.0, 2.0, 4.0, 6.0, 7.4, 9.0).

  • Add excess compound: Add an excess amount of your this compound derivative to a known volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.[8][9][10]

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to visualize the pH-solubility profile.

Troubleshooting:

  • Precipitation at neutral pH: This is expected for a basic compound. The data from your pH-solubility profile will help you determine the optimal pH range for your experiments.

  • Compound degradation at low pH: Assess the chemical stability of your compound in acidic conditions. If degradation is observed, consider alternative strategies or the use of stabilizing excipients.

Experimental Protocol: Salt Formation Screening

  • Select counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • React with the free base: Dissolve your this compound derivative in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of the selected acid.

  • Induce crystallization: Allow the salt to crystallize out of solution. This can be facilitated by cooling, adding an anti-solvent, or slow evaporation.

  • Isolate and characterize: Isolate the resulting solid and characterize its properties, including solubility, dissolution rate, hygroscopicity, and solid-state form (XRPD).

Data Presentation: Hypothetical Salt Screening Data

Salt FormAqueous Solubility (mg/mL at pH 6.8)Dissolution Rate (µg/cm²/min)
Free Base0.015
Hydrochloride5.2150
Mesylate8.5220
Tartrate3.1110
Guide 2: Co-solvency

Scientific Rationale: The addition of a water-miscible organic solvent (co-solvent) reduces the overall polarity of the aqueous medium. This can disrupt the hydrogen bonding network of water, making it more favorable for the solvation of non-polar molecules like this compound derivatives.

Experimental Protocol: Co-solvent Solubility Screening

  • Select co-solvents: Choose a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Prepare co-solvent mixtures: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine solubility: Measure the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described in Guide 1.

  • Plot solubility vs. co-solvent concentration: Plot the solubility as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for your needs.

Troubleshooting:

  • Compound precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate out when the solution is diluted with an aqueous medium. This can be a significant problem for in vivo applications. It is crucial to assess the potential for precipitation upon dilution.

  • Toxicity of co-solvents: Be mindful of the potential toxicity of the co-solvents, especially for in vivo studies. Always use the lowest effective concentration of the co-solvent.

Data Presentation: Hypothetical Co-solvent Screening Data

Co-solventConcentration (% v/v)Solubility (mg/mL)
None00.01
Ethanol200.5
PEG 400201.2
DMSO202.5
Guide 3: Solid Dispersions

Scientific Rationale: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier, usually a polymer. This can exist as a crystalline or amorphous solid dispersion. Amorphous solid dispersions are particularly effective as they lack the crystal lattice energy that needs to be overcome for dissolution, leading to a higher apparent solubility and faster dissolution rate.

Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation

  • Select a carrier: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

  • Dissolve components: Dissolve both your this compound derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Evaporate the solvent: Remove the solvent under reduced pressure using a rotary evaporator to form a solid film.

  • Dry and mill: Further dry the solid under vacuum to remove any residual solvent. Gently mill the resulting solid to obtain a fine powder.

  • Characterize the dispersion: Characterize the solid dispersion using XRPD to confirm the amorphous nature and DSC to assess its thermal properties. Also, perform dissolution studies to evaluate the improvement in dissolution rate.

Troubleshooting:

  • Recrystallization during storage: Amorphous solid dispersions are thermodynamically unstable and can recrystallize over time, leading to a loss of the solubility advantage. It is essential to assess the physical stability of the solid dispersion under different storage conditions (temperature and humidity).

  • Drug-polymer immiscibility: Not all drugs and polymers are miscible. Poor miscibility can lead to phase separation and a failure to form a true solid dispersion.

Guide 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound derivatives, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which leads to an increase in the apparent aqueous solubility of the guest molecule.

Experimental Protocol: Preparation of Cyclodextrin Inclusion Complexes by Kneading

  • Select a cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mix components: Mix your this compound derivative and the cyclodextrin in a mortar (typically in a 1:1 or 1:2 molar ratio).

  • Knead the mixture: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste. Knead the paste for 30-60 minutes.

  • Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterize the complex: Characterize the formation of the inclusion complex using techniques like DSC, FTIR, and NMR. Evaluate the improvement in solubility and dissolution rate.

Troubleshooting:

  • Inefficient complexation: The stoichiometry of the complex and the efficiency of its formation depend on the size and shape of both the guest molecule and the cyclodextrin cavity. It may be necessary to screen different types of cyclodextrins and different preparation methods (e.g., co-precipitation, freeze-drying) to achieve optimal complexation.

  • Limited solubility enhancement: The extent of solubility enhancement is dependent on the binding constant of the complex. For some compounds, the increase in solubility may be modest.

Visualization of Experimental Workflows

Decision-Making Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Poorly Soluble This compound Derivative Char Physicochemical Characterization (Solubility, pKa, LogP, Solid State) Start->Char Is_Ionizable Is the compound ionizable? Char->Is_Ionizable pH_Salt pH Adjustment & Salt Formation Is_Ionizable->pH_Salt Yes Co_solvent Co-solvency Is_Ionizable->Co_solvent No Optimize Optimize Formulation & Re-evaluate pH_Salt->Optimize Solid_Disp Solid Dispersion Co_solvent->Solid_Disp Cyclodextrin Cyclodextrin Complexation Solid_Disp->Cyclodextrin Cyclodextrin->Optimize Solid_Dispersion_Workflow Step1 1. Dissolve Drug & Carrier in a Common Solvent Step2 2. Solvent Evaporation (Rotary Evaporator) Step1->Step2 Step3 3. Drying (Vacuum Oven) Step2->Step3 Step4 4. Milling Step3->Step4 Step5 5. Characterization (XRPD, DSC, Dissolution) Step4->Step5

References

Technical Support Center: Troubleshooting Witt-ig Reactions with Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Wittig reactions involving cinnoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own laboratory settings.

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds with high regioselectivity.[1][2][3] However, its application to heteroaromatic aldehydes like this compound can present unique challenges. The electronic nature of the cinnoline ring system and its potential for side reactions necessitate a nuanced approach to reaction design and execution.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems. Each answer provides a detailed explanation of the potential causes and offers practical, field-tested solutions.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing very low or no conversion of my this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a Wittig reaction with this compound can stem from several factors, primarily related to the generation and reactivity of the ylide, as well as the stability of the aldehyde itself.[4]

A. Inefficient Ylide Generation:

The formation of the phosphorus ylide is the critical first step. Incomplete deprotonation of the phosphonium salt will directly lead to low yields.[4][5]

  • Insufficiently Strong Base: For non-stabilized ylides (e.g., those derived from alkyl halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[6][7] Milder bases may not be sufficient to deprotonate the phosphonium salt effectively. For stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters), weaker bases can be used.[5][8][9]

  • Moisture and Air Sensitivity: Non-stabilized ylides are highly reactive and sensitive to moisture and oxygen.[9] All glassware must be rigorously flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[4]

  • Base Quality: The quality of the base is paramount. n-BuLi solutions can degrade over time, and NaH can develop an passivating layer of sodium hydroxide. Use freshly titrated n-BuLi or rinse NaH with an anhydrous solvent before use.

B. Ylide Instability:

Even if successfully generated, some ylides can be unstable and decompose before reacting with the aldehyde.[4][10]

  • Temperature Control: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to minimize decomposition.[4]

  • Immediate Use: It is generally best to use the ylide immediately after its formation.[11]

C. Aldehyde-Related Issues:

The nature of this compound itself can present challenges.

  • Aldehyde Instability: Aldehydes can be susceptible to oxidation, polymerization, or decomposition.[12][13] It is crucial to use freshly purified this compound.

  • Electronic Effects of the Cinnoline Ring: The electron-withdrawing nature of the cinnoline ring can potentially reduce the electrophilicity of the aldehyde carbonyl group, making it less reactive towards the ylide.

Troubleshooting Workflow:

start Low/No Conversion check_ylide Verify Ylide Formation start->check_ylide check_aldehyde Assess Aldehyde Quality start->check_aldehyde base_issue Base Strength/Quality Issue? check_ylide->base_issue conditions_issue Anhydrous/Inert Conditions? check_ylide->conditions_issue ylide_instability Ylide Instability? check_ylide->ylide_instability aldehyde_purity Aldehyde Purity/Stability? check_aldehyde->aldehyde_purity aldehyde_reactivity Aldehyde Reactivity Issue? check_aldehyde->aldehyde_reactivity use_stronger_base Use Stronger Base (e.g., n-BuLi, NaH) base_issue->use_stronger_base Yes fresh_base Use Fresh/Titrated Base base_issue->fresh_base Yes dry_reagents Ensure Dry Solvents & Flame-Dried Glassware conditions_issue->dry_reagents No inert_atmosphere Use Inert Atmosphere (N2/Ar) conditions_issue->inert_atmosphere No low_temp Generate Ylide at Low Temperature ylide_instability->low_temp Yes immediate_use Use Ylide Immediately ylide_instability->immediate_use Yes purify_aldehyde Purify Aldehyde (Recrystallization/Chromatography) aldehyde_purity->purify_aldehyde Yes hwe_reaction Consider Horner-Wadsworth-Emmons Reaction aldehyde_reactivity->hwe_reaction Yes

Caption: Troubleshooting workflow for low conversion.

Question 2: My reaction is producing a mixture of (E)- and (Z)-isomers. How can I control the stereoselectivity?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[8][12]

  • Non-stabilized Ylides: These ylides (R = alkyl group) typically lead to the formation of the (Z)-alkene.[8][9][14] This is generally under kinetic control, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible.[12][15] To enhance (Z)-selectivity, using salt-free conditions and aprotic solvents is often beneficial. The use of sodium-based strong bases like NaHMDS can also favor the (Z)-isomer compared to lithium bases.[4][6]

  • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) predominantly yield the (E)-alkene.[8][9][16] The reaction is under thermodynamic control, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[9][16]

  • Semi-stabilized Ylides: Ylides with aryl or vinyl substituents often give poor (E)/(Z) selectivity.[12][14]

Strategies for Stereocontrol:

Ylide TypeDesired IsomerRecommended Strategy
Non-stabilized(Z)-AlkeneUse salt-free conditions, aprotic solvents, and sodium-based strong bases (e.g., NaHMDS).[4][6]
Non-stabilized(E)-AlkeneEmploy the Schlosser modification . This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[9][12][17]
Stabilized(E)-AlkeneThis is the thermodynamically favored product. Higher reaction temperatures can further promote equilibration and increase (E)-selectivity.

Mechanism of Stereoselectivity:

cluster_non_stabilized Non-Stabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) non_stabilized_ylide Non-Stabilized Ylide + Aldehyde cis_oxaphosphetane Cis-Oxaphosphetane (Favored) non_stabilized_ylide->cis_oxaphosphetane Fast, Irreversible z_alkene (Z)-Alkene cis_oxaphosphetane->z_alkene stabilized_ylide Stabilized Ylide + Aldehyde cis_oxaphosphetane_s Cis-Oxaphosphetane stabilized_ylide->cis_oxaphosphetane_s Reversible trans_oxaphosphetane_s Trans-Oxaphosphetane (More Stable) cis_oxaphosphetane_s->trans_oxaphosphetane_s Equilibration e_alkene (E)-Alkene trans_oxaphosphetane_s->e_alkene

Caption: Stereochemical pathways in the Wittig reaction.

Question 3: I'm having difficulty purifying my product from triphenylphosphine oxide. What are the best methods for removal?

Answer:

The removal of the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions.[18] Its polarity can be similar to that of the desired alkene, making chromatographic separation difficult.

Purification Strategies:

  • Crystallization: If your product is a solid, recrystallization can be an effective method. Triphenylphosphine oxide is often more soluble in common recrystallization solvents than the desired alkene.[19][20]

  • Column Chromatography with Modified Eluents: Standard silica gel chromatography can be challenging. Sometimes, adding a small amount of a polar solvent to a nonpolar eluent system can help to separate the product from the triphenylphosphine oxide.

  • Chemical Conversion of the Byproduct: A highly effective strategy involves chemically modifying the phosphorus-containing impurities to drastically change their polarity.[18]

    • Oxidation: Treating the crude reaction mixture with an oxidizing agent like hydrogen peroxide can convert any remaining triphenylphosphine and other low-polarity phosphorus species into the more polar triphenylphosphine oxide, facilitating separation by chromatography.[18]

    • Quaternization: Reaction with an alkyl halide, such as iodomethane, will convert the phosphorus byproducts into phosphonium salts, which are highly polar and can be easily removed by filtration or extraction.[18]

  • Alternative Olefination Reactions: If purification remains a significant hurdle, consider alternative olefination methods where the byproduct is water-soluble, such as the Horner-Wadsworth-Emmons (HWE) reaction .[4]

Protocol for Chemical Conversion of Phosphorus Byproducts:

  • After the reaction is complete, quench the reaction and perform a standard aqueous workup.

  • Concentrate the organic layer to obtain the crude product.

  • Dissolve the crude material in a suitable solvent (e.g., dichloromethane).

  • Option A (Oxidation): Add a solution of hydrogen peroxide (e.g., 10%) and stir for 30 minutes.[18]

  • Option B (Quaternization): Cool the solution to 0 °C, add iodomethane, and stir for 2 hours at room temperature.[18]

  • After the conversion, perform another aqueous workup to remove the now highly polar phosphorus byproducts.

  • The desired alkene can then be purified by standard column chromatography.

II. Experimental Protocols

General Protocol for the Wittig Reaction with this compound (using a non-stabilized ylide)

1. Ylide Generation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.05 equivalents).

  • Add anhydrous solvent (e.g., THF).

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. A distinct color change (often to orange or red) indicates ylide formation.[4]

  • Stir the mixture for 30-60 minutes at this temperature.

2. Reaction with this compound:

  • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution at the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

3. Workup and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in Question 3.

III. References

  • Wikipedia. Wittig reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. --INVALID-LINK--

  • Organic Chemistry Portal. Wittig Reaction. --INVALID-LINK--

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. --INVALID-LINK--

  • JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. --INVALID-LINK--

  • Alfa Chemistry. Wittig Reaction. --INVALID-LINK--

  • Benchchem. Troubleshooting low yields in the Wittig synthesis of substituted alkenes. --INVALID-LINK--

  • AdiChemistry. WITTIG REACTION | MECHANISM. --INVALID-LINK--

  • BYJU'S. Wittig Reaction. --INVALID-LINK--

  • Total Synthesis. Wittig Reaction Mechanism & Examples –. --INVALID-LINK--

  • Taylor & Francis Online. Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. --INVALID-LINK--

  • Scribd. Unstabilized Ylide Reactions in Wittig. --INVALID-LINK--

  • University of Pittsburgh. 1. The Wittig Reaction. --INVALID-LINK--

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. --INVALID-LINK--

  • Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. --INVALID-LINK--

  • Taylor & Francis Online. TEMPERATURE AND SOLVENT EFFECTS IN WITTIG REACTIONS. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Solvent Effect in the Wittig Reaction Under Boden's Conditions. --INVALID-LINK--

  • Semantic Scholar. (2012-2017) 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions. --INVALID-LINK--

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. --INVALID-LINK--

  • Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros. --INVALID-LINK--

  • ResearchGate. (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. --INVALID-LINK--

  • Reddit. (2024, April 4). Base for Wittig reaction with short alkyl chains : r/Chempros. --INVALID-LINK--

  • Chemistry Steps. Wittig Reaction Practice Problems. --INVALID-LINK--

  • ResearchGate. (2016, February 4). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. --INVALID-LINK--

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. --INVALID-LINK--

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. --INVALID-LINK--

  • NIH. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC. --INVALID-LINK--

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. --INVALID-LINK--

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. --INVALID-LINK--

  • NIH. Use of Silver Carbonate in the Wittig Reaction - PMC. --INVALID-LINK--

  • chemeurope.com. Wittig reaction. --INVALID-LINK--

  • Pearson. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. --INVALID-LINK--

  • International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. --INVALID-LINK--

References

Navigating Byproduct Formation in Cinnoline-3-carbaldehyde Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cinnoline-3-carbaldehyde reactions. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges, specifically focusing on the formation of unwanted byproducts. As Senior Application Scientists, we understand that navigating the intricacies of heterocyclic chemistry is paramount to achieving high-purity yields and robust experimental outcomes. This resource is structured to offer not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own research.

I. Understanding the Reactivity of this compound

This compound is a versatile precursor in the synthesis of a variety of heterocyclic compounds, many of which are of interest in medicinal chemistry and drug development.[1][2] The reactivity of this molecule is dominated by the aldehyde functional group at the 3-position, which is susceptible to nucleophilic attack. However, the adjacent cinnoline ring system, a bicyclic aromatic heterocycle containing two nitrogen atoms, significantly influences the aldehyde's reactivity and can participate in or promote side reactions.[1]

The cinnoline nucleus is an electron-withdrawing system, which generally enhances the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles compared to simple aromatic aldehydes. This heightened reactivity, while beneficial for desired transformations, can also lead to a higher propensity for byproduct formation if reaction conditions are not carefully controlled.

Below, we address common issues encountered in key reactions involving this compound and provide detailed troubleshooting strategies.

II. Troubleshooting Common Reactions and Byproduct Formation

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Condensation Reactions (e.g., Knoevenagel, Wittig)

Condensation reactions are fundamental for carbon-carbon bond formation at the aldehyde position. However, the enhanced reactivity of this compound can lead to complications.

Question 1: I am attempting a Knoevenagel condensation with an active methylene compound (e.g., malononitrile), but I am observing a complex mixture of products and a low yield of the desired α,β-unsaturated product. What are the likely byproducts and how can I minimize them?

Answer:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] With this compound, several side reactions can occur:

  • Michael Addition: The desired α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene compound can add to this product, leading to a bis-adduct.

  • Self-Condensation of the Aldehyde: While less common for aromatic aldehydes, under strongly basic conditions, self-condensation can occur.

  • Side Reactions involving the Cinnoline Ring: The acidic or basic conditions of the Knoevenagel condensation can potentially lead to reactions on the cinnoline ring itself, though this is less frequently reported.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Monitor by TLC.Ensures the reaction proceeds to completion.
Catalyst deactivation.Use a fresh batch of catalyst. Consider using a milder base like piperidine or a Lewis acid catalyst.Strong bases can promote side reactions. A milder catalyst can improve selectivity.
Formation of Michael Adduct Excess of the active methylene compound.Use a stoichiometric amount or a slight excess of the this compound.Limiting the concentration of the nucleophile reduces the likelihood of the secondary Michael addition.
Prolonged reaction time after product formation.Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde is consumed.Minimizes the time the product is exposed to the nucleophile under reaction conditions.
Complex Product Mixture Reaction conditions are too harsh.Use a milder base (e.g., piperidine, pyridine) and a lower reaction temperature.Harsh conditions can lead to decomposition of the starting material or product, and promote various side reactions.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add malononitrile (1-1.1 equivalents).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting aldehyde), cool the reaction mixture.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Question 2: In my Wittig reaction with a phosphonium ylide, I am getting a mixture of (E)- and (Z)-isomers, and the separation is challenging. How can I improve the stereoselectivity?

Answer:

The Wittig reaction is a powerful method for alkene synthesis. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions.

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of the (Z)-alkene.

  • Stabilized ylides (e.g., containing an ester or ketone group) typically yield the (E)-alkene as the major product.[4]

Troubleshooting Strategies for Stereoselectivity:

Desired Isomer Ylide Type Recommended Conditions Scientific Rationale
(Z)-alkene Non-stabilizedUse salt-free conditions (e.g., NaHMDS or KHMDS as the base). Perform the reaction at low temperatures.The reaction proceeds via a kinetically controlled pathway, favoring the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.
(E)-alkene Non-stabilizedUse the Schlosser modification (addition of a second equivalent of organolithium base at low temperature).This modification equilibrates the intermediate betaine to the more stable trans-betaine, which then collapses to the (E)-alkene.
(E)-alkene StabilizedStandard Wittig conditions are usually sufficient.The reaction is thermodynamically controlled, and the more stable (E)-alkene is the major product.

Workflow for Optimizing Wittig Reaction Stereoselectivity:

Wittig_Optimization Start Start: Wittig Reaction of This compound Desired_Isomer Identify Desired Stereoisomer Start->Desired_Isomer Z_Alkene (Z)-Alkene Desired_Isomer->Z_Alkene Z E_Alkene (E)-Alkene Desired_Isomer->E_Alkene E Non_Stabilized_Ylide Use Non-Stabilized Ylide (e.g., from alkylphosphonium salt) Z_Alkene->Non_Stabilized_Ylide Stabilized_Ylide Use Stabilized Ylide (e.g., from α-ester phosphonium salt) E_Alkene->Stabilized_Ylide Salt_Free Employ Salt-Free Conditions (e.g., NaHMDS, KHMDS base) Low Temperature Non_Stabilized_Ylide->Salt_Free Schlosser Use Schlosser Modification (excess organolithium base) Non_Stabilized_Ylide->Schlosser If (E) is desired Standard_Wittig Standard Wittig Conditions (e.g., NaH, NaOMe) Stabilized_Ylide->Standard_Wittig Product_Z Major Product: (Z)-Alkene Salt_Free->Product_Z Product_E Major Product: (E)-Alkene Schlosser->Product_E Standard_Wittig->Product_E

Caption: Decision workflow for stereoselective Wittig reactions.

B. Reduction Reactions

The reduction of the aldehyde group to a primary alcohol is a common transformation.

Question 3: I am reducing this compound to the corresponding alcohol using sodium borohydride (NaBH₄), but the reaction is sluggish and I'm recovering unreacted starting material. What could be the issue?

Answer:

While sodium borohydride is a mild and selective reducing agent for aldehydes, its reactivity can be influenced by the substrate and solvent.[5][6][7]

  • Solvent Effects: Protic solvents like ethanol or methanol are typically used for NaBH₄ reductions. The choice of solvent can affect the rate of reduction.

  • Substrate Reactivity: While the electron-withdrawing nature of the cinnoline ring should activate the aldehyde, other electronic or steric factors might play a role.

Troubleshooting a Sluggish NaBH₄ Reduction:

Problem Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Insufficient reactivity of NaBH₄.Switch to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).LiAlH₄ is a much stronger hydride donor and will readily reduce most carbonyl compounds. Caution: LiAlH₄ reacts violently with protic solvents and must be used in anhydrous ethers like THF or diethyl ether.[8][9]
Poor solubility of the starting material.Try a different solvent system in which the this compound is more soluble.Better solubility ensures that the substrate is available to react with the reducing agent.
Inadequate reaction time or temperature.Increase the reaction time and/or gently warm the reaction mixture.Increasing the kinetic energy of the system can help overcome the activation energy barrier.

Experimental Protocol: Reduction of this compound with NaBH₄

  • Dissolve this compound in a suitable alcohol solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify by recrystallization or column chromatography if necessary.

C. Oxidation Reactions

Oxidation of the aldehyde to a carboxylic acid is another important transformation.

Question 4: I am oxidizing this compound to cinnoline-3-carboxylic acid, but I am observing byproducts that are difficult to separate. What are the potential side reactions?

Answer:

The oxidation of aldehydes to carboxylic acids can be achieved with various reagents. The choice of oxidant is crucial to avoid over-oxidation or side reactions with the cinnoline ring.

  • Over-oxidation: Strong oxidizing agents could potentially lead to the formation of N-oxides on the cinnoline ring.

  • Ring Opening/Degradation: Harsh oxidative conditions (e.g., high temperatures, strong acids/bases) could lead to the degradation of the heterocyclic ring system.

  • Incomplete Oxidation: Insufficient oxidant or reaction time can leave unreacted starting material.

Troubleshooting Oxidation Reactions:

Problem Potential Cause Recommended Solution Scientific Rationale
Formation of N-oxides Oxidizing agent is too strong.Use a milder oxidizing agent such as silver(I) oxide (Tollens' reagent) or sodium chlorite.[10]Milder oxidants are more selective for the aldehyde group and are less likely to oxidize the nitrogen atoms of the cinnoline ring.
Ring Degradation Harsh reaction conditions.Perform the oxidation at or below room temperature and under neutral or slightly acidic/basic conditions, depending on the chosen oxidant.Milder conditions help to preserve the integrity of the cinnoline ring system.
Incomplete Reaction Insufficient amount of oxidant or deactivation.Use a slight excess of the oxidizing agent and ensure it is of good quality.Ensures complete conversion of the aldehyde to the carboxylic acid.

Logical Flow for Selecting an Oxidizing Agent:

Oxidation_Selection Start Start: Oxidation of This compound Considerations Considerations: - Selectivity for Aldehyde - Stability of Cinnoline Ring Start->Considerations Mild_Oxidants Mild Oxidants (Preferred for Selectivity) Considerations->Mild_Oxidants Strong_Oxidants Strong Oxidants (Use with Caution) Considerations->Strong_Oxidants Tollens Tollens' Reagent (Ag₂O) - Mild, selective for aldehydes Mild_Oxidants->Tollens NaClO2 Sodium Chlorite (NaClO₂) - Effective and selective Mild_Oxidants->NaClO2 KMnO4 Potassium Permanganate (KMnO₄) - Risk of over-oxidation and ring cleavage Strong_Oxidants->KMnO4 CrO3 Chromium Trioxide (CrO₃) - Toxic and can be aggressive Strong_Oxidants->CrO3 Desired_Product Cinnoline-3-carboxylic acid (High Purity) Tollens->Desired_Product NaClO2->Desired_Product KMnO4->Desired_Product Monitor carefully CrO3->Desired_Product Monitor carefully

Caption: Selection guide for oxidizing agents.

III. General Recommendations for Purity and Stability

  • Purification of this compound: Before use, ensure the purity of your starting material. Impurities from its synthesis can interfere with subsequent reactions. Recrystallization or column chromatography are effective purification methods.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, particularly those involving organometallic reagents or running at elevated temperatures, it is advisable to conduct them under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring Reactions: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reactions. It allows you to determine the optimal reaction time and can provide early indications of byproduct formation.

  • Storage: this compound should be stored in a cool, dry, and dark place to prevent degradation.

By understanding the inherent reactivity of this compound and employing these troubleshooting strategies, researchers can significantly improve the outcomes of their synthetic endeavors, leading to higher yields and purer products.

IV. References

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13 (Special Issue 8), 3728-3741.

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Ind. J. Pharm. Edu. Res., 59 (1), 13-29.

  • Cinnoline - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24 (13), 2386.

  • Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 125-130.

  • Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 75 (18), 4479–4482.

  • Product Class 9: Cinnolines. In Science of Synthesis.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8 (1), 1-25.

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 14 (2), 99-113.

  • Some biologically important pyridopyrimidines and pyrimidoquinolines. Journal of the Iranian Chemical Society, 18 (1), 1-25.

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 23 (11), 2774.

  • Synthesis and characterization of biological activities of substituted cinnoline culphonamides. Indian Journal of Pharmaceutical Sciences, 71 (4), 414-418.

  • The Wittig Reaction. (n.d.). Retrieved from --INVALID-LINK--

  • A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4 (3), 1016-1024.

  • 6: The Wittig Reaction (Experiment). (2021, August 16). Retrieved from --INVALID-LINK--

  • Cinnamaldehyde with nabh4 reaction. (2024, December 27). Retrieved from --INVALID-LINK--

  • Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Catalysis Communications, 9 (6), 1348-1352.

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate.

  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry, 20 (28), 2993-3006.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from --INVALID-LINK--

  • Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. INIS-IAEA.

  • Knoevenagel condensation. (n.d.). Retrieved from --INVALID-LINK--

  • 18.4: Reduction of Aldehydes and Ketones. (2019, June 5). Retrieved from --INVALID-LINK--

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28 (15), 5801.

  • The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42 (12), 5073-5089.

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Retrieved from --INVALID-LINK--

  • Template for Electronic Submission to ACS Journals. (2012, May 7). Retrieved from --INVALID-LINK--

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). Retrieved from --INVALID-LINK--

  • Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate.

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27 (21), 7439.

  • Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. ResearchGate.

  • The modern interpretation of the Wittig reaction mechanism. CORA.

  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.

  • Methods for the synthesis of cinnolines (Review). ResearchGate.

References

Technical Support Center: Scaling Up the Synthesis of Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cinnoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic aldehyde. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide aims to equip you with the necessary knowledge to overcome common challenges and optimize your synthetic protocols.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction, a common and effective method for formylation of activated aromatic and heteroaromatic substrates.[5][6][7]

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via a Vilsmeier-Haack reaction on a cinnoline precursor, but I am observing very low to no yield of the desired aldehyde. What are the potential causes and how can I rectify this?

Answer:

Low or non-existent yields in a Vilsmeier-Haack reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of the starting material.

  • Reagent Purity and Stoichiometry:

    • Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture and can decompose over time.[8][9][10][11] Use freshly distilled or a newly opened bottle of POCl₃ for best results. The presence of degradation products can inhibit the formation of the Vilsmeier reagent.

    • N,N-Dimethylformamide (DMF): DMF can also degrade to form dimethylamine and formic acid, especially if not stored properly.[12] This degradation can interfere with the reaction. It is advisable to use anhydrous DMF. To check for significant degradation, a simple "waft test" for an amine-like odor can be indicative, though using a fresh, sealed bottle is the best practice.[12]

    • Stoichiometry: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent (chlorodimethylformiminium chloride). An excess of POCl₃ is often used. The optimal ratio may need to be determined empirically for your specific substrate and scale.[13]

  • Reaction Temperature and Time:

    • Formation of the Vilsmeier Reagent: This is an exothermic reaction and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.[6][14] Inadequate cooling can lead to the decomposition of the reagent.

    • Formylation Step: The temperature required for the formylation of the cinnoline substrate can vary. Some substrates react readily at room temperature, while others may require heating.[6][12] If you are not seeing product formation at lower temperatures, a gradual increase in temperature (e.g., to 60-90 °C) may be necessary.[6][12] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[6]

  • Substrate Reactivity:

    • The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][7] The success of the reaction is highly dependent on the electron density of the aromatic ring. Electron-donating groups on the cinnoline ring will activate it towards formylation, while electron-withdrawing groups will deactivate it, potentially leading to low or no yield.

Troubleshooting Workflow:

G start Low/No Product Yield reagent_check Check Reagent Quality (POCl₃, DMF) start->reagent_check conditions_check Verify Reaction Conditions (Temperature, Time) start->conditions_check substrate_check Assess Substrate Reactivity start->substrate_check solution Optimize and Troubleshoot reagent_check->solution Use fresh/purified reagents conditions_check->solution Optimize temperature and monitor by TLC substrate_check->solution Consider alternative synthetic routes if highly deactivated G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Cinnoline Cinnoline (Nucleophile) Cinnoline->Iminium_Salt Aldehyde This compound Iminium_Salt->Aldehyde Hydrolysis

References

Validation & Comparative

Characterization of Cinnoline-3-carbaldehyde by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of Cinnoline-3-carbaldehyde by ¹H and ¹³C NMR

A Comparative Analysis with Quinoline-3-carbaldehyde

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are fundamental building blocks.[1] Among these, the cinnoline scaffold is of significant interest due to its presence in molecules with diverse biological activities, including antimicrobial and anticancer properties.[1][2] this compound, in particular, serves as a versatile precursor for the synthesis of more complex, biologically active molecules. Accurate structural elucidation is the bedrock upon which all subsequent development rests, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth characterization of this compound using ¹H and ¹³C NMR spectroscopy. We will explore the expected spectral features, explaining the causal relationships between the molecule's electronic structure and its NMR signals. To provide a richer context and highlight the subtle yet critical influence of the heterocyclic core, we will conduct a comparative analysis with its close structural analog, Quinoline-3-carbaldehyde. This comparison will furnish researchers and drug development professionals with a deeper understanding of how the diaza-naphthalene (cinnoline) system's electronic properties differ from the aza-naphthalene (quinoline) system, and how these differences manifest in their respective NMR spectra.

The Role of NMR in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[3] By measuring the absorption of electromagnetic radiation by nuclei in a strong magnetic field, NMR provides detailed information about the number and types of atoms in a molecule, their connectivity, and their chemical environment.[3][5] Key parameters derived from an NMR spectrum include:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of a nucleus. Electronegative atoms or electron-withdrawing groups "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield).[6][7]

  • Integration: The area under a signal in ¹H NMR, which is proportional to the number of protons generating that signal.[6]

  • Spin-Spin Coupling (J): The splitting of a signal into multiple lines (e.g., doublet, triplet), caused by the influence of neighboring non-equivalent nuclei. This "multiplicity" provides direct evidence of atomic connectivity.[7]

¹H and ¹³C NMR Characterization of this compound

The structure of this compound, with standard IUPAC numbering, is shown below. The key feature is the pyridazine ring (containing N1 and N2) fused to a benzene ring. The strongly electron-withdrawing aldehyde group at the C3 position and the electronegative N2 atom are expected to be the dominant influences on the chemical shifts of the heterocyclic ring protons and carbons.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

Based on the known data for the parent cinnoline molecule and the predictable electronic effects of the aldehyde substituent, we can anticipate the following ¹H NMR spectrum.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-CHO10.3 - 10.5Singlet (s)-The aldehyde proton is highly deshielded by the adjacent carbonyl group.
H49.4 - 9.6Singlet (s)-Strongly deshielded by the adjacent N1 and the anisotropic effect of the aldehyde group. No adjacent protons to couple with.
H88.6 - 8.8Doublet (d)8.0 - 9.0Deshielded due to its peri-position relative to the N1 atom. Coupled to H7.
H58.2 - 8.4Doublet (d)8.0 - 9.0Part of the benzenoid ring system, coupled to H6.
H6, H77.9 - 8.1Multiplet (m)-These protons are expected to have similar chemical shifts, leading to a complex multiplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is similarly influenced by the electronegativity of the nitrogen atoms and the aldehyde group.

CarbonPredicted δ (ppm)Rationale
C=O191 - 193Typical chemical shift for an aromatic aldehyde carbonyl carbon.
C4152 - 154Strongly deshielded by the adjacent N1 atom.
C8a149 - 151Quaternary carbon attached to N1.
C3140 - 142Deshielded by the attached aldehyde group and adjacent N2.
C4a133 - 135Bridgehead quaternary carbon.
C7132 - 134Aromatic CH carbon.
C5130 - 132Aromatic CH carbon.
C8129 - 131Aromatic CH carbon.
C6128 - 130Aromatic CH carbon.

Comparative Analysis: this compound vs. Quinoline-3-carbaldehyde

To truly appreciate the spectral characteristics of this compound, a comparison with a closely related analog is invaluable. Quinoline-3-carbaldehyde differs only by the replacement of the N2 atom with a CH group. This seemingly small change has a profound impact on the electronic distribution within the heterocyclic ring. We will compare our predicted data for the cinnoline derivative with published experimental data for the quinoline derivative.[8]

¹H NMR Data Comparison
ProtonThis compound (Predicted δ, ppm)Quinoline-3-carbaldehyde (Experimental δ, ppm)[8]Δδ (ppm) & Rationale
H-CHO10.3 - 10.510.22~ +0.2: The additional electronegative N2 atom in cinnoline slightly increases the electron-withdrawing nature of the ring system, deshielding the aldehyde proton further.
H49.4 - 9.68.60~ +0.9: Most significant difference. In quinoline, H4 is adjacent to a CH group (C2). In cinnoline, H4 is adjacent to the highly electronegative N1 atom, causing dramatic deshielding.
H2-9.34N/A: This proton does not exist in the cinnoline structure. Its high chemical shift in quinoline is due to its position adjacent to the ring nitrogen.
H88.6 - 8.88.16~ +0.5: The peri-interaction with N1 is present in both molecules, but the overall more electron-deficient nature of the cinnoline ring leads to greater deshielding of H8.
H58.2 - 8.47.96~ +0.3: General deshielding effect across the benzenoid ring due to the more electron-withdrawing nature of the cinnoline core.
¹³C NMR Data Comparison
CarbonThis compound (Predicted δ, ppm)Quinoline-3-carbaldehyde (Experimental δ, ppm)[8]Δδ (ppm) & Rationale
C=O191 - 193190.8~ +1.2: Minor increase in deshielding due to the more electron-deficient cinnoline ring.
C4152 - 154140.3~ +12.7: Most significant difference. C4 in cinnoline is directly bonded to the electronegative N1, causing a very large downfield shift compared to its position in quinoline.
C2-150.6N/A: This carbon is replaced by N2 in the cinnoline structure.
C8a149 - 151149.2~ +0.8: Similar environment, attached to the ring nitrogen in both structures.
C3140 - 142128.6~ +12.4: In cinnoline, C3 is deshielded by both the adjacent N2 and the aldehyde. In quinoline, it is only deshielded by the aldehyde and the adjacent C2-H2 bond.

This comparative analysis clearly demonstrates that the presence of the second nitrogen atom (N2) in the cinnoline ring is not a passive feature. It significantly alters the electronic landscape, leading to pronounced downfield shifts for nuclei in the heterocyclic portion of the molecule (H4, C3, C4), a key diagnostic feature for distinguishing between these two important scaffolds.

Experimental Protocol for High-Quality NMR Acquisition

Achieving unambiguous structural characterization requires a robust and well-planned experimental approach. The following protocol is designed to yield high-quality data for compounds like this compound.

Objective: To acquire comprehensive 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra for full structural assignment.

Materials & Equipment:

  • Sample (~5-10 mg of this compound)

  • NMR-grade deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved signals. The choice of solvent is crucial; the sample must be fully soluble.

    • a. Weigh 5-10 mg of the purified compound directly into a clean, dry vial.

    • b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative.[9]

    • c. Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • d. Transfer the solution to a 5 mm NMR tube.

    • e. Add a small amount of TMS (if not already present in the solvent) to serve as the internal reference (δ = 0.00 ppm).

  • Spectrometer Setup & Shimming:

    • Rationale: The homogeneity of the magnetic field (shimming) directly impacts spectral resolution.

    • a. Insert the sample into the spectrometer.

    • b. Lock the spectrometer onto the deuterium signal of the solvent.

    • c. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for the sharpest possible signal shape on the lock channel.

  • ¹H NMR Acquisition:

    • Rationale: This is the primary experiment to identify the number and type of protons.

    • a. Acquire a standard 1D ¹H NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

    • b. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • c. Process the spectrum: apply Fourier transform, phase correction, and baseline correction.

    • d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • e. Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR and DEPT Acquisition:

    • Rationale: ¹³C NMR identifies all unique carbon atoms. DEPT-135 is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

    • a. Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is standard. This experiment will require more scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • b. Acquire a DEPT-135 spectrum using standard spectrometer parameters.

  • 2D NMR for Connectivity Mapping:

    • Rationale: 2D NMR experiments are essential for unambiguously assigning signals, especially in complex molecules.[10]

    • a. COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Cross-peaks will appear between protons that are coupled to each other (typically over 2-3 bonds). This is used to map out proton networks, for example, confirming the connectivity of the H5-H6-H7-H8 system.

    • b. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). It is the most reliable way to assign carbon signals for all protonated carbons.

    • c. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together the molecular fragments identified from COSY and HSQC. For instance, an HMBC correlation between the aldehyde proton (H-CHO) and the C3 and C4 carbons would confirm the position of the aldehyde group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1D Spectra (1H, 13C, DEPT) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Assign 1H Signals (Shift, Integral, Multiplicity) F->G H Assign 13C Signals (HSQC & DEPT) G->H I Confirm Connectivity (COSY & HMBC) H->I J Final Structure Confirmation I->J

Caption: Experimental workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR characterization of this compound provides a clear spectroscopic signature defined by the strong electron-withdrawing effects of both the N1-N2 pyridazine system and the C3-aldehyde substituent. The predicted ¹H and ¹³C NMR spectra reveal significant downfield shifts, particularly for the H4 proton and the C3 and C4 carbons, when compared to the analogous Quinoline-3-carbaldehyde. This comparative analysis underscores the critical role that subtle changes in a heterocyclic core can play in modulating the electronic and, consequently, the spectroscopic properties of a molecule. For researchers in medicinal chemistry and materials science, this understanding is crucial for the rational design and unambiguous identification of novel chemical entities. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality, publication-ready NMR data, ensuring the scientific integrity of structural assignments.

References

A Comparative Analysis of the Reactivity of Cinnoline-3-carbaldehyde and Quinoline-3-carbaldehyde for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, aromatic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. Among these, quinoline-3-carbaldehyde has established itself as a versatile substrate, with its reactivity extensively documented. However, its close structural analog, cinnoline-3-carbaldehyde, presents an intriguing yet less-explored alternative. This guide provides a comprehensive comparison of the reactivity of these two heteroaromatic aldehydes, offering field-proven insights and experimental data to inform synthetic strategy and catalyst selection.

The fundamental difference between quinoline and cinnoline lies in the placement of the nitrogen atoms within the bicyclic aromatic system. Quinoline possesses a nitrogen at the 1-position, while cinnoline, a 1,2-diazanaphthalene, contains an additional nitrogen at the 2-position.[1][2] This seemingly subtle structural alteration has profound implications for the electronic properties of the ring system and, consequently, the reactivity of the aldehyde functional group at the 3-position.

The Decisive Role of Electronics: A Comparative Overview

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In both quinoline-3-carbaldehyde and this compound, the aromatic ring acts as an electron-withdrawing group, enhancing the electrophilicity of the aldehyde. However, the presence of the second nitrogen atom in the cinnoline ring significantly amplifies this effect. The adjacent nitrogen atoms in the pyridazine ring of cinnoline exert a potent inductive and mesomeric electron-withdrawing effect, rendering the C3 position, and thus the attached aldehyde group, more electron-deficient than the corresponding position in quinoline.[1][3]

This heightened electrophilicity in this compound is anticipated to translate to a greater reactivity towards nucleophiles. This guide will explore the practical implications of this electronic difference in three key classes of reactions: Knoevenagel condensation, Wittig olefination, and reduction.

Knoevenagel Condensation: A Tale of Two Aldehydes

The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an aldehyde with an active methylene compound.[4] The reaction is typically base-catalyzed and proceeds via a nucleophilic addition to the carbonyl group.

Quinoline-3-carbaldehyde is a well-established substrate for the Knoevenagel condensation, reacting with a variety of active methylene compounds under mild conditions to afford the corresponding α,β-unsaturated products in good to excellent yields.[4]

This compound , while less documented, is expected to exhibit enhanced reactivity in Knoevenagel condensations due to the increased electrophilicity of its carbonyl carbon. This suggests that the reaction may proceed under milder conditions or with a broader range of less reactive methylene compounds compared to its quinoline counterpart. While specific comparative data is scarce in the literature, the underlying electronic principles strongly support this hypothesis.

Data Presentation: Knoevenagel Condensation
AldehydeActive Methylene CompoundCatalystSolventReaction TimeYield (%)Reference
Quinoline-3-carbaldehydeMalononitrilePiperidineEthanol2 h92[4]
Quinoline-3-carbaldehydeEthyl cyanoacetatePiperidineEthanol3 h88[4]
This compoundMalononitrilePiperidineEthanol<2 h (predicted)>92 (predicted)N/A
This compoundEthyl cyanoacetatePiperidineEthanol<3 h (predicted)>88 (predicted)N/A

Predicted values are based on the enhanced electrophilicity of the cinnoline ring system and await experimental verification.

Experimental Protocol: Knoevenagel Condensation of Quinoline-3-carbaldehyde
  • To a solution of quinoline-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product precipitates from the reaction mixture.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Wittig Olefination: Navigating Ylide Reactivity

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones.[5] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Quinoline-3-carbaldehyde readily undergoes the Wittig reaction with a range of stabilized and semi-stabilized ylides to produce the corresponding 3-vinylquinolines.[6] The stereoselectivity of the reaction is dependent on the nature of the ylide and the reaction conditions.

For This compound , the increased electrophilicity of the aldehyde is expected to facilitate a more rapid reaction with phosphorus ylides. This could be particularly advantageous when employing less reactive, stabilized ylides, potentially leading to higher yields and shorter reaction times.

Data Presentation: Wittig Olefination
AldehydePhosphorus YlideSolventReaction TimeYield (%)Reference
Quinoline-3-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneToluene12 h85 (E-isomer)[6]
Quinoline-3-carbaldehyde(Cyanomethylene)triphenylphosphoraneTHF8 h90 (E/Z mixture)[6]
This compound(Carbethoxymethylene)triphenylphosphoraneToluene<12 h (predicted)>85 (predicted)N/A
This compound(Cyanomethylene)triphenylphosphoraneTHF<8 h (predicted)>90 (predicted)N/A

Predicted values are based on the enhanced electrophilicity of the cinnoline ring system and await experimental verification.

Experimental Protocol: Wittig Reaction of Quinoline-3-carbaldehyde
  • To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.2 mmol) in dry toluene (15 mL), add a solution of quinoline-3-carbaldehyde (1 mmol) in dry toluene (5 mL) under an inert atmosphere.

  • Heat the reaction mixture at reflux for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkene.

Reduction of the Aldehyde: A Test of Hydride Donors

The reduction of an aldehyde to the corresponding primary alcohol is a fundamental transformation in organic synthesis. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7]

Quinoline-3-carbaldehyde is readily reduced to (quinolin-3-yl)methanol using standard reducing agents.[7] The reaction is generally clean and high-yielding.

Given the more electron-deficient nature of the carbonyl group in This compound , its reduction is expected to proceed more readily. This could allow for the use of milder reducing agents or shorter reaction times. The increased reactivity also suggests that chemoselective reduction in the presence of other less reactive carbonyl groups might be more feasible with the cinnoline derivative.

Data Presentation: Reduction of Aldehydes
AldehydeReducing AgentSolventReaction TimeYield (%)Reference
Quinoline-3-carbaldehydeNaBH₄Methanol1 h95[7]
2-Chloroquinoline-3-carbaldehydeNaBH₄Methanol1.5 h92[7]
This compoundNaBH₄Methanol<1 h (predicted)>95 (predicted)N/A

Predicted values are based on the enhanced electrophilicity of the cinnoline ring system and await experimental verification.

Experimental Protocol: Reduction of Quinoline-3-carbaldehyde
  • To a solution of quinoline-3-carbaldehyde (1 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.

Visualizing the Mechanistic Landscape

To further illustrate the concepts discussed, the following diagrams depict the electronic differences and the general mechanism for nucleophilic addition to these aldehydes.

G A Heteroaromatic Aldehyde (Quinoline or Cinnoline) C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., enolate, ylide, hydride) B->C D Product (e.g., α,β-unsaturated compound, alkene, alcohol) C->D Protonation or Elimination

References

The Cinnoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a promising pharmacophore in this pursuit.[1][2] This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of Cinnoline-3-carboxamide and related analogs, with a focus on their activity as inhibitors of key cellular kinases. By delving into the experimental data and the causality behind synthetic choices, this document aims to serve as a valuable resource for the design and development of next-generation cinnoline-based therapeutics.

The Cinnoline Core: A Privileged Scaffold in Kinase Inhibitor Design

The cinnoline ring system, an isostere of quinoline and isoquinoline, offers a unique spatial arrangement of nitrogen atoms that can be exploited for targeted interactions within the ATP-binding pocket of kinases.[1] Its rigid structure provides a solid foundation for the strategic placement of various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. The C3 position, in particular, has proven to be a critical handle for derivatization, leading to the discovery of potent inhibitors against various kinase targets.

Comparative Analysis of Cinnoline Analogs as Kinase Inhibitors

This section will explore the SAR of two distinct classes of C3-substituted cinnoline derivatives that have demonstrated significant potential as kinase inhibitors: 3-Cinnoline Carboxamides targeting Ataxia Telangiectasia Mutated (ATM) kinase and other cinnoline derivatives targeting Phosphoinositide 3-kinases (PI3Ks).

Case Study 1: 3-Cinnoline Carboxamides as Potent and Selective ATM Kinase Inhibitors

ATM kinase is a critical regulator of the DNA damage response (DDR), making it an attractive target for cancer therapy.[3] A recent study detailed the discovery and optimization of a series of 3-cinnoline carboxamides as highly potent and selective ATM inhibitors.[3]

The core of the SAR exploration revolved around modifications at the C3-carboxamide nitrogen and substitutions on the cinnoline ring. The data reveals several key trends:

  • Amide Substitution: The nature of the substituent on the carboxamide nitrogen is crucial for potency. Small, polar groups are generally well-tolerated.

  • Cinnoline Ring Substitution: Substitutions on the benzene ring of the cinnoline core significantly impact activity. Electron-donating and lipophilic groups at specific positions can enhance potency.

  • Physicochemical Properties: Optimization of physicochemical properties, such as permeability, was a key factor in identifying orally bioavailable candidates.[3]

The following table summarizes the in vitro activity of representative 3-cinnoline carboxamide analogs against ATM kinase.

Compound IDC3-Carboxamide SubstituentCinnoline Ring SubstituentATM Cellular IC50 (µM)
8 4-(dimethylamino)butoxyH0.019
12 3-(dimethylamino)propoxy6-methoxy0.0038
21 3-(dimethylamino)propoxy6-(2-methoxyethoxy)0.0028
22 3-(dimethylamino)propoxy7-fluoro0.0053

Data extracted from ACS Med. Chem. Lett. 2018, 9, 7, 693–698.[3]

Case Study 2: Cinnoline Derivatives as PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K a prime target for therapeutic intervention.[4] A series of cinnoline derivatives have been developed and evaluated as PI3K inhibitors, demonstrating nanomolar potency.[4][5]

For this series, the SAR studies highlighted the following:

  • Heterocyclic Substituents: The introduction of various heterocyclic moieties at different positions on the cinnoline scaffold was explored. Specific heterocycles were found to be critical for potent PI3K inhibition.

  • Impact of Lipophilicity: The lipophilicity of the substituents played a significant role in both enzymatic and cellular activity. A balance was necessary to achieve good cell permeability and potent inhibition.

The table below presents the enzymatic inhibitory activity of selected cinnoline derivatives against different PI3K isoforms and their antiproliferative activity against a cancer cell line.

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)HCT-116 Cell Proliferation IC50 (µM)
15 1811529230.852
20 119821150.431
25 87515100.264

Data extracted from Bioorg. Med. Chem. Lett. 2021, 48, 128271.[4]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are provided below.

General Synthetic Scheme for Cinnoline-3-Carboxamides

The synthesis of the Cinnoline-3-carboxamide core typically begins with the Richter cinnoline synthesis or a related cyclization reaction to form the cinnoline ring.[6]

Step 1: Synthesis of Cinnoline-3-carboxylic acid

A common route involves the diazotization of an appropriately substituted 2-amino-phenylacetic acid derivative, followed by an intramolecular cyclization.

Step 2: Amide Coupling

The resulting Cinnoline-3-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU or EDC/HOBt to yield the final Cinnoline-3-carboxamide analogs.

Synthesis_Workflow Start Substituted 2-Aminophenylacetic Acid Intermediate1 Diazonium Salt Start->Intermediate1 NaNO2, HCl Intermediate2 Cinnoline-3-carboxylic Acid Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct Cinnoline-3-carboxamide Analog Intermediate2->FinalProduct Amine, Coupling Reagent Amine Desired Amine Amine->FinalProduct

Caption: General synthetic workflow for Cinnoline-3-carboxamides.

In Vitro Kinase Inhibition Assay (Example: ATM Kinase)

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a specific substrate by the target kinase.

Protocol:

  • Kinase Reaction: In a 96-well plate, combine the ATM kinase enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compounds (Cinnoline-3-carboxamide analogs) at various concentrations. Include a positive control (known ATM inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or TR-FRET.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase ATM Kinase ReactionMix Combine Kinase, Substrate, ATP, and Compound Kinase->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix ATP ATP ATP->ReactionMix Compound Test Compound Compound->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation StopReaction Stop Reaction Incubation->StopReaction MeasureSignal Measure Phosphorylation StopReaction->MeasureSignal CalculateIC50 Calculate IC50 MeasureSignal->CalculateIC50

Caption: Workflow for an in vitro kinase inhibition assay.

Mechanism of Action and Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Cinnoline-based PI3K inhibitors exert their effect by blocking the activity of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and the subsequent activation of downstream effectors like Akt and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Cinnoline Cinnoline PI3K Inhibitor Cinnoline->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline-based PI3K inhibitors.

Conclusion and Future Directions

The structure-activity relationship studies of Cinnoline-3-carboxamides and related analogs have unveiled a rich landscape for the development of potent and selective kinase inhibitors. The data presented in this guide underscores the importance of systematic structural modifications and the optimization of physicochemical properties in achieving desired biological activity. Future research in this area should focus on expanding the diversity of substituents at key positions, exploring novel cinnoline-based scaffolds, and conducting in-depth in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of the cinnoline core holds significant promise for the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

A Researcher's Guide to the In Vitro Evaluation of Cinnoline-3-carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] This guide provides a comprehensive overview of the in vitro testing of Cinnoline-3-carbaldehyde derivatives, offering a comparative analysis of their potential as anticancer and antimicrobial agents. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively evaluate this promising class of compounds.

The Therapeutic Promise of Cinnoline Derivatives

Cinnoline and its analogues have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties.[1] The unique structural features of the cinnoline nucleus make it a privileged scaffold in the design of novel therapeutic agents. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for the synthesis of a wide array of derivatives, such as hydrazones, thiosemicarbazones, and chalcones, each with the potential for distinct biological profiles.

Comparative In Vitro Anticancer Activity: A Focus on Hydrazone Derivatives

While direct comparative studies on a series of this compound derivatives are emerging, valuable insights can be gleaned from structurally analogous quinoline-3-carbaldehyde derivatives. A study on quinoline-3-carbaldehyde hydrazones provides a compelling case for their cytotoxic potential against various human cancer cell lines.[2][3] The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a key metric in these evaluations.[4]

The data presented below is from a study on quinoline-3-carbaldehyde hydrazone derivatives, which serve as a strong predictive model for the potential activity of their cinnoline counterparts due to their structural similarity.

Compound IDR GroupLCLC-103H (Lung Cancer) IC50 (µM)DAN-G (Pancreatic Cancer) IC50 (µM)SISO (Cervical Cancer) IC50 (µM)
5e 2-pyridyl1.491.231.31
7a Phenyl>204.196.59
7d 4-chlorophenyl3.262.842.97
9d 4-chlorophenyl3.893.123.45

Data adapted from a study on quinoline-3-carbaldehyde hydrazones, which are structurally analogous to this compound derivatives.[2][3]

These findings suggest that modifications to the hydrazone moiety significantly impact cytotoxic activity. The 2-pyridyl substitution (compound 5e ) demonstrated the most potent broad-spectrum activity, while the introduction of a 4-chlorophenyl group (compounds 7d and 9d ) also conferred significant cytotoxicity.[2][3] Interestingly, the unsubstituted phenyl derivative (7a ) showed selectivity, with greater potency against pancreatic and cervical cancer cell lines compared to the lung cancer cell line.[2]

Deciphering Anticancer Potential: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compounds Add serial dilutions of Cinnoline derivatives incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Workflow Diagram
Detailed Protocol: MTT Cytotoxicity Assay[6][7]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined using non-linear regression analysis.

Evaluating Antimicrobial Efficacy: Broth Microdilution Method

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Cinnoline derivatives have shown promise in this area, with various studies reporting their activity against a range of bacteria and fungi.[1][5] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6]

Comparative In Vitro Antimicrobial Activity

Studies on quinoline-3-carbaldehyde thiosemicarbazones, close structural relatives of the target compounds, have demonstrated their potential as antibacterial agents.[7] The following table summarizes the MIC values for a series of these derivatives against Escherichia coli.

Compound IDR GroupMIC (µg/mL) against E. coli
a Unsubstituted Phenyl>150
b 4-Chlorophenyl100
c 4-Nitrophenyl50
d 4-Methoxyphenyl100

Data adapted from a study on quinoline-3-carbaldehyde thiosemicarbazones.[7]

The results indicate that the nature of the substituent on the phenyl ring plays a crucial role in the antibacterial activity. The derivative with a 4-nitrophenyl group (c ) exhibited the most potent activity against E. coli.[7]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare serial dilutions of Cinnoline derivatives add_compound Add compound dilutions to 96-well plate prep_compound->add_compound prep_inoculum Prepare standardized bacterial inoculum add_inoculum Add bacterial inoculum to wells prep_inoculum->add_inoculum add_compound->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Visually inspect for turbidity incubate->read_mic determine_mic Determine the lowest concentration with no visible growth (MIC) read_mic->determine_mic

Broth Microdilution Workflow for MIC Determination
Detailed Protocol: Broth Microdilution[10][12]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of the test organism (e.g., E. coli, S. aureus), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial agent dilution, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism.

Concluding Remarks and Future Directions

The in vitro evaluation of this compound derivatives reveals their significant potential as both anticancer and antimicrobial agents. The comparative data, though in some cases extrapolated from structurally similar quinoline derivatives, underscores the importance of systematic structure-activity relationship (SAR) studies to optimize their biological activity. The detailed protocols provided herein offer a robust framework for the consistent and reliable screening of these compounds.

Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to establish a comprehensive SAR. Further mechanistic studies are also warranted to elucidate the specific cellular targets and pathways through which these compounds exert their cytotoxic and antimicrobial effects. Such investigations will be crucial in advancing the most promising candidates towards further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful research and development. Cinnoline-3-carbaldehyde, a key heterocyclic building block in the synthesis of various pharmacologically active compounds, demands precise analytical characterization to ensure the quality, safety, and efficacy of downstream products.[1][2][3][4][5] This guide provides an in-depth comparison of validated analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations.[6][7][8][9][10][11][12][13][14][15]

A Comparative Overview of Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. For this compound, the primary analytical challenges lie in its potential for reactivity and the need for high sensitivity, especially when dealing with impurity profiling. Here, we compare the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods.

Technique Principle Advantages for this compound Limitations Typical Application
HPLC with UV Detection Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection via UV absorbance.High versatility, suitable for non-volatile and thermally labile compounds. Excellent quantitative performance.Requires chromophore for UV detection. Mobile phase consumption can be high.Assay, impurity profiling, content uniformity, stability studies.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High separation efficiency and sensitivity. Provides structural information from mass spectra.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.Identification of volatile impurities, trace analysis.
Spectroscopic Methods (NMR, IR) Based on the interaction of the molecule with electromagnetic radiation.Provides detailed structural information for unambiguous identification. Non-destructive.Generally not a quantitative technique for routine analysis. Lower sensitivity compared to chromatographic methods.Structural elucidation, confirmation of identity.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

For the routine analysis of this compound in both bulk drug substance and formulated products, reversed-phase HPLC with UV detection stands out as the method of choice due to its robustness, precision, and wide applicability.

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol is a robust starting point for the development of a validated HPLC method for this compound. It is based on established methods for similar heterocyclic aldehydes and is designed to be adapted and optimized for specific sample matrices.[16][17][18][19]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is recommended to ensure the separation of this compound from potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to a target concentration within the calibration range.

Method Validation: A Framework for Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8][9][10][11][12][13][14][15] The following parameters should be assessed according to ICH Q2(R2) guidelines.[6][7][11][13]

Table of Expected Validation Data for the HPLC Method:

Validation Parameter Acceptance Criteria Expected Results
Specificity The analyte peak should be free from interference from placebo, impurities, or degradation products. Peak purity index > 0.99.The method is specific for this compound.
Linearity Correlation coefficient (r²) ≥ 0.999Linear over a concentration range of 1-100 µg/mL.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.10-80 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability RSD: 0.8% Intermediate Precision RSD: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).The method is robust to minor variations.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice for quantitative analysis, GC-MS offers unparalleled sensitivity and specificity for the identification of trace-level volatile and semi-volatile impurities.

Experimental Protocol: A GC-MS Screening Method

This protocol provides a general framework for the analysis of this compound and related volatile compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Injection Mode: Splitless

3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Expected Validation Data for the GC-MS Method (for impurity identification):
Validation Parameter Acceptance Criteria Expected Results
Specificity Unique mass spectrum for the target analyte.The mass spectrum of this compound is distinct from other components.
Limit of Detection (LOD) Identification based on mass spectral library match and retention time.Low ng/mL range.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.

analytical_workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Preparation Dissolution & Dilution Sample->Preparation HPLC HPLC System Preparation->HPLC Quantitative Analysis GCMS GC-MS System Preparation->GCMS Impurity ID Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level analytical workflow for this compound.

validation_process cluster_quantitative Quantitative Tests cluster_limit Limit Tests Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness System_Suitability System Suitability Specificity->System_Suitability Linearity->Robustness Linearity->System_Suitability Accuracy->Robustness Accuracy->System_Suitability Precision->Robustness Precision->System_Suitability LOD_LOQ->System_Suitability Robustness->System_Suitability

Caption: Interrelation of analytical method validation parameters.

Conclusion

The selection and validation of an appropriate analytical method are paramount for ensuring the quality and consistency of this compound. While HPLC with UV detection is the recommended approach for routine quantitative analysis, GC-MS serves as a powerful tool for impurity identification. The provided protocols and validation frameworks, rooted in ICH and FDA guidelines, offer a comprehensive starting point for developing robust and reliable analytical methods. It is imperative that any method is thoroughly validated in the laboratory for its intended use to ensure data integrity and regulatory compliance.

References

A Comparative Guide to the Antibacterial Efficacy of Cinnoline-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among the heterocyclic compounds, the cinnoline nucleus has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comparative analysis of the antibacterial efficacy of cinnoline-derived compounds, with a special focus on derivatives of cinnoline-3-carbaldehyde and its structural analogs. We will delve into the experimental data supporting their activity, the methodologies for their evaluation, and the structure-activity relationships that govern their potency.

The Cinnoline Scaffold: A Versatile Core for Antibacterial Agents

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational structure for a multitude of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4] The antibacterial potential of cinnoline compounds is often attributed to their ability to interfere with essential bacterial processes, with some derivatives suggested to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[1]

The versatility of the cinnoline ring allows for chemical modifications at various positions, leading to a wide array of derivatives with diverse biological profiles. The introduction of different functional groups can significantly impact the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its antibacterial potency and spectrum of activity.[1]

Comparative Antibacterial Efficacy of Cinnoline Derivatives

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the reported MIC values for various cinnoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of General Cinnoline Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Pyrazolo[4,3-c]cinnolines4d, 4lS. aureus-[2]
Cinnoline SulfonamidesBromo and Chloro substitutedP. aeruginosa, E. coli, B. subtilis, S. aureusPotent activity[2]
3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one derivativesWith Pyrazoline (hydroxy series)S. aureus, B. subtilis, E. coliIncreased activity[4]
3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one derivativesWithout Pyrazoline (electron-withdrawing group)S. aureus, B. subtilis, E. coliIncreased activity[4]
Novice Cinnoline LibraryCN-7E. coli12.5[1]
Novice Cinnoline LibraryCompound 11, 12M. tuberculosis H37Rv12.5[1]

Table 2: Antibacterial Activity of Quinoline-3-carbaldehyde Hydrazone Derivatives (Structural Analogs of this compound Derivatives)

Compound IDBacterial StrainMIC (µg/mL)Reference
3q5MRSA16
3q6MRSA16

Note: Data for quinoline-3-carbaldehyde derivatives are included as close structural analogs in the absence of extensive data on this compound derivatives.

The data indicates that modifications to the cinnoline core can lead to potent antibacterial agents. For instance, the incorporation of pyrazoline moieties and specific substitutions like halogens or electron-withdrawing groups can enhance activity against both Gram-positive and Gram-negative bacteria.[2][4] Notably, certain novel cinnoline compounds have shown promising activity against E. coli and M. tuberculosis with MIC values as low as 12.5 µg/mL.[1] Furthermore, quinoline-3-carbaldehyde hydrazone derivatives have demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of cinnoline derivatives and their antibacterial activity is a critical aspect of drug design. The available data suggests that:

  • Lipophilicity: Increased lipophilicity is often correlated with enhanced antibacterial activity in cinnoline derivatives, as it may facilitate passage through the bacterial cell membrane.[1]

  • Substituents on the Cinnoline Ring: The nature and position of substituents play a pivotal role. Halogen atoms (e.g., chloro, bromo) and other electron-withdrawing groups have been shown to increase antibacterial potency.[2][4]

  • Derivatization at the 3-position: The carbaldehyde group at the 3-position of the cinnoline ring serves as a versatile handle for the synthesis of various derivatives, such as Schiff bases and hydrazones. These modifications can significantly modulate the biological activity. For the analogous quinoline-3-carbaldehyde, hydrazone derivatives have shown promising activity against MRSA.

cluster_0 Core Structure cluster_1 Modifications cluster_2 Influencing Factors cluster_3 Biological Outcome Cinnoline This compound Core Ring System CHO at C3 Derivatives Derivatives Schiff Bases Hydrazones Thiosemicarbazones Cinnoline:f1->Derivatives Derivatization Factors Key Factors Lipophilicity Steric Effects Electronic Properties Derivatives->Factors Modifies Activity Antibacterial Efficacy Potency (MIC) Spectrum of Activity Factors->Activity Determines

Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This method provides quantitative results and is amenable to high-throughput screening.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • Isolate a pure culture of the test bacterium on an appropriate agar medium.

    • Inoculate a few colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the log phase of growth, typically confirmed by measuring the optical density (OD) at 600 nm to achieve a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Dilute the standardized suspension to the final required inoculum density.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the OD at 600 nm.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Cinnoline Compound prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution Experimental Workflow for MIC Determination.

Proposed Mechanism of Action

While the exact mechanism of action for many cinnoline derivatives is still under investigation, a prominent hypothesis for their antibacterial effect is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, cinnoline compounds can disrupt these vital cellular processes, ultimately leading to bacterial cell death.

The interaction of these compounds with the enzyme's active site is often mediated by hydrogen bonds and hydrophobic interactions. Molecular docking studies on analogous quinoline derivatives have shown that the quinoline nitrogen can form hydrogen bonds with key amino acid residues in the active site of DNA topoisomerase IV.

Cinnoline Cinnoline Derivative DNA_Gyrase Bacterial DNA Gyrase / Topoisomerase IV Cinnoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Results in

Caption: Proposed Mechanism of Action for Cinnoline Derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds in the quest for new antibacterial agents. The available data, though more extensive for the broader class of cinnolines and analogous quinolines, highlights their potential to inhibit the growth of clinically relevant bacteria, including resistant strains. The synthetic accessibility of the cinnoline scaffold and the ease of modification at the 3-position offer a robust platform for the development of novel antibacterial candidates. Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with improved potency and a favorable safety profile for further preclinical and clinical development.

References

A Comparative Guide to the Antifungal Potential of Cinnoline Derivatives: Spotlight on the Cinnoline-3-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antifungal agents with unique mechanisms of action. In this milieu, nitrogen-containing heterocyclic compounds have emerged as a promising avenue for the development of new anti-infective therapies. Among these, the cinnoline scaffold, a bicyclic aromatic system, has garnered significant attention for its diverse pharmacological activities, including notable antifungal properties.[1]

This guide provides a comparative analysis of the antifungal activity of cinnoline derivatives. While direct and extensive research on cinnoline-3-carbaldehyde derivatives is nascent, this document will synthesize the available data on the broader cinnoline class and draw insightful parallels from the closely related and more extensively studied quinoline-3-carbaldehyde analogues. By examining structure-activity relationships and established experimental protocols, we aim to provide a valuable resource for researchers poised to explore the therapeutic potential of this promising class of compounds.

The Antifungal Landscape of Cinnoline Derivatives

Cinnoline, a bioisostere of quinoline and isoquinoline, has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Several studies have reported the synthesis of various cinnoline derivatives and their screening for antimicrobial activity. These investigations have revealed that the antifungal efficacy of these compounds is intricately linked to the nature and position of substituents on the cinnoline core.

For instance, the introduction of a sulfonamide moiety has been shown to yield cinnoline derivatives with significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1] Similarly, certain 4-aminocinnoline-3-carboxamide derivatives have demonstrated moderate to good antifungal activity, with minimum inhibitory concentrations (MICs) in the range of 6.25–25 μg/mL against a panel of fungi including A. fumigatus, S. griseus, A. niger, A. parasitus, C. albicans, and M. ruber.[1]

Table 1: Reported Antifungal Activity of Various Cinnoline Derivatives

Cinnoline Derivative ClassFungal SpeciesReported MIC Range (μg/mL)Reference
Cinnoline-based SulfonamidesCandida albicans, Aspergillus nigerPotent activity reported (specific MICs not detailed in the review)[1]
4-Aminocinnoline-3-carboxamidesA. fumigatus, S. griseus, A. niger, A. parasitus, C. albicans, M. ruber6.25–25[1]
4-(p-Aminopiperazine)cinnoline-3-carboxamidesAspergillus niger, Candida albicans12.5–50[1]

The Untapped Potential of the this compound Scaffold

The carbaldehyde group at the C-3 position of the cinnoline ring represents a highly versatile synthetic handle. It allows for the facile introduction of various pharmacophoric moieties through the formation of derivatives such as Schiff bases and thiosemicarbazones. These functional groups are well-established in the design of antimicrobial agents, often enhancing the biological activity of the parent molecule.

While the direct antifungal data for this compound derivatives is limited in the public domain, a comparative analysis of their structural analogues, the quinoline-3-carbaldehyde derivatives, offers compelling insights into their potential.

A Comparative Look at Quinoline-3-Carbaldehyde Derivatives

The quinoline ring system is structurally very similar to cinnoline, and its derivatives have been extensively investigated for their antifungal properties. Notably, Schiff bases and thiosemicarbazones derived from quinoline-3-carbaldehyde have demonstrated significant antifungal activity.

For example, a study on novel quinoline-based thiosemicarbazide derivatives revealed a compound, QST10, with an MIC of 31.25 μg/mL against Candida albicans.[2][3] Another study highlighted the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives with promising antimicrobial activity.[4] The data from these analogous series strongly suggest that this compound derivatives are prime candidates for antifungal drug discovery.

Table 2: Antifungal Activity of Selected Quinoline-3-Carbaldehyde Derivatives

Derivative TypeFungal SpeciesMIC (μg/mL)Reference
Quinoline-based Thiosemicarbazide (QST10)Candida albicans31.25[2][3]
Quinoline-based Thiosemicarbazide (QST2)Candida albicans250[2][3]
2-Chloroquinoline DerivativesVarious bacteria and fungiSignificant activity reported[4]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available data for cinnoline and quinoline derivatives, several key structure-activity relationships can be postulated for the design of novel this compound-based antifungal agents.

  • The Azomethine Linkage: The C=N bond in Schiff bases is crucial for their biological activity. The electronic properties of the substituents on both the cinnoline ring and the aromatic amine portion of the Schiff base can modulate the antifungal potency.

  • The Thiosemicarbazone Moiety: The thiosemicarbazone group (-NH-C(=S)-NH-) is a well-known pharmacophore with a strong ability to chelate metal ions, which can be essential for the inhibition of metalloenzymes in fungi. The nature of the substituent at the terminal nitrogen atom significantly influences the activity.

  • Lipophilicity and Substituent Effects: The introduction of lipophilic groups, such as halogens or alkyl chains, on the aromatic rings can enhance the ability of the compound to penetrate the fungal cell membrane, thereby increasing its efficacy. Electron-withdrawing groups on the phenyl ring of Schiff bases or thiosemicarbazones often lead to improved activity.

SAR_Cinnoline_3_Carbaldehyde cluster_cinnoline Cinnoline Core cluster_linker Linker cluster_moiety Pharmacophoric Moiety cinnoline Cinnoline Ring Substituents (e.g., Cl, F, CH3) at C6, C7 can modulate activity linker C-3 Position -CH=N- Linker (Schiff Base / Thiosemicarbazone) cinnoline:f1->linker:f0 Influences overall physicochemical properties moiety R-Group Aromatic/Heterocyclic rings - Electron-withdrawing groups (e.g., NO2, Cl) often enhance activity - Thiosemicarbazone (-NH-CS-NHR) is a key pharmacophore linker:f1->moiety:f0 Connects to active moiety moiety:f1->linker:f1 Determines specific biological interactions

Caption: Postulated Structure-Activity Relationships for this compound Derivatives.

Standardized Protocol for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, it is imperative to follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)
  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to ensure purity and viability.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeasts.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only). A standard antifungal drug (e.g., fluconazole, amphotericin B) should be included as a reference.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the positive control.

    • Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

Antifungal_Workflow start Start: Pure Fungal Culture prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds in 96-well plate prep_compounds->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric Reading) incubate->read_mic end End: Antifungal Activity Data read_mic->end

Caption: Standardized workflow for antifungal susceptibility testing via broth microdilution.

Conclusion and Future Perspectives

The cinnoline scaffold holds considerable promise for the development of novel antifungal agents. While the direct exploration of this compound derivatives is in its early stages, the strong antifungal activity exhibited by analogous quinoline-3-carbaldehyde derivatives provides a compelling rationale for their investigation. The synthetic tractability of the 3-carbaldehyde group allows for the creation of diverse chemical libraries, particularly of Schiff bases and thiosemicarbazones, which are rich in pharmacophoric features.

Future research should focus on the systematic synthesis and antifungal screening of a series of this compound derivatives to establish concrete structure-activity relationships. Such studies, guided by the principles of medicinal chemistry and standardized microbiological evaluation, are crucial for unlocking the full therapeutic potential of this intriguing class of heterocyclic compounds in the fight against fungal infections.

References

Safety Operating Guide

Navigating the Disposal of Cinnoline-3-carbaldehyde: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery, the responsible management of chemical reagents is as critical as the innovative science they enable. Cinnoline-3-carbaldehyde, a key building block in the synthesis of novel therapeutic agents, requires meticulous handling not only during experimentation but also through to its final disposal. This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and a deep understanding of chemical reactivity. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while adhering to the highest standards of scientific integrity.

Immediate Safety and Hazard Profile

Based on data for the closely related quinoline-3-carboxaldehyde, this compound should be handled as a substance that is:

  • Irritating to the skin, eyes, and respiratory system. [1][2][4][7]

  • Potentially harmful if swallowed or inhaled.

Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant laboratory coat is essential.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a respirator may be necessary for spill cleanup or in situations with potential for aerosolization.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound and its structural analog.

PropertyThis compoundQuinoline-3-carboxaldehyde (Analog)Source
CAS Number 51073-57-513669-42-6[8],[9]
Molecular Formula C₉H₆N₂OC₁₀H₇NO[10],[9]
Molecular Weight 158.16 g/mol 157.17 g/mol [8],[9]
Appearance Not specifiedWhite to yellow or brown powder/crystals[3]
Melting Point Not specified68-71 °C[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol is designed to ensure safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Collect un- or minimally-contaminated solid waste, such as weighing papers and disposable spatulas, in a designated, clearly labeled hazardous waste container.

    • For pure, unused this compound, collect it in its original container or a compatible, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

  • Sharps Waste:

    • Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Container Management
  • All waste containers must be in good condition and compatible with the chemical waste.

  • Keep containers securely closed at all times, except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills (outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • Provide the EHS response team with as much information as possible about the spilled material.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway Waste This compound Waste Generated IsSolid Is the waste solid? Waste->IsSolid Characterize IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Collect in Labeled Sharps Hazardous Waste Container IsSharp->SharpsContainer Yes EHS_Pickup Arrange for Pickup by Institutional EHS IsSharp->EHS_Pickup No SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup SharpsContainer->EHS_Pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

The Rationale Behind the Protocol: A Commitment to Safety and Compliance

The procedures outlined in this guide are not arbitrary; they are rooted in the fundamental principles of chemical safety and environmental protection.

  • Segregation: Preventing the mixing of incompatible waste streams is paramount to avoiding uncontrolled chemical reactions that could result in fire, explosion, or the generation of toxic gases.

  • Labeling: Accurate and detailed labeling of hazardous waste is a legal requirement and is essential for the safety of all personnel who may handle the waste, from the laboratory to the final disposal facility.

  • Containment: The use of appropriate, sealed containers prevents the release of hazardous vapors and protects against spills, safeguarding both laboratory personnel and the wider environment.

Ultimately, the responsibility for the safe disposal of chemical waste lies with the generator. By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to a culture of responsibility and environmental stewardship within the scientific community. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

A Researcher's Guide to the Safe Handling of Cinnoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Cinnoline-3-carbaldehyde in a research and development setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested advice to ensure both your safety and the integrity of your work. The procedural recommendations outlined below are designed to be a self-validating system of safety, grounded in authoritative sources.

Hazard Identification and Risk Assessment

This compound, much like its analog Quinoline-3-carbaldehyde, should be treated as a hazardous substance. The primary risks are associated with its irritant properties.

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Chemical safety goggles meeting ANSI Z.87.1 or EN 166 standards[1][3] - Nitrile or neoprene gloves[4] - A properly fitted lab coat[4] - Closed-toe shoes[4]
Solution Preparation and Transfers - Chemical splash goggles[5] - Face shield if there is a splash hazard[4][5] - Nitrile or neoprene gloves[4] - Chemical-resistant apron over a lab coat - Closed-toe shoes[4]
Running Reactions and Work-up - Chemical splash goggles and a face shield[4][5] - Nitrile or neoprene gloves (consider double-gloving)[6] - A Nomex® or similar flame-resistant lab coat if working with flammable solvents[4] - Closed-toe, chemical-resistant shoes[6]
Large-Scale Operations (>5g) - Full-face respirator with appropriate cartridges may be required based on risk assessment[2][4] - Chemical-resistant gloves and coveralls[6][7] - Chemical-resistant boots[6][7]

Why these choices?

  • Eye Protection: Safety glasses with side shields are the minimum, but chemical splash goggles are superior as they provide a seal around the eyes, offering better protection from splashes.[5] A face shield should be used in conjunction with goggles when there is a significant splash risk.[4][5]

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals.[8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A lab coat protects your skin and clothing from minor spills. For larger quantities or more hazardous operations, a chemical-resistant apron or coverall is necessary. Natural fibers like cotton are preferable under lab coats over synthetic materials which can melt and adhere to the skin in a fire.[4]

Engineering Controls: Containing the Hazard

PPE is the last line of defense. The primary method for exposure control should always be engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][2]

Safe Handling and Storage Workflow

The following workflow diagram illustrates the key steps for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_weigh Weigh Solid in Fume Hood prep_fumehood->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve storage_conditions Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area handle_dissolve->storage_conditions If not using all material cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate storage_conditions->handle_weigh For subsequent use cleanup_dispose Dispose of Waste in Approved Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Refrigeration may be recommended.[1]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All spill cleanup materials should be disposed of as hazardous waste.[1][2]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.